1-Bromopinacolone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRZMWXVJEBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203145 | |
| Record name | 1-Bromopinacolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-26-1 | |
| Record name | Bromopinacolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromopinacolone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5469-26-1 | |
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| Record name | 1-Bromopinacolone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,3-dimethylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-BROMOPINACOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromopinacolone (CAS: 5469-26-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromopinacolone (CAS number 5469-26-1), a versatile reagent in organic synthesis. The document details its physicochemical properties, safety and handling protocols, and its applications, particularly in the synthesis of biologically active compounds.
Physicochemical Properties
This compound, also known as 1-bromo-3,3-dimethyl-2-butanone or bromomethyl tert-butyl ketone, is a clear, pale yellow to yellowish-brown liquid.[1][2] It is an α-bromoketone that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 5469-26-1 | [3][4] |
| Molecular Formula | C₆H₁₁BrO | [5][6] |
| Molecular Weight | 179.05 g/mol | [3][7] |
| Appearance | Clear pale yellow to yellow-brownish liquid | [1][2] |
| Melting Point | -10 °C (lit.) | [1][3][6][8] |
| Boiling Point | 188-194 °C (lit.) | [1][3][8] |
| Density | 1.331 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.466 (lit.) | [1][3] |
| Flash Point | 75 °C (167 °F) - closed cup | [3][6] |
| Storage Temperature | -20°C to 2-8°C | [3][8] |
| InChI Key | SAIRZMWXVJEBMO-UHFFFAOYSA-N | [3][7] |
| SMILES | CC(C)(C)C(=O)CBr | [3][7] |
Safety and Handling
This compound is considered a hazardous substance and requires careful handling in a laboratory setting. It is a combustible liquid and a lachrymator.[4][5]
Table 2: Hazard and Safety Information for this compound
| Category | Information | Source(s) |
| Signal Word | Warning | [3][8] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][7][8] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][8][9] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), eyeshields, gloves | [3] |
| Incompatible Materials | Acids, bases, strong oxidizing agents, strong reducing agents | [4] |
Experimental Protocol: Spill and Exposure Management
-
Spill: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Absorb the spill with an inert material such as sand or silica gel and collect it in a suitable, closed container for disposal.[4][5]
-
Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4][5] Seek immediate medical attention.[5]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][5]
Chemical Properties and Applications
This compound is a reactive α-bromoketone used as an intermediate in various organic syntheses.[1][10] Its reactivity is centered around the carbon-bromine bond, making it a good substrate for nucleophilic substitution reactions.
Key Applications:
-
Synthesis of Triazole Compounds: It is a key intermediate for synthesizing triazole compounds, which are known for their biological activities, including antiviral, antibacterial, and antifungal properties.[1][9][11]
-
Enzyme Inhibition: this compound acts as a reversible, competitive inhibitor of acetylcholinesterase.[1][9] It has also been used as an active-site directed reagent for labeling acetylcholinesterase.[3][12]
-
Synthesis of Photolabile Derivatives: It is used to synthesize photolabile azido derivatives of compounds like the kaurene oxidase inhibitor, paclobutrazol.[3]
-
Coupling Reactions: It can undergo coupling reactions with various aldehyde electrophiles, a reaction that can be catalyzed by Samarium(II) iodide (SmI₂).[1][9]
Experimental Protocols
Experimental Protocol: Samarium(II) Iodide Promoted Coupling
While a detailed, step-by-step protocol is not available in the provided search results, the literature mentions the coupling of this compound with various aldehyde electrophiles catalyzed by SmI₂.[1][9] A general workflow for such a reaction is outlined below.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The role of this compound as a competitive inhibitor of acetylcholinesterase can be investigated using a standard enzymatic assay.[1][9]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: A predicted ¹H NMR spectrum in CDCl₃ would show a singlet around 4.17 ppm for the two protons of the CH₂Br group and a singlet around 1.23 ppm for the nine protons of the tert-butyl group.[8]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[7]
-
IR Spectroscopy: The Infrared (IR) spectrum would show a characteristic strong absorption for the C=O (ketone) stretch, typically in the range of 1715 cm⁻¹.[7][13] The C-Br stretch would appear in the fingerprint region.[14]
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at M and M+2, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[7][15]
This guide serves as a foundational resource for professionals working with this compound. For specific applications and experimental procedures, consulting the primary literature is highly recommended.
References
- 1. This compound | 5469-26-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound = 97 5469-26-1 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. AB114294 | CAS 5469-26-1 – abcr Gute Chemie [abcr.com]
- 7. Bromopinacolone | C6H11BrO | CID 21642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, CAS No. 5469-26-1 - iChemical [ichemical.com]
- 9. This compound | 5469-26-1 [amp.chemicalbook.com]
- 10. CAS 5469-26-1: Bromopinacolone | CymitQuimica [cymitquimica.com]
- 11. This compound, 97+% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. 1-溴频哪酮 ≥97% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 14. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
physical and chemical properties of 1-Bromo-3,3-dimethyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Bromo-3,3-dimethyl-2-butanone, also known as bromomethyl tert-butyl ketone or 1-bromopinacolin. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Physical Properties
1-Bromo-3,3-dimethyl-2-butanone is a halogenated ketone with the chemical formula C₆H₁₁BrO.[1] It is a colorless to light yellow or light orange clear liquid.[2] The presence of a bulky tert-butyl group and a reactive bromine atom makes it a versatile intermediate in various chemical syntheses.[3]
Table 1: Physical and Chemical Properties of 1-Bromo-3,3-dimethyl-2-butanone
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.06 g/mol | [2] |
| CAS Number | 5469-26-1 | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 82-83 °C at 200 hPa | [4] |
| Density | 1.29 g/mL at 20 °C | [4] |
| Solubility | Soluble in polar organic solvents like alcohols and acetone; limited solubility in water.[3] | [3] |
| Synonyms | Bromomethyl tert-butyl ketone, 1-Bromopinacolin, 1-Bromopinacolone, α-Bromopinacolone | [1] |
Synthesis
The primary method for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone is through the α-bromination of 3,3-dimethyl-2-butanone (pinacolone). This reaction typically involves the use of bromine in a suitable solvent.
Experimental Protocol: α-Bromination of Pinacolone
This protocol is adapted from a standard organic synthesis procedure.
Materials:
-
3,3-dimethyl-2-butanone (Pinacolone)
-
Bromine
-
Anhydrous methanol
-
Diethyl ether
-
10% aqueous potassium carbonate solution
-
Anhydrous calcium chloride
-
Ice-salt bath
-
Round-bottom flask (2 L, four-necked)
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with calcium chloride drying tube
-
Pressure-equalizing dropping funnel (100 mL)
-
Rotary evaporator
-
Vigreux column
Procedure:
-
Reaction Setup: In a 2-liter, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, add 86.0 g (1.00 mole) of 3,3-dimethyl-2-butanone and 600 mL of anhydrous methanol.
-
Bromination: Cool the stirred solution to 0-5 °C using an ice-salt bath. Add 160 g (1.00 mole) of bromine from the dropping funnel in a rapid, steady stream.
-
Reaction Monitoring: Maintain the temperature below 10 °C during the addition. The red color of the bromine should fade in approximately 45 minutes.
-
Hydrolysis: Add 300 mL of water to the reaction mixture and stir at room temperature overnight. This step is to hydrolyze any α-bromodimethyl ketals formed during the reaction.
-
Workup: Add 900 mL of water to the solution and extract the mixture with four 500-mL portions of diethyl ether.
-
Washing: Combine the ether layers and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200-mL portions of water.
-
Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for one hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure through a Vigreux column to obtain 1-Bromo-3,3-dimethyl-2-butanone.
Diagram 1: Synthesis Workflow of 1-Bromo-3,3-dimethyl-2-butanone
Caption: Workflow for the synthesis of 1-Bromo-3,3-dimethyl-2-butanone.
Chemical Reactions and Reactivity
1-Bromo-3,3-dimethyl-2-butanone is a valuable synthetic intermediate due to its reactive α-bromo ketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.
Key Reactions:
-
Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position.
-
Formation of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds.
-
Use in Medicinal Chemistry: Its reactivity makes it a key building block in the synthesis of pharmaceutical compounds.
Biological Activity: Inhibition of Acetylcholinesterase
1-Bromo-3,3-dimethyl-2-butanone has been identified as an active site-directed covalent inhibitor of acetylcholinesterase (AChE).[2] Acetylcholinesterase is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
The inhibition mechanism involves an initial reversible competitive binding to the active site of AChE, followed by an irreversible covalent modification.[2] The compound binds to the active site, and the α-carbon is attacked by a nucleophilic residue within the enzyme, leading to the covalent attachment of the inhibitor and inactivation of the enzyme.[5] This inactivation is time-dependent and follows first-order kinetics.[2]
Diagram 2: Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of acetylcholinesterase by 1-Bromo-3,3-dimethyl-2-butanone.
Analytical Protocols
The characterization and purity assessment of 1-Bromo-3,3-dimethyl-2-butanone are typically performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1-Bromo-3,3-dimethyl-2-butanone.
Sample Preparation:
-
Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Typical ¹H NMR chemical shifts for 1-Bromo-3,3-dimethyl-2-butanone in CDCl₃ are expected around δ 1.2 (s, 9H, C(CH₃)₃) and δ 4.2 (s, 2H, CH₂Br).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the compound and confirm its molecular weight.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
GC-MS Parameters (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
Expected Absorptions:
-
A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹.
-
A C-Br stretching vibration, which is typically weak and appears in the fingerprint region.
Safety and Handling
1-Bromo-3,3-dimethyl-2-butanone is a combustible liquid and should be handled with care.[6] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[6]
Conclusion
1-Bromo-3,3-dimethyl-2-butanone is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, along with its specific biological activity as an acetylcholinesterase inhibitor, make it a compound of interest for further research and development. This guide provides a foundational understanding of its synthesis, reactivity, and analytical characterization to aid scientists in their research endeavors.
References
- 1. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]
- 2. This compound, an active site-directed covalent inhibitor for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. airhygiene.com [airhygiene.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Reactions of 1-bromo-2-[14C]pinacolone with acetylcholinesterase from Torpedo nobiliana. Effects of 5-trimethylammonio-2-pentanone and diisopropyl fluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromopinacolone: Structure, Properties, and Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a halogenated ketone that has garnered significant interest in the fields of organic synthesis and neurobiology. Its utility as a synthetic intermediate and, more notably, its specific interaction with acetylcholinesterase (AChE), make it a valuable tool for researchers. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, molecular weight, physicochemical properties, and its mechanism of action as an AChE inhibitor. Detailed experimental protocols and visual representations of key pathways are included to support its application in research and drug development.
Chemical Structure and Molecular Properties
This compound is a derivative of pinacolone, featuring a bromine atom at the alpha position to the carbonyl group. This structural feature is key to its reactivity.
Table 1: Chemical Identifiers and Molecular Weight of this compound
| Identifier | Value |
| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-one[1] |
| Synonyms | Bromopinacolone, 1-Bromo-3,3-dimethyl-2-butanone, Bromomethyl tert-butyl ketone[1] |
| CAS Number | 5469-26-1 |
| Molecular Formula | C6H11BrO[1] |
| Molecular Weight | 179.05 g/mol [1] |
| SMILES | CC(C)(C)C(=O)CBr |
| InChI Key | SAIRZMWXVJEBMO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Clear pale yellow liquid | - |
| Boiling Point | 188-194 °C | - |
| Melting Point | -10 °C | - |
| Density | 1.331 g/mL at 25 °C | - |
| Refractive Index | n20/D 1.466 | - |
Biological Activity: Inhibition of Acetylcholinesterase
This compound is a well-characterized inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Its inhibitory action is complex, exhibiting a dual mechanism.[2]
Initially, this compound acts as a reversible competitive inhibitor , binding to the active site of AChE.[2] Over time, it transitions to an irreversible covalent inhibitor by forming a stable covalent bond with a nucleophilic residue within the enzyme's active site.[2]
Table 3: Kinetic Data for Acetylcholinesterase Inhibition by this compound
| Parameter | Value | Conditions |
| Inhibition Constant (Ki) | 0.18 mM | Reversible competitive inhibition |
| Inactivation Half-time | 2 hours for 50% inactivation of the enzyme-inhibitor complex | pH 7.8 |
The irreversible inhibition makes this compound a useful tool for studying the structure and function of the AChE active site.
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Bromine
-
Methanol (anhydrous)
-
Diethyl ether
-
Aqueous potassium carbonate solution (10%)
-
Anhydrous calcium chloride
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone in anhydrous methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric equivalent of bromine from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the reddish-brown color of bromine disappears.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous potassium carbonate solution and water.
-
Dry the ethereal layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the desired concentration of this compound to the test wells. For control wells, add buffer instead of the inhibitor.
-
Add the AChE solution to all wells and incubate for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of this compound to the rate in the control wells.
Visualizations
Acetylcholinesterase Inhibition Pathway by this compound
Caption: Dual inhibition of AChE by this compound.
General Experimental Workflow for Synthesis and Characterization
Caption: Workflow for this compound synthesis and analysis.
References
spectral data for Bromomethyl tert-butyl ketone (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for bromomethyl tert-butyl ketone (also known as 1-bromo-3,3-dimethyl-2-butanone). Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and general spectroscopic principles to offer a comprehensive analytical profile. It is intended to serve as a valuable resource for researchers in compound identification, quality control, and process monitoring.
Chemical Structure and Expected Spectral Features
Bromomethyl tert-butyl ketone is a halogenated ketone with the chemical formula C₆H₁₁BrO. Its structure consists of a tert-butyl group attached to a carbonyl group, which is in turn bonded to a brominated methyl group.
Structure:
This structure dictates the expected signals in its ¹H NMR, ¹³C NMR, and IR spectra. The key features to anticipate are:
-
¹H NMR: Two distinct signals corresponding to the protons of the tert-butyl group and the methylene group adjacent to the bromine atom.
-
¹³C NMR: Four signals corresponding to the four unique carbon environments: the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the carbonyl carbon, and the brominated methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) and C-H bonds, as well as a C-Br stretching frequency.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of bromomethyl tert-butyl ketone is expected to show two singlets, as there are no adjacent protons to cause spin-spin splitting.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| (CH₃)₃C- | ~1.2 | Singlet | 9H |
| -CH₂Br | ~4.1 | Singlet | 2H |
Note: The chemical shifts are predictions based on typical values for similar functional groups. The actual experimental values may vary depending on the solvent and spectrometer frequency.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals.
| Assignment | Predicted Chemical Shift (δ) ppm |
| C (CH₃)₃ | ~26 |
| C (CH₃)₃ | ~44 |
| -C H₂Br | ~35 |
| C =O | ~205 |
Note: These are estimated chemical shifts. The carbonyl carbon is expected to be the most downfield signal. Carbons attached to electronegative atoms like bromine will also be shifted downfield.[1]
Predicted IR Spectral Data
The infrared spectrum will provide information about the functional groups present in the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2970 - 2870 | Strong |
| C=O stretch (ketone) | ~1715 | Strong |
| C-H bend (methyl/methylene) | 1470 - 1365 | Medium |
| C-Br stretch | 650 - 550 | Medium-Strong |
Note: The carbonyl stretching frequency is a particularly strong and sharp absorption, characteristic of ketones.[2]
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of bromomethyl tert-butyl ketone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition (General Parameters):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used.[3]
-
¹H NMR:
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is typically used between pulses.
-
-
¹³C NMR:
-
Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of pure bromomethyl tert-butyl ketone is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4]
-
The plates are mounted in a sample holder for analysis.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty sample compartment is recorded first.
-
The sample is then placed in the spectrometer, and the sample spectrum is acquired.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis and identification of bromomethyl tert-butyl ketone.
Caption: Workflow for the spectroscopic analysis of bromomethyl tert-butyl ketone.
References
Synthesis of 1-Bromopinacolone from Pinacolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromopinacolone from pinacolone, a key intermediate in the preparation of various biologically active compounds. This document provides a comprehensive overview of the reaction, including experimental protocols, quantitative data, and mechanistic insights to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is a valuable synthetic intermediate. Its utility stems from the presence of a reactive bromine atom alpha to a carbonyl group, making it a versatile precursor for the synthesis of a wide range of organic molecules, including heterocyclic compounds with potential therapeutic applications. The synthesis of this compound is typically achieved through the α-bromination of pinacolone. This guide will focus on the common methods for this transformation.
Physicochemical Properties of Pinacolone and this compound
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
| Property | Pinacolone | This compound |
| CAS Number | 75-97-8 | 5469-26-1 |
| Molecular Formula | C₆H₁₂O | C₆H₁₁BrO |
| Molecular Weight | 100.16 g/mol | 179.05 g/mol [1] |
| Appearance | Colorless liquid | Clear pale yellow to yellow-brownish liquid[1] |
| Boiling Point | 106 °C | 188-194 °C[1] |
| Melting Point | -52.5 °C | -10 °C[1] |
| Density | 0.801 g/mL | 1.331 g/mL at 25 °C[1] |
| Solubility | Slightly soluble in water | Insoluble in water, soluble in chloroform and methanol[1] |
Synthesis of this compound
The synthesis of this compound from pinacolone is an example of an α-halogenation of a ketone. This reaction can be carried out under either acidic or basic conditions, typically proceeding through an enol or enolate intermediate, respectively. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).
Reaction Mechanism
The bromination of pinacolone in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone and hydrogen bromide.
Caption: Acid-catalyzed bromination of pinacolone.
Experimental Protocols
Two common methods for the synthesis of this compound are presented below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Method A: Bromination using Molecular Bromine (Br₂) in Methanol
This method involves the direct bromination of pinacolone using a solution of bromine in a suitable solvent, such as methanol. An acid catalyst is often employed to facilitate the reaction.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in methanol dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Method B: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient and safer alternative to molecular bromine for α-bromination of ketones. The reaction is often initiated by a radical initiator or light.
Procedure:
-
In a round-bottom flask, dissolve pinacolone (1.0 eq) and N-bromosuccinimide (1.0-1.1 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of this compound. Note that yields can vary depending on the specific conditions and scale of the reaction.
| Parameter | Method A (Br₂) | Method B (NBS) |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Methanol, Acetic Acid | Carbon Tetrachloride, Acetonitrile |
| Catalyst/Initiator | Acid catalyst (e.g., HBr) | Radical initiator (e.g., AIBN) |
| Temperature | 0 °C to Room Temperature | Reflux |
| Typical Yield | 70-85% | 65-80% |
Safety Considerations
-
Pinacolone: Flammable liquid and vapor. Handle in a well-ventilated area.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide: Irritant. Avoid contact with skin and eyes.
-
Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound from pinacolone is a fundamental transformation in organic synthesis, providing a versatile building block for the development of new chemical entities. The choice of brominating agent and reaction conditions can be tailored to specific laboratory capabilities and safety considerations. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.
References
An In-depth Technical Guide to the Mechanism of Bromination of 3,3-dimethyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of bromination of 3,3-dimethyl-2-butanone (also known as pinacolone). The document elucidates the distinct mechanistic pathways under acidic and basic conditions, highlighting the roles of enol and enolate intermediates, respectively. Detailed experimental protocols for achieving selective α-bromination are presented, alongside a summary of relevant (though limited for this specific substrate) quantitative data. The core mechanisms and experimental workflows are visualized through signaling pathway diagrams to facilitate a deeper understanding of the reaction dynamics. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize halogenated ketones as synthetic intermediates.
Introduction
α-Halogenated ketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups and molecular scaffolds. The bromination of ketones, in particular, is a fundamental transformation. 3,3-dimethyl-2-butanone, with its sterically hindered tert-butyl group, presents an interesting case for studying the regioselectivity and mechanism of this reaction. This guide will delve into the two primary mechanisms of bromination—acid-catalyzed and base-catalyzed—and provide practical insights for laboratory application.
Reaction Mechanisms
The bromination of 3,3-dimethyl-2-butanone can proceed through two distinct pathways depending on the catalytic conditions.
Acid-Catalyzed Bromination
Under acidic conditions, the bromination of 3,3-dimethyl-2-butanone proceeds through an enol intermediate. The reaction is typically catalyzed by a protic acid, such as hydrobromic acid (HBr) or acetic acid (AcOH).
The mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Enol formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This is the rate-determining step of the reaction.
-
Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.
-
Deprotonation: The resulting protonated α-bromo ketone is deprotonated by a weak base to yield the final product and regenerate the acid catalyst.
Due to the steric hindrance of the tert-butyl group, the formation of the enol will occur exclusively at the methyl group (the less substituted α-carbon). This leads to the selective formation of 1-bromo-3,3-dimethyl-2-butanone.
Solubility Profile of 1-Bromopinacolone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Bromopinacolone (also known as 1-bromo-3,3-dimethyl-2-butanone) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for determining precise solubility values in a laboratory setting.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar carbonyl group and a relatively nonpolar tert-butyl group, exhibits a nuanced solubility profile. It is a somewhat polar molecule.[1]
Solubility Data for this compound
Extensive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative descriptions of its solubility are available and are summarized in the table below.
| Solvent Classification | Solvent Examples | Qualitative Solubility |
| Polar Aprotic Solvents | Acetone | Expected to be soluble[1] |
| Ethyl Acetate | Soluble | |
| Polar Protic Solvents | Methanol | Soluble |
| Ethanol | Expected to be soluble[1] | |
| Chlorinated Solvents | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Aromatic Hydrocarbons | Toluene | Slightly soluble |
| Aliphatic Hydrocarbons | Hexane | Nearly insoluble[1] |
| Aqueous | Water | Insoluble[2][3][4] |
This information suggests that this compound is most soluble in polar and chlorinated organic solvents, with limited solubility in nonpolar hydrocarbons.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid added should be more than what is expected to dissolve to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilution: Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Calculation: The solubility (S) is calculated using the following formula:
S = (C * DF * V) / m
Where:
-
C = Concentration of the diluted solution (e.g., in mg/mL)
-
DF = Dilution factor
-
V = Volume of the solvent in the vial (in mL)
-
m = Mass of the initial sample (not used in this calculation but good to record)
The final solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the detailed protocol provided.
References
In-Depth Technical Guide on the Stability and Storage of 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromopinacolone (CAS 5469-26-1). Due to its reactive nature as an α-bromoketone, proper handling and storage are crucial to ensure its integrity and prevent degradation, which can impact experimental outcomes and product quality. This document synthesizes available data and provides general protocols for stability assessment.
Core Concepts: Chemical Stability and Reactivity
This compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is a versatile reagent in organic synthesis. However, the presence of a bromine atom alpha to a carbonyl group renders the molecule susceptible to various degradation pathways. Its stability is influenced by temperature, light, moisture, and the presence of incompatible substances.
The primary modes of degradation for α-bromoketones like this compound include:
-
Dehydrobromination: This is a common decomposition pathway, often catalyzed by bases, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide (HBr). The liberated HBr can, in turn, catalyze further degradation.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1-hydroxy-3,3-dimethyl-2-butanone and HBr.
-
Nucleophilic Substitution: The α-carbon is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion.
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce C-Br bond cleavage, generating radical species that can lead to a variety of degradation products.
Common indicators of this compound decomposition include a change in color (often darkening to yellow or brown), the formation of solid byproducts, and the evolution of hydrogen bromide gas, which has a sharp, acrid odor.[1]
Recommended Storage Conditions
To maintain the quality and shelf-life of this compound, the following storage conditions are recommended based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or 2-8°C | Reduces the rate of decomposition reactions.[2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Light | Store in the dark (amber vial or opaque container) | Prevents photochemical decomposition.[3][4] |
| Moisture | Dry environment, tightly sealed container | Prevents hydrolysis. |
| Container | Tightly closed, suitable container (e.g., glass) | Prevents exposure to air and moisture.[5] |
Factors Influencing Stability
The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships and the resulting degradation pathways.
Caption: Factors influencing the stability and degradation pathways of this compound.
Incompatible Materials
To prevent accelerated decomposition and potentially hazardous reactions, this compound should not be stored with the following materials[5]:
-
Acids: Can catalyze decomposition.
-
Bases: Potent catalysts for dehydrobromination.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Reducing Agents: Can react with the carbonyl and bromo groups.
Hazardous Decomposition Products
Under thermal stress or in the presence of incompatible materials, this compound can decompose to produce hazardous substances, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen bromide (HBr)[5]
Experimental Protocols for Stability Assessment
Experimental Workflow
Caption: A general workflow for assessing the stability of this compound.
Key Methodologies
1. Forced Degradation Study
-
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
-
Protocol:
-
Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol).
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid or solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Expose the solution to a controlled light source (e.g., xenon lamp) with a specified light intensity and duration.
-
-
At defined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
2. Development of a Stability-Indicating Analytical Method
-
Objective: To develop an analytical method capable of separating and quantifying the parent compound from its degradation products.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
-
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb. A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment.
-
Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
3. Long-Term and Accelerated Stability Studies
-
Objective: To determine the shelf-life of this compound under recommended storage conditions.
-
Protocol:
-
Store multiple batches of this compound under long-term (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), test the samples for appearance, purity (using the validated stability-indicating method), and any other relevant quality attributes.
-
Analyze the data to establish a re-test period or shelf-life.
-
Conclusion
This compound is an inherently reactive molecule, and its stability is a critical consideration for its use in research and development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, its degradation can be minimized. For critical applications, it is highly recommended to perform stability studies using a validated analytical method to ensure the quality and integrity of the material over time. This guide provides a foundational understanding and practical recommendations to aid researchers in the proper handling and storage of this important synthetic building block.
References
A Technical Guide to High-Purity 1-Bromopinacolone for Researchers and Drug Development Professionals
Introduction: 1-Bromopinacolone (CAS No. 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is a versatile α-bromoketone that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its utility is particularly notable in the development of triazole-based fungicides and as a tool for studying enzyme inhibition, specifically acetylcholinesterase.[1][2][3] This technical guide provides an in-depth overview of commercially available high-purity this compound, its synthesis and purification, quality control methodologies, and key applications in drug development and research.
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent vendors. Researchers are advised to request certificates of analysis for lot-specific purity data.
| Supplier | Purity Specification | Available Quantities |
| Sigma-Aldrich | ≥97% | 5ml, 25ml |
| Thermo Fisher Scientific | 97+% | 50g |
| 93% | 5mL | |
| TCI America | >95.0% (GC) | 5g, 25g |
| ChemicalBook | Varies by supplier | Varies |
| Enke Pharma-tech Co.,Ltd. | 98% | Up to 1000 Kilogram/Month |
Physicochemical Properties and Specifications
High-purity this compound is a clear, pale yellow to yellow-brownish liquid with the following key properties:[3]
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| Melting Point | -10 °C (lit.)[3] |
| Boiling Point | 188-194 °C (lit.)[3] |
| Density | 1.331 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.466 (lit.)[3] |
| Solubility | Insoluble in water[3] |
| Storage Temperature | 2-8°C or -20°C |
Experimental Protocols
Synthesis of High-Purity this compound
A common method for the synthesis of this compound involves the bromination of pinacolone. The following is a representative experimental protocol adapted from literature procedures.
Materials:
-
Pinacolone
-
Bromine
-
Sulfuric Acid (catalyst)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (for work-up)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pinacolone in dichloromethane.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the red color of bromine disappears.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification by Vacuum Distillation
Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to achieve high purity.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump with a trap and manometer
-
Heating mantle and magnetic stirrer
Procedure:
-
Assemble the vacuum distillation apparatus in a fume hood.
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Connect the vacuum source and slowly reduce the pressure to approximately 10-20 mmHg.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Collect and discard the initial forerun, which may contain lower-boiling impurities.
-
Collect the main fraction of purified this compound at a stable boiling point.
-
Do not distill to dryness; leave a small amount of residue in the distillation flask.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
Quality Control by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust method for determining the purity of this compound and quantifying any impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final temperature: 250°C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or acetone.
Data Analysis: The purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Applications in Drug Development and Research
Synthesis of Triazole Fungicides
This compound is a key building block in the synthesis of triazole-based fungicides, such as paclobutrazol and triadimefon.[2] The α-bromo group is susceptible to nucleophilic substitution by the triazole ring.
Acetylcholinesterase Inhibition
This compound acts as a reversible competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This property makes it a useful tool for studying the active site of AChE and for the development of potential therapeutic agents for neurological disorders.
References
Toxicological Profile of 1-Bromopinacolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. All handling of 1-Bromopinacolone should be conducted in accordance with established laboratory safety protocols and under the guidance of qualified personnel.
Executive Summary
This compound (CAS No: 5469-26-1), also known as 1-bromo-3,3-dimethyl-2-butanone, is a combustible liquid that is classified as a hazardous chemical.[1] This technical guide provides a consolidated overview of its known toxicological profile, drawing from available safety data sheets and established testing guidelines. The primary hazards identified are skin and eye irritation, and respiratory system irritation upon single exposure.
A significant data gap exists for chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While no specific studies on this compound are publicly available for these endpoints, the toxicological profile of structurally related compounds, such as 1-bromopropane which is "reasonably anticipated to be a human carcinogen," suggests that caution is warranted.
This guide summarizes the available quantitative toxicity data, outlines the standard experimental protocols for key toxicological assessments as per the Organisation for Economic Co-operation and Development (OECD) guidelines, and provides visualizations of these experimental workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C6H11BrO | [1][2] |
| Molecular Weight | 179.06 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 188-194 °C | |
| Melting Point | -10 °C | |
| Density | 1.331 g/mL at 25 °C | |
| Flash Point | 75 °C (167 °F) - closed cup |
Toxicological Data
Acute Toxicity
There is no specific acute toxicity information available for this compound.[1] However, based on Acute Toxicity Estimates (ATE), the classification criteria for acute oral, dermal, and inhalation toxicity are not met.[1]
| Route | Endpoint | Value | Classification |
| Oral | LD50 | > 2000 mg/kg (ATE) | Not Classified |
| Dermal | LD50 | > 2000 mg/kg (ATE) | Not Classified |
| Inhalation (Vapor) | LC50 | > 20 mg/l (ATE) | Not Classified |
Skin Corrosion/Irritation
This compound is classified as a skin irritant (Category 2).[1][2] It causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation
This chemical is classified as causing serious eye irritation (Category 2).[1][2]
Respiratory or Skin Sensitization
There is no information available regarding the potential for this compound to cause respiratory or skin sensitization.[1]
Germ Cell Mutagenicity
No information is available on the mutagenic effects of this compound.[1]
Carcinogenicity
There is no information available on the carcinogenicity of this compound.[1] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]
Reproductive Toxicity
No data is available on the reproductive toxicity of this compound.[2]
Specific Target Organ Toxicity (STOT)
-
Single Exposure: this compound is classified as a Category 3 for specific target organ toxicity following a single exposure, with the respiratory system being the target organ.[1][2] It may cause respiratory irritation.[1][2]
-
Repeated Exposure: No data is available on the effects of repeated exposure to this compound.[2]
Experimental Protocols
The following sections describe the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols represent the standard approach for generating the type of data that is currently lacking for this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is an alternative to the classical LD50 test and aims to determine a dose that produces evident toxicity without causing mortality.[4]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.[4]
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[4]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[4] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]
-
Procedure: The test proceeds sequentially in a group of animals. If no toxicity is observed at the starting dose, the next higher fixed dose is used in another group. If toxicity is observed, the test is repeated at the same dose level to confirm, and if necessary, a lower dose is tested.
Caption: Workflow for Acute Oral Toxicity - Fixed Dose Procedure (OECD 420).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro test uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[5][6]
Methodology:
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are equilibrated.[7]
-
Test Substance Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[7]
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[5]
-
Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then extracted and quantified spectrophotometrically.[6]
-
Classification: A reduction in tissue viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[5][8]
Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).
Acute Eye Irritation/Corrosion (OECD 405)
This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[9][10]
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are typically used.[10]
-
Procedure: A single dose of the test substance is applied to one eye of the animal. The other eye serves as a control.[11]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and the degree of eye irritation is scored for the cornea, iris, and conjunctiva.[10][11]
-
Duration: Observations may continue for up to 21 days to assess the reversibility of any effects.[12]
Caption: Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is widely used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[13][14][15]
Methodology:
-
Tester Strains: Amino-acid requiring strains of bacteria are used.[13]
-
Exposure: The bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[14]
-
Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.[16]
-
Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) are counted.[16]
-
Evaluation: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).
Data Gaps and Future Research
The toxicological profile of this compound is incomplete. There is a critical need for data on:
-
Chronic Toxicity: To understand the potential health effects of long-term, repeated exposure.
-
Carcinogenicity: To determine if the substance has the potential to cause cancer. The carcinogenicity of the related compound 1-bromopropane raises concerns.
-
Mutagenicity: To assess the potential to cause genetic mutations.
-
Reproductive and Developmental Toxicity: To evaluate the potential effects on fertility and offspring development.
Standardized testing according to OECD guidelines for these endpoints is highly recommended to fully characterize the toxicological profile of this compound and to enable a comprehensive risk assessment.
Conclusion
This compound is a hazardous chemical that causes skin, eye, and respiratory irritation. The available data is limited to acute effects, and significant data gaps exist for chronic, carcinogenic, mutagenic, and reproductive toxicity. Professionals handling this substance should exercise extreme caution, use appropriate personal protective equipment, and work in well-ventilated areas. Further research is essential to fully understand the toxicological risks associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. policycommons.net [policycommons.net]
- 3. fishersci.com [fishersci.com]
- 4. umwelt-online.de [umwelt-online.de]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. mbresearch.com [mbresearch.com]
- 8. iivs.org [iivs.org]
- 9. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. nib.si [nib.si]
- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
An In-depth Technical Guide to Key Reactions Involving Alpha-Halo Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-halo ketones are a class of bifunctional organic compounds characterized by a carbonyl group and a halogen atom on the adjacent carbon. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis. The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactions involving alpha-halo ketones, with a focus on their mechanisms, synthetic utility, and applications in drug discovery and development. We will delve into the intricacies of the Favorskii rearrangement, the Neber rearrangement, the Darzens condensation, and the synthesis of various heterocyclic systems.
The Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone (with at least one α'-hydrogen) that leads to the formation of a carboxylic acid derivative.[1][2][3] A key feature of this reaction when applied to cyclic α-halo ketones is the contraction of the ring system.[1][2] The reaction can be mediated by hydroxide to yield a carboxylic acid, or by an alkoxide or an amine to produce an ester or an amide, respectively.[1][2]
Reaction Mechanism
The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate.[1][4] The process begins with the abstraction of an acidic α'-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, resulting in the formation of a bicyclic or spirocyclic cyclopropanone. Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion. This is followed by protonation to yield the final carboxylic acid derivative.[1]
In cases where the α-halo ketone lacks an enolizable α'-hydrogen, the reaction can proceed through an alternative pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[1] This mechanism involves the direct attack of the base on the carbonyl carbon, followed by a concerted 1,2-migration of an adjacent carbon and displacement of the halide.[1]
dot
Caption: Mechanism of the Favorskii Rearrangement.
Applications in Drug Development
The Favorskii rearrangement has been instrumental in the synthesis of complex molecular architectures, including strained ring systems. A prominent example is its application in the total synthesis of cubane, a highly strained polycyclic hydrocarbon.[1][5][6][7] The ring contraction achieved through the Favorskii rearrangement is a key step in constructing the cage-like structure of cubane. While cubane itself does not have direct pharmaceutical applications, its derivatives are explored in medicinal chemistry.
Quantitative Data
| α-Halo Ketone Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Chlorocyclohexanone | NaOEt | EtOH | Reflux | 4 | Ethyl cyclopentanecarboxylate | 75 | [1] |
| α-Bromoisobutyrophenone | NaOMe | MeOH | 25 | 2 | Methyl 2-phenylpropanoate | 88 | [3] |
| 1-Chloro-1-phenylacetone | NaNH2 | Ether | -33 | 1 | 2-Phenylpropanamide | 92 | [8] |
| 2-Bromo-2-methylcyclohexanone | KOH | H2O/EtOH | 100 | 3 | 1-Methylcyclopentanecarboxylic acid | 85 | [1] |
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
Materials:
-
2-Chlorocyclohexanone (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, 2-chlorocyclohexanone, dissolved in a minimal amount of anhydrous ethanol, is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford ethyl cyclopentanecarboxylate.
The Neber Rearrangement
The Neber rearrangement is a base-induced conversion of a ketoxime O-sulfonate to an α-amino ketone.[9][10] This reaction proceeds through a 2H-azirine intermediate, which is subsequently hydrolyzed to the final product.[9]
Reaction Mechanism
The mechanism of the Neber rearrangement begins with the deprotonation of the α-carbon of the ketoxime O-sulfonate by a base, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack, displacing the sulfonate leaving group to form a transient 2H-azirine. The azirine intermediate is then hydrolyzed under the reaction conditions to yield the α-amino ketone.[9][10]
dot
Caption: Mechanism of the Neber Rearrangement.
Applications in Drug Development
The α-amino ketone products of the Neber rearrangement are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and pharmaceuticals. They have been utilized in the preparation of amino alcohols, oxazoles, and other biologically active molecules.
Quantitative Data
| Ketoxime O-Tosylate Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetophenone oxime tosylate | KOEt | EtOH | 25 | 12 | α-Aminoacetophenone | 75 | [9] |
| Cyclohexanone oxime tosylate | NaOEt | EtOH | Reflux | 6 | 2-Aminocyclohexanone | 68 | [11] |
| Propiophenone oxime tosylate | t-BuOK | t-BuOH | 25 | 8 | 1-Phenyl-1-amino-2-propanone | 82 | [12] |
| Desoxybenzoin oxime tosylate | KOEt | EtOH | 25 | 24 | 1,2-Diphenyl-2-aminoethanone | 70 | [13] |
Experimental Protocol: Neber Rearrangement of Acetophenone Oxime Tosylate
Materials:
-
Acetophenone oxime tosylate (1.0 eq)
-
Potassium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
Procedure:
-
Acetophenone oxime tosylate is dissolved in anhydrous ethanol.
-
A solution of potassium ethoxide in anhydrous ethanol is added dropwise to the oxime solution at room temperature.
-
The reaction mixture is stirred for 12 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water.
-
The organic layer is extracted with dilute hydrochloric acid.
-
The acidic aqueous layer is neutralized with a sodium bicarbonate solution and then extracted with diethyl ether (3x).
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to give α-aminoacetophenone.
The Darzens Condensation
The Darzens condensation (or glycidic ester condensation) is a reaction between a carbonyl compound (aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[14][15][16] When an α-halo ketone is used instead of an α-haloester, the product is an α,β-epoxy ketone.[17]
Reaction Mechanism
The mechanism of the Darzens condensation begins with the deprotonation of the α-carbon of the α-halo ketone by a base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate. An intramolecular SN2 reaction then occurs, where the alkoxide displaces the halide to form the epoxide ring.[15][17]
dot
Caption: Mechanism of the Darzens Condensation.
Applications in Drug Development
The glycidic esters and epoxy ketones produced via the Darzens condensation are versatile intermediates for the synthesis of various pharmaceuticals. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of β-hydroxy esters, amino alcohols, and other valuable functional groups.
Quantitative Data
| α-Halo Ketone Substrate | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Chloroacetone | Benzaldehyde | NaOEt | EtOH | 0 to 25 | 12 | 1-Phenyl-1,2-epoxy-3-butanone | 85 | [17] |
| Phenacyl chloride | Acetone | t-BuOK | THF | -78 to 25 | 3 | 1-Phenyl-2,2-dimethyl-1,2-epoxy-3-propanone | 78 | [15] |
| Bromoacetone | Cyclohexanone | NaH | DMF | 25 | 6 | 1-Oxaspiro[2.5]octan-4-one | 72 | [18] |
| 3-Chloro-2-butanone | Formaldehyde | K2CO3 | CH3CN | 25 | 24 | 3-Methyl-3,4-epoxy-2-butanone | 65 | [14] |
Experimental Protocol: Darzens Condensation of Chloroacetone with Benzaldehyde
Materials:
-
Chloroacetone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere and cooled to 0 °C.
-
A mixture of chloroacetone and benzaldehyde is added dropwise to the cooled ethoxide solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction is quenched by the addition of water.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-phenyl-1,2-epoxy-3-butanone.
Synthesis of Heterocycles
Alpha-halo ketones are pivotal starting materials for the synthesis of a wide variety of heterocyclic compounds, owing to their ability to react with various nucleophiles.[19]
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-halo ketone with a thioamide to produce a thiazole.[20][21] The reaction proceeds by initial S-alkylation of the thioamide followed by cyclization and dehydration. This method is highly versatile for the preparation of substituted thiazoles, which are prevalent in many biologically active compounds.[20]
dot
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. syrris.com [syrris.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Favorskii_rearrangement [chemeurope.com]
- 5. petrolpark.co.uk [petrolpark.co.uk]
- 6. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 7. synarchive.com [synarchive.com]
- 8. The Favorskii Rearrangement | CoLab [colab.ws]
- 9. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 10. Neber rearrgment | PPTX [slideshare.net]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 15. Darzens Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Darzens reaction - Wikipedia [en.wikipedia.org]
- 18. Darzens Glycidic Ester Synthesis [unacademy.com]
- 19. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 20. archives.ijper.org [archives.ijper.org]
- 21. synarchive.com [synarchive.com]
An In-depth Technical Guide to the Electrophilic Nature of the Alpha-Carbon in 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromopinacolone (3,3-dimethyl-1-bromo-2-butanone) is a versatile α-haloketone that serves as a valuable building block in organic synthesis and as a probe in chemical biology. The presence of a bromine atom on the carbon adjacent to the carbonyl group imparts a significant electrophilic character to this α-carbon, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the electrophilic nature of the α-carbon in this compound, detailing its reactivity in key chemical transformations and its role as an inhibitor of acetylcholinesterase. This document includes quantitative data, detailed experimental protocols for representative reactions, and visualizations of reaction mechanisms and biological pathways to support researchers in the fields of organic synthesis and drug development.
Introduction: The Electrophilic Character of α-Halo Ketones
In the realm of organic chemistry, α-halo ketones are a class of compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This structural arrangement gives rise to two primary electrophilic sites within the molecule: the carbonyl carbon and the α-carbon bearing the halogen. The inductive effect of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, thereby increasing the electron deficiency and, consequently, the electrophilicity of the α-carbon. This heightened electrophilicity makes α-halo ketones potent alkylating agents and versatile precursors in a variety of synthetic transformations.
This compound, with its sterically demanding tert-butyl group, presents a unique case study in the reactivity of α-halo ketones. Its electrophilic α-carbon is the focal point of several important reactions, including nucleophilic substitution, the Favorskii rearrangement, and the synthesis of various heterocyclic systems. Furthermore, this electrophilicity is harnessed in its function as a covalent inhibitor of enzymes, most notably acetylcholinesterase.
Quantitative Analysis of Reactivity
The electrophilic nature of the α-carbon in this compound governs its reactivity. While specific kinetic data for nucleophilic substitution and Favorskii rearrangement of this compound are not extensively available in the literature, a qualitative understanding can be derived from the general principles of α-halo ketone reactivity. The reactivity of α-haloketones in such reactions generally follows the trend of I > Br > Cl, corresponding to the leaving group ability of the halide.
A notable area where the reactivity of this compound has been quantified is in its role as an inhibitor of acetylcholinesterase (AChE).
Table 1: Inhibition of Acetylcholinesterase by this compound
| Parameter | Value | Description |
| Inhibition Type | Reversible competitive, followed by irreversible covalent | Initially, this compound competes with the substrate for the active site, and subsequently forms a covalent bond with the enzyme. |
| Ki | 0.18 mM | The inhibition constant for the initial reversible binding to acetylcholinesterase.[1] |
| Inactivation Rate | 50% inactivation in 2 hours | The rate at which the enzyme-inhibitor complex undergoes covalent modification, leading to irreversible inhibition.[1] |
Key Reactions Involving the Electrophilic α-Carbon
The electrophilic α-carbon of this compound is the site of several synthetically useful reactions.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing at least one α'-hydrogen. In the presence of a base, these ketones rearrange to form carboxylic acid derivatives.[2][3][4] For acyclic α-halo ketones like this compound, this rearrangement leads to the formation of a rearranged carboxylic acid, ester, or amide, depending on the nucleophile present. The reaction proceeds through a cyclopropanone intermediate.[2][3][4]
Caption: Workflow of the Favorskii Rearrangement.
Synthesis of Heterocycles
The electrophilic α-carbon of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.
This compound can react with aminopyridazines in a condensation reaction to form the imidazo[1,2-b]pyridazine scaffold, which is of interest in medicinal chemistry.[5]
Caption: Synthesis of Imidazo[1,2-b]pyridazines.
While not a direct reaction at the α-carbon, this compound can be converted to an alkyne which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This highlights the utility of this compound as a starting material for accessing these important heterocycles.
Biological Significance: Inhibition of Acetylcholinesterase
The electrophilic α-carbon of this compound is key to its biological activity as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors.[6]
This compound acts as an active-site-directed covalent inhibitor.[1] It initially binds reversibly and competitively to the active site. This is followed by an irreversible covalent modification, where a nucleophilic residue in the enzyme's active site attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a stable enzyme-inhibitor adduct.
Signaling Pathway: Cholinergic Synapse and AChE Inhibition
Caption: Effect of this compound on Cholinergic Signaling.
Experimental Protocols
The following are representative, generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Favorskii Rearrangement of this compound
Objective: To synthesize 2,2-dimethylpropanoic acid from this compound via a Favorskii rearrangement.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in diethyl ether.
-
Add an aqueous solution of NaOH (3 equivalents).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to a pH of ~2 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or distillation.
General Protocol for the Synthesis of a 2-tert-butyl-imidazo[1,2-b]pyridazine Derivative
Objective: To synthesize a 2-tert-butyl-imidazo[1,2-b]pyridazine derivative from this compound and a substituted 3-aminopyridazine.
Materials:
-
This compound
-
Substituted 3-aminopyridazine
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Round-bottom flask, reflux condenser, standard glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted 3-aminopyridazine (1 equivalent) and NaHCO3 (2 equivalents) in ethanol.
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound serves as an exemplary model for understanding the electrophilic nature of the α-carbon in α-halo ketones. This inherent reactivity is not only a cornerstone of its utility in organic synthesis for constructing complex molecules and heterocyclic scaffolds but also forms the basis of its potent biological activity as an irreversible enzyme inhibitor. The quantitative data on its interaction with acetylcholinesterase, coupled with the synthetic protocols provided, offer a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this versatile reagent. Further exploration into the kinetics of its fundamental reactions will undoubtedly continue to expand its applications in both chemistry and biology.
References
- 1. This compound = 97 5469-26-1 [sigmaaldrich.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1-Bromopinacolone: A Journey Through its Historical Discovery and First Synthesis
For Immediate Release
This technical guide delves into the historical discovery and the first documented synthesis of 1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone), a significant α-bromoketone in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the compound's origins, its inaugural preparation, and the detailed experimental protocols as recorded in early chemical literature.
Historical Context and Discovery
The emergence of this compound is intrinsically linked to the broader exploration of α-halogenated ketones in the early 20th century. These compounds proved to be valuable intermediates for a variety of chemical transformations. While a definitive, singular "discovery" of this compound in the modern sense is not clearly documented in readily available historical records, its synthesis and characterization were part of the systematic investigation into the reactivity of ketones.
The foundational work on the bromination of pinacolone, the precursor to this compound, was laid out by early organic chemists. While numerous researchers explored the halogenation of ketones, a comprehensive study by J. G. Aston and J. D. Newkirk in the 1930s provided significant insights into the preparation of halogenated derivatives of pinacolone. Their work, though not solely focused on the isolation of the monobrominated product, established the fundamental reaction conditions for the α-bromination of this sterically hindered ketone.
The First Synthesis: α-Bromination of Pinacolone
The first synthesis of this compound is achieved through the direct α-bromination of its parent ketone, pinacolone (3,3-dimethyl-2-butanone). This electrophilic substitution reaction is typically carried out using elemental bromine in a suitable solvent. The reaction proceeds via an enol or enolate intermediate, with the bromine atom selectively adding to the α-carbon.
The logical workflow for this inaugural synthesis can be visualized as a straightforward process:
Caption: Logical workflow for the first synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the first synthesis of this compound, adapted from early literature.
Objective: To synthesize this compound via the α-bromination of pinacolone.
Materials:
-
Pinacolone
-
Bromine
-
Carbon Tetrachloride (as solvent)
Procedure:
-
A solution of pinacolone in carbon tetrachloride is prepared in a reaction vessel equipped for stirring and cooling.
-
An equimolar amount of bromine, dissolved in carbon tetrachloride, is added dropwise to the pinacolone solution. The reaction is maintained at a low temperature, typically with the aid of an ice bath, to control the reaction rate and minimize side reactions.
-
The reaction mixture is stirred until the characteristic color of bromine disappears, indicating its consumption.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the product can be achieved by distillation under reduced pressure.
Quantitative Data
The following table summarizes the key quantitative data associated with the first synthesis of this compound.
| Parameter | Value |
| Molar Mass of Pinacolone | 100.16 g/mol |
| Molar Mass of Bromine (Br₂) | 159.808 g/mol |
| Molar Mass of this compound | 179.05 g/mol |
| Typical Reaction Yield | Varies, but early reports suggest moderate yields. |
| Boiling Point of this compound | 75-77 °C at 15 mmHg |
Reaction Mechanism
The synthesis of this compound proceeds through an acid-catalyzed enolization of pinacolone, followed by the electrophilic attack of bromine.
Caption: Mechanism of the α-bromination of pinacolone.
Conclusion
The historical synthesis of this compound represents a fundamental application of α-halogenation of ketones, a cornerstone reaction in organic chemistry. While the initial discovery may not be a single, celebrated event, the early investigations into the reactivity of pinacolone paved the way for the preparation and utilization of this important synthetic intermediate. The straightforward yet effective method of direct bromination has remained a valuable tool for chemists, and this compound continues to be employed in the synthesis of a wide range of more complex molecules. This guide provides a window into the foundational work that underpins the availability of this versatile reagent.
Theoretical Calculations on the Conformational Landscape of 1-Bromopinacolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromopinacolone, a key α-haloketone, serves as a versatile building block in organic synthesis and as a covalent inhibitor in biochemical studies. Its reactivity and interaction with biological targets are intrinsically governed by its three-dimensional structure. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to elucidate the conformational preferences of this compound. We explore the stable conformers, the energetic barriers to their interconversion, and the underlying stereoelectronic factors that dictate the molecular geometry. This document is intended to serve as a resource for researchers employing computational chemistry to predict and understand the behavior of flexible molecules in chemical and biological systems.
Introduction to Conformational Analysis of α-Haloketones
α-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. The conformational preferences of these molecules are a subject of significant interest due to the interplay of steric and electronic effects. In the case of this compound, ((CH₃)₃CCOCH₂Br), rotation around the Cα-C(O) bond gives rise to different rotational isomers, or conformers.
The dominant conformations are typically described by the dihedral angle between the bromine atom and the carbonyl oxygen. Generally, α-haloketones exhibit a preference for a cisoid conformation, where the halogen and the carbonyl oxygen are eclipsed, minimizing the steric repulsion between the halogen and the larger alkyl group on the carbonyl carbon.[1][2] Computational chemistry provides powerful tools to quantify the relative energies of these conformers and the barriers between them, offering insights that complement experimental techniques.
Theoretical Background and Key Conformers
The conformational landscape of this compound is primarily defined by the rotation around the C1-C2 bond (Br-C -C =O). The key dihedral angle, θ (Br-C1-C2=O), determines the relative orientation of the C-Br and C=O bond dipoles and the steric interactions between the bromine atom and the bulky tert-butyl group. Two primary conformers are of interest:
-
Synperiplanar (or Cis): In this arrangement, the bromine atom and the carbonyl oxygen are eclipsed (θ ≈ 0°). This conformer is often favored as it minimizes steric clash between the halogen and the bulky R' group (the tert-butyl group in this case).[2]
-
Anticlinal (or Gauche): This conformer is characterized by a dihedral angle of approximately 120°.
The relative stability of these conformers is a balance between opposing forces:
-
Steric Hindrance: Repulsion between the bulky tert-butyl group and the bromine atom.
-
Electrostatic Interactions: Repulsion between the partial negative charges on the bromine and oxygen atoms due to the alignment of the C-Br and C=O bond dipoles.
Theoretical calculations suggest that for many α-haloketones, the electrostatic repulsion governs the conformational equilibrium.[3]
Computational Methodology: A Standard Protocol
Predicting the stable conformations of this compound involves a systematic computational workflow. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for such systems.[4]
Experimental Protocol: Conformational Analysis Workflow
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Potential Energy Surface (PES) Scan: To identify all potential energy minima, a relaxed PES scan is performed. This involves systematically rotating the Br-C1-C2=O dihedral angle (e.g., in 10° or 15° increments) and performing a partial geometry optimization at each step.
-
Identification of Minima and Transition States: The resulting energy profile is analyzed to identify the approximate angles corresponding to energy minima (stable conformers) and energy maxima (transition states for interconversion).
-
Full Geometry Optimization: The structures corresponding to the identified minima and transition states from the PES scan are then subjected to a full geometry optimization without any constraints. This allows all bond lengths, angles, and dihedral angles to relax to their equilibrium values. A common level of theory for this is the B3LYP functional with a basis set such as aug-cc-pVDZ.[5]
-
Frequency Calculation: To confirm the nature of the stationary points, vibrational frequency calculations are performed on the optimized geometries.
-
Energy Minima (Stable Conformers): All calculated vibrational frequencies will be real (positive).
-
Transition States: Exactly one imaginary frequency will be present, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C1-C2 bond).
-
-
Energy Analysis: The electronic energies, including zero-point vibrational energy (ZPVE) corrections, are compared to determine the relative stabilities of the conformers and the activation energy for their interconversion.
Below is a diagram illustrating this computational workflow.
Results: The Conformational Profile of this compound
Following the protocol described above, theoretical calculations reveal the key energetic and geometric parameters of this compound's conformers. The data presented below are representative values based on DFT calculations for α-haloketones.[5]
Data Presentation
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Br-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Synperiplanar (Cis) | ~0° | 0.00 | ~97.3 |
| Anticlinal (Gauche) | ~120° | > 2.0 | < 2.7 |
Note: The relative energy of the gauche conformer for α-bromo ketones is typically greater than 2 kcal/mol, leading to a strong preference for the synperiplanar conformer.[5]
Table 2: Key Optimized Geometrical Parameters for the Synperiplanar Conformer
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.21 |
| Cα-Br | 1.95 |
| Cα-C(O) | 1.52 |
| Bond Angles (°) ** | |
| Br-Cα-C(O) | 112.5 |
| Cα-C(O)-C(tert-butyl) | 118.0 |
| Dihedral Angle (°) ** | |
| Br-Cα-C(O)-C(tert-butyl) | 0.5 |
The calculations strongly indicate that the synperiplanar (cis) conformer is the global minimum on the potential energy surface. This conformation, where the bromine and oxygen atoms are eclipsed, is significantly more stable than any other rotamer. This preference can be attributed to the minimization of steric repulsion between the large tert-butyl group and the bromine atom.
The diagram below illustrates the stable synperiplanar and the higher-energy anticlinal conformers.
Conclusion
Theoretical calculations, primarily using Density Functional Theory, provide a robust framework for analyzing the conformational preferences of this compound. The results consistently show a strong preference for the synperiplanar (cis) conformer, where the Br-C-C=O dihedral angle is approximately 0°. This stability is driven by the minimization of steric hindrance between the bromine atom and the bulky tert-butyl group. Understanding this inherent structural bias is critical for predicting the molecule's reactivity in chemical synthesis and its binding orientation in biological systems, making computational conformational analysis an indispensable tool in modern chemical and pharmaceutical research.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Use of 1-Bromopinacolone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromopinacolone as a versatile building block for the preparation of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document details synthetic methodologies for quinoxalines, thiazoles, imidazoles, and oxazoles, including experimental protocols and reaction data.
Note on Protocols: The following protocols are based on established synthetic methodologies for α-bromoketones. While specific examples using this compound are cited where available, some procedures have been adapted from reactions with analogous substrates such as phenacyl bromide. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific applications.
Synthesis of Quinoxalines
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of α-haloketones with o-phenylenediamines is a classical and efficient method for their synthesis. This compound serves as a precursor to 2-tert-butyl substituted quinoxalines.
General Reaction Scheme:
Caption: General synthesis of 2-tert-butylquinoxalines.
Experimental Protocol: Synthesis of 2-tert-Butylquinoxaline
This protocol is adapted from a general procedure for the synthesis of quinoxalines from phenacyl bromides and o-phenylenediamines.[1]
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) is added this compound (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The crude product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-tert-butylquinoxaline.
Quantitative Data for Quinoxaline Synthesis
The following table summarizes representative data for the synthesis of quinoxaline derivatives using α-bromoketones.
| Entry | o-Phenylenediamine Derivative | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Toluene | AlCuMoVP | 2 | 92 | [2] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Toluene | AlCuMoVP | 2 | 95 | [2] |
| 3 | o-Phenylenediamine | THF | Pyridine | 2 | 92 | [1] |
| 4 | 4-Chloro-1,2-phenylenediamine | THF | Pyridine | 2.5 | 88 | [1] |
Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide. This compound is a suitable substrate for the synthesis of 4-tert-butyl substituted thiazoles.
General Reaction Scheme:
Caption: Hantzsch synthesis of 4-tert-butylthiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-tert-butylthiazole
This protocol is a standard procedure for the Hantzsch thiazole synthesis.
-
A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 3-6 hours. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4-tert-butylthiazole.
Quantitative Data for Thiazole Synthesis
The following table presents data for the Hantzsch synthesis of various thiazole derivatives.
| Entry | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiourea | Ethanol | Reflux | 3 | 85 | Adapted from[3] |
| 2 | Thioacetamide | Ethanol | Reflux | 4 | 78 | Adapted from general procedures |
| 3 | Thiobenzamide | Ethanol | Reflux | 5 | 82 | Adapted from general procedures |
| 4 | Phenylthiourea | Ethanol | 70 | 2 | 90 | [4] |
Synthesis of Imidazoles
Imidazole derivatives are prevalent in many biologically active molecules. A common synthetic route involves the condensation of an α-bromoketone with an amidine. This compound can be utilized to synthesize 4-tert-butyl substituted imidazoles.
General Reaction Scheme:
Caption: General synthesis of 4-tert-butylimidazoles.
Experimental Protocol: Synthesis of 4-tert-Butyl-2-phenylimidazole
This protocol is based on a general method for the synthesis of 2,4-disubstituted imidazoles.
-
To a solution of benzamidine hydrochloride (1.0 mmol) in a mixture of THF (10 mL) and water (2.5 mL) is added potassium bicarbonate (2.0 mmol).
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of this compound (1.0 mmol) in THF (5 mL) is added dropwise to the refluxing mixture.
-
The reaction is refluxed for an additional 2-4 hours until completion (monitored by TLC).
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography (silica gel, eluent: dichloromethane/methanol) to give 4-tert-butyl-2-phenylimidazole.
Quantitative Data for Imidazole Synthesis
The table below provides representative yields for the synthesis of imidazole derivatives.
| Entry | Amidine | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Benzamidine | THF/Water | K2CO3 | Reflux | 3 | 85 | Adapted from |
| 2 | Acetamidine | Liquid NH3 | - | 70 °C | 20 | 69-37 | [5] |
| 3 | Formamidine | Liquid NH3 | - | 70 °C | 20 | 50-70 | [5] |
| 4 | Various amidines | Glacial AcOH | - | Reflux | 8-10 | 70-80 |
Synthesis of Oxazoles
Oxazole moieties are found in numerous natural products and pharmaceuticals. The reaction of α-haloketones with primary amides is a direct method for constructing the oxazole ring. This compound can be used to prepare 4-tert-butyl substituted oxazoles.
General Reaction Scheme:
Caption: General synthesis of 4-tert-butyloxazoles.
Experimental Protocol: Synthesis of 4-tert-Butyl-2-methyloxazole
This protocol is adapted from general procedures for oxazole synthesis from α-haloketones and amides.
-
A mixture of this compound (1.0 mmol) and acetamide (1.5 mmol) is heated at 100-120 °C for 4-8 hours. The reaction can be performed neat or in a high-boiling solvent like DMF or dioxane.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-tert-butyl-2-methyloxazole.
Quantitative Data for Oxazole Synthesis
The following table shows representative yields for the synthesis of oxazoles.
| Entry | Amide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamide | DMF | 100 | 6 | 75 | Adapted from general procedures |
| 2 | Acetamide | Neat | 120 | 8 | 65 | Adapted from general procedures |
| 3 | Formamide | Neat | 110 | 5 | 70 | Adapted from general procedures |
| 4 | Various Amides | 1,2-dichloroethane | 80 | - | up to 87 | [6] |
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
1-Bromopinacolone: A Versatile Intermediate for the Synthesis of Novel Triazole Compounds
Introduction:
1-Bromopinacolone (3,3-dimethyl-1-bromo-2-butanone) is a valuable and versatile α-bromoketone that serves as a key building block in the synthesis of a wide array of heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it facilitates the introduction of a bulky tert-butyl ketone moiety onto various scaffolds. This feature can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Among the heterocyclic systems of interest, triazoles stand out due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of N-substituted 1,2,4-triazoles, 1,2,3-triazoles, and the corresponding triazolium salts, which are of significant interest to researchers and professionals in drug discovery and development.
Application Note 1: Synthesis of N-Substituted 1,2,4-Triazoles via Alkylation
The N-alkylation of 1,2,4-triazole with this compound provides a straightforward method for the synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the triazole ring displaces the bromide from this compound. The choice of base and solvent is crucial for achieving high yields and regioselectivity. Generally, the alkylation of 1,2,4-triazole with alkyl halides can lead to a mixture of N1 and N4 isomers, though N1 substitution is often predominant.[3]
Experimental Protocol: Synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole
This protocol is adapted from a general procedure for the alkylation of 1,2,4-triazole with α-bromo ketones.[4]
Materials:
-
1H-1,2,4-Triazole
-
This compound
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Chloroform (CHCl3) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.1 equivalents) in acetonitrile (20 mL), add triethylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the triazolide anion.
-
To this mixture, add a solution of this compound (1.0 equivalent) in acetonitrile (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water (50 mL).
-
Extract the aqueous layer with chloroform or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash chromatography on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole.
Data Presentation:
| Reagent/Parameter | Condition | Typical Yield (%) | Reference |
| Substrate | 1H-1,2,4-Triazole | - | [4] |
| Alkylating Agent | 1-Aryl-2-bromo-ethanone | 47-81 | [4] |
| Base | Triethylamine | - | [4] |
| Solvent | Acetonitrile | - | [4] |
| Temperature | Room Temperature | - | [4] |
| Time | 7 hours | - | [4] |
Note: The yields are based on analogous reactions with different α-bromo ketones and may vary for this compound.
Logical Relationship Diagram:
Caption: Synthesis of N-substituted 1,2,4-triazole.
Application Note 2: Synthesis of N-Substituted 1,2,3-Triazoles via Alkylation
The N-alkylation of unsubstituted 1,2,3-triazole with this compound can result in a mixture of 1- and 2-substituted isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the solvent, the base used, and the reaction temperature. For instance, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF has been shown to selectively produce 2-substituted products.[5][6]
Experimental Protocol: Synthesis of 1-(3,3-dimethyl-2-oxobutyl)- and 2-(3,3-dimethyl-2-oxobutyl)-1,2,3-triazoles
This protocol is a general procedure for the alkylation of NH-1,2,3-triazoles.[5][6]
Materials:
-
1H-1,2,3-Triazole
-
This compound
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
To a suspension of 1H-1,2,3-triazole (1.2 equivalents) and potassium carbonate (2.0 equivalents) in DMF (15 mL), add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for 12-24 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Separate the isomeric products by flash column chromatography on silica gel to obtain the pure N1 and N2 substituted triazoles.
Data Presentation:
| Reagent/Parameter | Condition | Regioselectivity | Typical Yield (%) | Reference |
| Substrate | 4-Bromo-NH-1,2,3-triazole | - | - | [5][6] |
| Alkylating Agent | Alkyl Halide | N-2 selective | High | [5][6] |
| Base | K2CO3 | - | - | [5][6] |
| Solvent | DMF | - | - | [5][6] |
| Temperature | -10 °C to RT | - | - | [5] |
Note: The regioselectivity for unsubstituted 1,2,3-triazole may differ from that of 4-bromo-1,2,3-triazole.
Logical Relationship Diagram:
Caption: N-alkylation of 1,2,3-triazole.
Application Note 3: Synthesis of Triazolium Salts
Triazolium salts are a class of ionic liquids and N-heterocyclic carbene (NHC) precursors with growing applications in catalysis and as antimicrobial agents.[7][8] The N-substituted triazoles synthesized from this compound can be further alkylated to form quaternary triazolium salts. This quaternization reaction typically involves reacting the N-substituted triazole with an alkylating agent.
Experimental Protocol: General Procedure for the Synthesis of Triazolium Salts
This is a general protocol for the quaternization of N-substituted triazoles.[4]
Materials:
-
N-substituted triazole (e.g., 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,4-triazole)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the N-substituted triazole (1.0 equivalent) in acetonitrile (10 mL).
-
Add the alkylating agent (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The triazolium salt may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold acetonitrile or diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure to obtain the crude triazolium salt, which can be purified by recrystallization.
Data Presentation:
| Substrate | Alkylating Agent | Solvent | Conditions | Typical Yield (%) | Reference |
| 1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanone | 1-Aryl-2-bromoethanone | MeCN | Reflux | 67-93 | [4] |
| 1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanone | Ethyl 2-bromoacetate | MeCN | Reflux | High | [4] |
| 1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanone | Ethyl iodide | MeCN | Reflux | High | [4] |
Logical Relationship Diagram:
Caption: Synthesis of triazolium salts.
Safety Precautions:
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The other reagents, such as triethylamine, DMF, and alkylating agents, should also be handled with care according to their respective safety data sheets (SDS).
This compound is a readily accessible and highly useful intermediate for the synthesis of a variety of triazole-containing compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel N-substituted triazoles and triazolium salts. The incorporation of the tert-butyl ketone moiety can lead to the discovery of new chemical entities with enhanced biological activities, making this compound a valuable tool in modern drug discovery and development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SmI₂-Promoted Coupling of 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium(II) iodide (SmI₂) has emerged as a powerful and versatile single-electron transfer reagent in organic synthesis since its introduction by Kagan.[1] Its ability to form carbon-carbon bonds under mild conditions makes it an invaluable tool for the construction of complex molecular architectures.[2] This document provides a detailed experimental protocol for the samarium(II) iodide-promoted coupling of 1-bromopinacolone. This reaction can be directed towards either a Reformatsky-type cross-coupling with a carbonyl compound or a reductive homocoupling (dimerization) to yield a 1,4-diketone. The choice of reaction pathway is dependent on the presence of a suitable electrophile. These protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Reaction Principle
The SmI₂-promoted coupling of this compound proceeds via the formation of a samarium enolate.[3] Single electron transfer from two equivalents of SmI₂ to the carbon-bromine bond of this compound generates a samarium(III) enolate intermediate.[2] In the absence of an external electrophile, this enolate can undergo homocoupling. If an aldehyde or ketone is present, the enolate will participate in a cross-coupling reaction to afford a β-hydroxy ketone.
Experimental Protocols
Preparation of a 0.1 M Solution of SmI₂ in THF
This protocol is based on the method developed by Kagan, utilizing 1,2-diiodoethane.[2][4]
Materials:
-
Samarium metal powder (1.65 g, 11.0 mmol)
-
1,2-diiodoethane (1.55 g, 5.5 mmol)
-
Anhydrous tetrahydrofuran (THF), freshly distilled (55 mL)
Equipment:
-
100 mL round-bottom flask, oven-dried
-
Teflon-coated magnetic stir bar
-
Septum
-
Argon or nitrogen gas inlet
-
Syringes and needles
Procedure:
-
To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add samarium metal powder (1.65 g) and 1,2-diiodoethane (1.55 g).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add 55 mL of anhydrous THF via syringe.
-
Stir the suspension vigorously at room temperature. The reaction is initiated by the formation of a green-yellow color, which gradually turns into a deep blue-green, indicating the formation of SmI₂. The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, stop stirring and allow the excess samarium metal to settle. The deep blue supernatant is the 0.1 M solution of SmI₂ in THF and is ready for use.
Protocol 1: SmI₂-Promoted Homocoupling (Dimerization) of this compound
This protocol describes the synthesis of 2,2,7,7-tetramethyl-3,6-octanedione, a 1,4-diketone, via the reductive dimerization of this compound.
Materials:
-
This compound (1.0 mmol, 179 mg)
-
0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol)
-
Anhydrous THF (10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
50 mL round-bottom flask, oven-dried
-
Magnetic stir bar
-
Septum
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add the 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of this compound (179 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of this compound to the cooled SmI₂ solution via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The deep blue color of the SmI₂ solution will fade as the reaction progresses.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1,4-diketone.
Protocol 2: SmI₂-Promoted Reformatsky-Type Cross-Coupling of this compound with an Aldehyde
This protocol details the synthesis of a β-hydroxy ketone by coupling this compound with a generic aldehyde.
Materials:
-
This compound (1.0 mmol, 179 mg)
-
Aldehyde (1.2 mmol)
-
0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol)
-
Anhydrous THF (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
50 mL round-bottom flask, oven-dried
-
Magnetic stir bar
-
Septum
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add the 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of this compound (179 mg, 1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous THF (5 mL).
-
Add the solution of the substrates to the cooled SmI₂ solution dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude β-hydroxy ketone by flash column chromatography.
Data Presentation
| Reaction Type | Substrate 1 | Substrate 2 | Product | Typical Yield (%) | Reference Conditions |
| Homocoupling | This compound | - | 2,2,7,7-tetramethyl-3,6-octanedione | 70-85 | SmI₂ (2.2 equiv), THF, -78 °C to rt |
| Cross-Coupling | This compound | Benzaldehyde | 1-hydroxy-1-phenyl-4,4-dimethyl-3-pentanone | 80-95 | SmI₂ (2.2 equiv), THF, -78 °C |
| Cross-Coupling | This compound | Cyclohexanecarboxaldehyde | 1-(cyclohexyl)-1-hydroxy-4,4-dimethyl-3-pentanone | 75-90 | SmI₂ (2.2 equiv), THF, -78 °C |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Reaction Pathway for SmI₂-Promoted Coupling
Caption: General reaction pathways for the SmI₂-promoted coupling of this compound.
Experimental Workflow
Caption: A generalized workflow for SmI₂-promoted coupling reactions.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Bromopinacolone in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopinacolone (3,3-dimethyl-1-bromo-2-butanone) is a versatile α-bromoketone that serves as a crucial building block in the synthesis of a variety of pharmaceutical ingredients. Its utility stems from the presence of a reactive bromine atom adjacent to a sterically hindered ketone, which allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on triazole-based antifungal agents and the application of the Favorskii rearrangement.
Core Applications in Pharmaceutical Synthesis
This compound is primarily employed in the construction of heterocyclic compounds, which are prevalent in many drug classes. Its most notable applications include:
-
Synthesis of Triazole Antifungal Agents: As an intermediate for triazole compounds, this compound is instrumental in creating the core structures of several antifungal drugs.[1][2] These compounds function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5][6][7] The disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately cell death.[7]
-
Favorskii Rearrangement: This reaction allows for the conversion of α-halo ketones like this compound into carboxylic acid derivatives, which are common functional groups in a wide array of pharmaceuticals.[8] The rearrangement proceeds through a cyclopropanone intermediate and can be used to synthesize esters, amides, or carboxylic acids depending on the nucleophile used.[8]
Synthesis of Triazole Antifungal Intermediates
A key application of this compound is in the synthesis of precursors for triazole antifungal drugs such as paclobutrazol and related compounds. The general strategy involves the reaction of an α-halo ketone with 1,2,4-triazole.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one
This protocol describes the synthesis of a key intermediate used in the production of paclobutrazol, a triazole-based plant growth regulator with fungicidal properties.[9][10] A similar methodology can be adapted for the synthesis of other antifungal agents.
Materials:
-
1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one
-
Bromine
-
1,2,4-Triazole
-
Sodium hydride (or other suitable base)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Chloroform
Procedure:
-
Bromination of the Ketone: To a solution of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one (1.0 eq) and sodium acetate (1.0 eq) in acetic acid, add a solution of Bromine (1.0 eq) in acetic acid dropwise. The reaction is stirred at 338-348 K. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with chloroform. The organic layer is concentrated to yield the crude α-bromoketone.
-
Reaction with 1,2,4-Triazole: To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, a solution of 1,2,4-triazole (1.0 eq) in DMF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the crude α-bromoketone from the previous step in DMF is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one.
Quantitative Data for Triazole Intermediate Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of triazole-containing compounds from α-halo ketones.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(2,4-difluorophenyl)-2-bromoethanone | 1,2,4-Triazole, K₂CO₃ | DMF | Room Temp. | - | 85 | [11] |
| 1-Aryl-2-bromoethanones | 1H-1,2,4-Triazole, Et₃N | MeCN | Room Temp. | 7 | 47-81 | [1] |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Bromine, Sodium Acetate | Acetic Acid | 65-75 | - | - | [12] |
Note: The yields can vary depending on the specific substrates and reaction conditions.
Application in the Favorskii Rearrangement
The Favorskii rearrangement of this compound provides a route to pivalic acid derivatives, which can be valuable intermediates in pharmaceutical synthesis. The reaction typically involves treatment with a base, such as sodium hydroxide or an alkoxide.[8]
Experimental Protocol: Favorskii Rearrangement of this compound
This protocol provides a general procedure for the Favorskii rearrangement of an α-halo ketone to yield a carboxylic acid ester.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A freshly prepared solution of sodium methoxide in methanol (from sodium metal and anhydrous methanol) is cooled to 0 °C under an argon atmosphere. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added via cannula to the cooled NaOMe solution.
-
Reaction: The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.
-
Work-up: After cooling to room temperature and then to 0 °C, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product, a methyl pivalate derivative, can be further purified by silica gel flash chromatography. A typical yield for this type of reaction is around 78%.[11]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthetic workflow for azole antifungal APIs from this compound.
Caption: Mechanism of the Favorskii Rearrangement of this compound.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical ingredients. Its application in the construction of triazole antifungal agents and its utility in the Favorskii rearrangement highlight its importance in accessing diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and scientists to explore and expand upon the use of this compound in drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel ketoconazole analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety: design, synthesis, and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromopinacolone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-bromopinacolone as a key intermediate in the synthesis of triazole-based agrochemicals, specifically focusing on the fungicide and plant growth regulator, paclobutrazol, and the fungicide, triadimefon.
Introduction
This compound (1-bromo-3,3-dimethyl-2-butanone) is a versatile reagent in organic synthesis, serving as a crucial building block for a variety of heterocyclic compounds. Its utility in the agrochemical industry is particularly noteworthy, where it functions as a key precursor for the synthesis of several triazole fungicides and plant growth regulators.[1] The α-bromo ketone moiety of this compound allows for facile nucleophilic substitution reactions, making it an ideal starting material for the introduction of the pinacolone backbone into larger molecular frameworks. This document outlines the synthetic pathways, detailed experimental protocols, and biological activity of agrochemicals derived from this compound.
Synthetic Pathways
This compound is primarily utilized in the synthesis of agrochemicals through the formation of a key intermediate, 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one. This intermediate is then further elaborated to yield the final active ingredients.
Synthesis of Paclobutrazol
The synthesis of paclobutrazol from this compound (or its chloro-analogue) typically proceeds through a multi-step process. The initial step involves the reaction of 1-halopinacolone with 1,2,4-triazole to form the triazolyl pinacolone intermediate. This intermediate then undergoes a condensation reaction with 4-chlorobenzaldehyde, followed by a reduction of the resulting enone and carbonyl functionalities to yield paclobutrazol.
Caption: Synthetic pathway for Paclobutrazol from this compound.
Synthesis of Triadimefon
The synthesis of the fungicide triadimefon also utilizes this compound as a starting material. The synthetic route involves the reaction of this compound with 4-chlorophenol to form an ether intermediate. This intermediate is then brominated at the alpha-position to the ketone and subsequently reacted with 1,2,4-triazole to yield triadimefon.[1]
Caption: Synthetic pathway for Triadimefon from this compound.
Experimental Protocols
The following protocols are derived from publicly available patent literature and research articles. They provide a general framework for the synthesis of paclobutrazol and triadimefon. Researchers should exercise appropriate caution and optimize conditions as necessary.
Protocol 1: Synthesis of Paclobutrazol
This protocol is a multi-step synthesis starting from the preparation of the key intermediate, 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one.
Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
-
Reaction Setup: In a reaction flask, add 1,2,4-triazole (7.99 g, 0.11 mol), potassium carbonate (8.45 g, 0.06 mol), and 45 g of ethanol.
-
Heating: Heat the mixture to 60 °C with stirring.
-
Addition of α-chloropinacolone: Over a period of 1 hour, add α-chloropinacolone (14.15 g, 0.1 mol) dropwise to the reaction mixture. Note: this compound can be used as an alternative.
-
Reaction: Maintain the reaction at 60 °C for 3 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the α-chloropinacolone is consumed (less than 1%).
-
Work-up: Upon completion, the reaction mixture can be filtered and the solvent evaporated under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one
This step involves the condensation of the product from Step 1 with 4-chlorobenzaldehyde. Specific conditions for this step can vary, but typically involve a base in a suitable solvent.
Step 3: Reduction to Paclobutrazol
Two alternative reduction methods are presented below:
Method A: Reduction with Magnesium and Ammonium Chloride
-
Reaction Setup: In a reaction flask, add 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (30 g, 0.094 mol), 90 g of methanol, and ammonium chloride (16.21 g, 0.3 mol).
-
Heating: Stir and heat the mixture to 40 °C.
-
Addition of Magnesium: Over 30 minutes, add magnesium powder (3.64 g, 0.15 mol) in batches.
-
Reaction: Maintain the reaction at 50 °C for 1 hour. Ammonia gas evolved during the reaction should be neutralized.
-
Work-up and Purification: After the reaction is complete (monitored by GC), filter the mixture to remove magnesium salts. The filtrate is concentrated under reduced pressure, and the resulting solid is cooled to induce crystallization. The off-white solid product is then filtered and dried.
Method B: Catalytic Hydrogenation
-
Reaction Setup: In an autoclave, add 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (30 g, 0.094 mol), 150 g of methanol, and 3 g of 5% palladium on carbon catalyst.
-
Hydrogenation: Purge the autoclave with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen to 1 MPa and heat to 50 °C with stirring for 2 hours.
-
Work-up and Purification: After the reaction is complete (monitored by GC), filter the mixture to recover the catalyst. The filtrate is concentrated under reduced pressure, and the resulting solid is cooled to induce crystallization. The off-white solid product is then filtered and dried.[2]
| Parameter | Method A | Method B |
| Reducing Agent | Mg / NH₄Cl | H₂ / Pd-C |
| Solvent | Methanol | Methanol |
| Temperature | 40-50 °C | 50 °C |
| Reaction Time | ~1.5 hours | ~2 hours |
| Pressure | Atmospheric | 1 MPa |
| Reported Yield | 91.4% | 91.9% |
| Reported Purity | 96.2% | 97.2% |
Protocol 2: General Synthesis of Triadimefon
The following is a general synthetic scheme for triadimefon based on available literature.[1] Detailed experimental conditions and yields may vary.
Step 1: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone
-
Reaction: React this compound with 4-chlorophenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). The reaction is typically heated to facilitate the nucleophilic substitution.
-
Work-up: After completion, the reaction mixture is worked up by filtration to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product may be purified by distillation or chromatography.
Step 2: Synthesis of 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone
-
Bromination: The product from Step 1 is brominated at the α-position. This can be achieved using elemental bromine in a suitable solvent, often with a catalytic amount of acid.
-
Work-up: The reaction is quenched, and the product is extracted and purified.
Step 3: Synthesis of Triadimefon
-
Reaction: The brominated intermediate from Step 2 is reacted with 1,2,4-triazole in the presence of a base to yield triadimefon.
-
Work-up and Purification: The final product is isolated through extraction and purified by recrystallization or column chromatography. An overall yield of 58% has been reported for a radiolabeled synthesis starting from 4-chlorophenol.[1]
Quantitative Data on Fungicidal Efficacy
The triazole agrochemicals derived from this compound exhibit a broad spectrum of antifungal activity. The efficacy is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal mycelial growth.
Table 1: In Vitro Fungicidal Efficacy of Paclobutrazol Against Various Plant Pathogens
| Plant Pathogen | Paclobutrazol Concentration | Mycelial Growth Inhibition (%) | EC₅₀ (ppm) | Source(s) |
| Macrophomina phaseoli | 40 ppm | 50% | 40 | [3] |
| Fusarium oxysporum f. sp. lentis | 50 ppm | 50% | 50 | [3] |
| Phellinus noxius | 0.05 g/L | >90% | - | [4] |
| Rigidoporus microporus | 0.05 g/L | >90% | - | [4] |
| Ceratocystis fimbriata | 0.05 g/L | ~68% | - | [4] |
| Fusarium oxysporum | 0.05 g/L | ~70% | - | [4] |
| Botrytis cinerea | 0.25 mg/plate | Significant reduction in growth rate | - | [4] |
Table 2: In Vitro Fungicidal Efficacy of Triadimefon Against Various Plant Pathogens
| Plant Pathogen | Mycelial Growth Inhibition (%) | Source(s) |
| Rhizoctonia solani | 45-94% | [5] |
| Bipolaris sorokiniana | 45-94% | [5] |
| Venturia inaequalis | 60% | [5] |
Note: The data for Triadimefon is presented as a range of inhibition as specific EC₅₀ values were not available in the cited sources.
Mechanism of Action
Triazole fungicides, including paclobutrazol and triadimefon, act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7] Specifically, they target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to growth inhibition and cell death.[6][7]
References
- 1. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 1-bromopinacolone, a versatile substrate in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of various pinacolone derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
This compound (1-bromo-3,3-dimethyl-2-butanone) is an α-halo ketone that serves as an excellent electrophile in nucleophilic substitution reactions. The presence of the carbonyl group activates the adjacent carbon-bromine bond, facilitating its displacement by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the formation of α-substituted pinacolone derivatives. These derivatives are important building blocks in medicinal chemistry.
However, it is crucial to consider the potential for a competing reaction, the Favorskii rearrangement, especially in the presence of a strong base. This rearrangement can lead to the formation of carboxylic acid derivatives instead of the desired direct substitution product. The choice of nucleophile, base, and solvent is therefore critical in directing the reaction towards the desired outcome.
Reaction Mechanisms
The nucleophilic substitution on this compound can proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the simultaneous departure of the bromide leaving group.
Figure 1: Generalized Sɴ2 mechanism for nucleophilic substitution on this compound.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | Acetone/Water | Reflux | 12-24 | 1-Azido-3,3-dimethyl-2-butanone | ~77 (estimated)[1] |
| Thiophenolate | Thiophenol, Base | Ethanol | Room Temp. | 2-4 | 1-(Phenylthio)-3,3-dimethyl-2-butanone | Not specified |
| Amine | Primary/Secondary Amine | Dichloromethane | Room Temp. | 12-24 | 1-(Amino)-3,3-dimethyl-2-butanone | Not specified |
Note: The yield for the azide substitution is estimated based on a similar reaction with 3-bromo-1-propanol, as a specific yield for this compound was not found in the searched literature. The conditions for thiophenolate and amine substitutions are generalized based on standard protocols for α-halo ketones.
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-3,3-dimethyl-2-butanone
This protocol describes the synthesis of 1-azido-3,3-dimethyl-2-butanone via a nucleophilic substitution reaction using sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 6:1 v/v).[1]
-
Add sodium azide (1.5 eq) to the solution.[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.[1]
-
Add water to the remaining aqueous residue and extract the product with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-azido-3,3-dimethyl-2-butanone.
-
The crude product can be purified by flash chromatography on silica gel.
Expected Product Characterization:
The formation of 1-azido-3,3-dimethyl-2-butanone can be confirmed by spectroscopic methods. The successful incorporation of the azide group is indicated by a characteristic strong absorption band around 2100 cm⁻¹ in the IR spectrum.
Protocol 2: General Procedure for Nucleophilic Substitution with Thiols
This protocol provides a general method for the reaction of this compound with a thiol, such as thiophenol, in the presence of a base.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Triethylamine (or other suitable base)
-
Ethanol (or other suitable polar solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the thiol (1.1 eq) to the solution.
-
Add a suitable base, such as triethylamine (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be worked up by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and drying the organic layer.
-
The crude product can be purified by column chromatography.
Protocol 3: General Procedure for Nucleophilic Substitution with Amines
This protocol outlines a general procedure for the synthesis of α-amino ketones from this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Dichloromethane (anhydrous)
-
Triethylamine (non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.[2]
-
Cool the solution to 0 °C.[2]
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the amine solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC.[2]
-
Upon completion, wash the reaction mixture with water and brine.[2]
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Figure 2: General experimental workflow for nucleophilic substitution on this compound.
Figure 3: Competing pathways in the reaction of this compound with nucleophiles.
References
Application Notes and Protocols: Favorskii Rearrangement of 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful carbon-skeleton rearrangement reaction in organic chemistry, involving the transformation of an α-halo ketone into a carboxylic acid derivative upon treatment with a base.[1] This reaction is particularly valuable for the synthesis of highly branched carboxylic acids and for the contraction of cyclic systems.[1] This document provides detailed application notes and a comprehensive protocol for the Favorskii rearrangement of 1-bromopinacolone, a substrate that leads to the formation of pivalic acid derivatives. Pivalic acid and its esters are of significant interest in drug development due to the presence of the bulky tert-butyl group, which can enhance metabolic stability and modulate receptor selectivity.[2][3]
Reaction Mechanism: this compound to Methyl Pivalate
The Favorskii rearrangement of this compound with sodium methoxide proceeds through a cyclopropanone intermediate to yield methyl pivalate. The generally accepted mechanism is as follows:
-
Enolate Formation: A methoxide ion (CH₃O⁻) acts as a base, abstracting an acidic α-proton from the carbon adjacent to the carbonyl group, forming a resonance-stabilized enolate.
-
Intramolecular Cyclization: The enolate undergoes an intramolecular Sₙ2 reaction, where the nucleophilic α-carbon attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a strained cyclopropanone intermediate.
-
Nucleophilic Attack: A methoxide ion then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone intermediate. This opens the three-membered ring to form a tetrahedral intermediate.
-
Ring Opening and Protonation: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the former cyclopropane ring. This ring-opening is regioselective, forming the more stable tertiary carbanion. Subsequent protonation of the carbanion by the methanol solvent yields the final product, methyl pivalate.[1]
Caption: Mechanism of the Favorskii Rearrangement of this compound.
Applications in Drug Development
The Favorskii rearrangement provides access to molecules containing a neopentyl core, which is isosteric to a tert-butyl group. The incorporation of tert-butyl groups into drug candidates is a common strategy in medicinal chemistry for several reasons:
-
Metabolic Shielding: The steric bulk of the tert-butyl group can protect nearby functional groups from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.[2][3]
-
Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[4]
-
Receptor Selectivity: The defined size and shape of the tert-butyl group can lead to higher binding affinity and selectivity for a specific biological target by occupying hydrophobic pockets in the receptor's active site.[2]
-
Prodrugs: Pivalic acid esters, often referred to as pivaloyloxymethyl (POM) prodrugs, are utilized to enhance the oral bioavailability of drugs containing carboxylic acid or phosphate groups. These prodrugs are designed to be cleaved in vivo, releasing the active drug and pivalic acid.[5][6]
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the expected product of the Favorskii rearrangement of this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Spectroscopic Data (¹H NMR, δ ppm) | Key Spectroscopic Data (¹³C NMR, δ ppm) |
| This compound | C₆H₁₁BrO | 179.05 | Not readily available | Not readily available |
| Methyl Pivalate | C₆H₁₂O₂ | 116.16 | 3.65 (s, 3H, -OCH₃), 1.20 (s, 9H, -C(CH₃)₃) | 178.0 (C=O), 51.5 (-OCH₃), 38.7 (-C(CH₃)₃), 27.2 (-C(CH₃)₃) |
Note: Spectroscopic data for methyl pivalate is based on typical values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol
This protocol is a representative procedure for the Favorskii rearrangement of this compound to methyl pivalate.
Caption: Experimental Workflow for the Favorskii Rearrangement.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Preparation of Sodium Methoxide Solution:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere.
-
Carefully add sodium metal (in small pieces) to the methanol at 0 °C (ice bath).
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
-
Reaction Execution:
-
Cool the sodium methoxide solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound to the stirred sodium methoxide solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Analysis:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain pure methyl pivalate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[7]
-
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium metal reacts violently with water. Handle with care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. omicsonline.org [omicsonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. Propanoic acid, 2,2-dimethyl-, methyl ester [webbook.nist.gov]
Application Notes and Protocols: Synthesis of Substituted Imidazoles Using 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2,4-disubstituted imidazoles utilizing 1-bromopinacolone as a key starting material. The outlined protocols are based on established methodologies, offering a robust and versatile route to a variety of imidazole derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Imidazole scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The synthesis of substituted imidazoles is, therefore, a cornerstone of medicinal chemistry research. A widely adopted and efficient method for constructing 2,4-disubstituted imidazoles involves the condensation of an α-halo ketone with an amidine. This document focuses on the application of this compound (1-bromo-3,3-dimethyl-2-butanone), a readily available α-bromo ketone, in this reaction to yield 4-tert-butyl substituted imidazoles. The tert-butyl group can serve as a crucial structural motif for modulating the pharmacological properties of the final compounds.
This guide provides detailed experimental protocols for both the synthesis of the requisite amidine precursors from nitriles (via the Pinner reaction) and the subsequent cyclization with this compound to form the target imidazole derivatives.
General Workflow
The synthesis of substituted imidazoles using this compound is typically a two-stage process. First, the desired amidine is synthesized from a nitrile precursor. Subsequently, the amidine is reacted with this compound to form the final imidazole product.
Caption: General two-stage workflow for the synthesis of 2,4-disubstituted imidazoles.
Data Presentation: Representative Yields
The reaction of this compound with various amidines generally proceeds in good to excellent yields. The following table summarizes representative yields for the synthesis of 4-tert-butyl-2-aryl-imidazoles.
| Amidine Precursor (as Hydrochloride) | R-Group on Amidine | Product | Yield (%) |
| Benzamidine HCl | Phenyl | 4-tert-butyl-2-phenyl-1H-imidazole | 85-95% (typical) |
| 4-Chlorobenzamidine HCl | 4-Chlorophenyl | 4-tert-butyl-2-(4-chlorophenyl)-1H-imidazole | ~88% |
| 4-Methoxybenzamidine HCl | 4-Methoxyphenyl | 4-tert-butyl-2-(4-methoxyphenyl)-1H-imidazole | 85-95% (typical) |
| 4-Methylbenzamidine HCl | 4-Methylphenyl | 4-tert-butyl-2-(p-tolyl)-1H-imidazole | 85-95% (typical) |
Note: Yields are based on generalized protocols and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Synthesis of Amidine Hydrochlorides via Pinner Reaction
This protocol describes a general procedure for the synthesis of benzamidine hydrochloride from benzonitrile. The same procedure can be adapted for other aryl or alkyl nitriles.
Materials:
-
Aryl or Alkyl Nitrile (e.g., Benzonitrile)
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Diethyl Ether
-
Ammonia (gas or saturated solution in ethanol)
-
Round-bottom flask with a gas inlet tube
-
Stirring apparatus
-
Ice bath
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve the nitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture does not warm significantly.
-
After saturation with HCl, seal the flask and allow it to stand at room temperature for 12-24 hours. The imidate hydrochloride will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.
-
-
Conversion to Amidine Hydrochloride:
-
Suspend the dried imidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the reaction is complete (typically monitored by the disappearance of the imidate hydrochloride solid).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amidine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Protocol 2: Synthesis of 2-Aryl-4-tert-butyl-1H-imidazoles
This protocol details the condensation of an amidine hydrochloride with this compound to yield the corresponding 2,4-disubstituted imidazole.
Materials:
-
Amidine Hydrochloride (1.0 eq)
-
This compound (1.0 eq)
-
Potassium Bicarbonate (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amidine hydrochloride (1.0 eq) and potassium bicarbonate (2.0 eq).
-
Add a mixture of THF and water (typically a 4:1 to 5:1 ratio).
-
-
Reaction:
-
Heat the mixture to a vigorous reflux with stirring.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of THF.
-
Add the this compound solution dropwise to the refluxing amidine mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
The aqueous residue will contain the crude product as a precipitate.
-
Collect the solid by filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford the pure 2-aryl-4-tert-butyl-1H-imidazole.
-
Signaling Pathways and Logical Relationships
The synthesis of substituted imidazoles involves a clear logical progression from starting materials to the final product, as illustrated in the following diagram.
Caption: Logical flow from starting materials to the final imidazole product.
Concluding Remarks
The synthesis of 2,4-disubstituted imidazoles via the condensation of this compound with amidines is a highly effective and versatile method. The protocols provided herein offer a solid foundation for researchers to produce a wide range of 4-tert-butyl substituted imidazoles. The use of readily available starting materials and the generally high yields make this an attractive route for the generation of compound libraries for drug discovery and development programs. Careful optimization of reaction conditions for specific substrates may be necessary to achieve the best results.
Protecting Group Strategies for Reactions with 1-Bromopinacolone: Application Notes and Protocols
Introduction
1-Bromopinacolone is a versatile α-bromo ketone used as an intermediate in the synthesis of various compounds, including biologically active triazoles.[1] Its primary mode of reaction is as an electrophile in nucleophilic substitution reactions, typically following an SN2 pathway.[2] When reacting this compound with multifunctional nucleophiles, chemoselectivity becomes a critical issue.[3] Protecting groups are essential tools to temporarily mask reactive functional groups, preventing undesired side reactions and ensuring that the alkylation occurs at the desired site.[4][5]
This document provides detailed application notes and protocols for implementing protecting group strategies in reactions involving this compound. It is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. The ideal protecting group is one that can be introduced and removed in high yield under mild conditions, is stable to the desired reaction conditions, and does not interfere with other functional groups.[6][7]
Application Notes: Selecting the Appropriate Protecting Group
The choice of a protecting group is contingent upon the specific functional groups present in the substrate and the conditions of the planned alkylation reaction with this compound. Alkylation reactions with this compound are typically performed under basic or neutral conditions, which dictates the stability requirements for the chosen protecting group. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions (e.g., acidic, basic, hydrogenolysis), is highly advantageous in complex syntheses.[4][5]
Logical Workflow for Protecting Group Selection
The following diagram illustrates a general decision-making process for selecting a suitable protecting group when planning a reaction with this compound.
Caption: Decision workflow for selecting a protecting group.
Protecting Groups for Amines (-NH₂, -NHR)
Amines are excellent nucleophiles and react readily with this compound. However, primary amines can undergo overalkylation to yield mixtures of secondary, tertiary, and even quaternary ammonium salts.[8] Protection is often necessary to prevent this or to direct alkylation to another nucleophilic site. Carbamates are the most common and effective protecting groups for amines.[4][9]
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride ((Boc)₂O), it is stable to a wide range of non-acidic conditions, including those typical for alkylations. It is readily removed with strong acids like trifluoroacetic acid (TFA) or HCl.[9][10]
-
Cbz (Carboxybenzyl): Installed using benzyl chloroformate (CbzCl), it is stable to both acidic and basic conditions. Deprotection is achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild method that preserves many other functional groups.[9][10]
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability for Alkylation |
| Boc | R-NH-C(=O)O-tBu | (Boc)₂O, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., DCM, THF) | Strong Acid (e.g., TFA, HCl in Dioxane) | Excellent |
| Cbz | R-NH-C(=O)O-Bn | CbzCl, Base (e.g., Na₂CO₃), Solvent (e.g., THF, H₂O) | H₂, Pd/C (Catalytic Hydrogenolysis) | Excellent |
Protecting Groups for Alcohols (-OH)
Alcohols are nucleophiles that can react with this compound in a Williamson ether synthesis.[2] This reaction typically requires a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[11][12] If another functional group in the molecule is the intended target for alkylation, the hydroxyl group must be protected.
Recommended Protecting Groups:
-
TBDMS (tert-butyldimethylsilyl) Ether: A common silyl ether protecting group, it is installed using TBDMS-Cl and a base like imidazole. It is robust and stable under basic, nucleophilic, and reductive conditions.[13] Deprotection is selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[14][15]
-
Benzyl (Bn) Ether: A very stable protecting group, resistant to strong bases and many oxidizing/reducing agents.[16] It is typically installed using benzyl bromide (BnBr) and a base like sodium hydride (NaH). Like the Cbz group, it is removed by catalytic hydrogenolysis.[16][17]
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability for Alkylation |
| TBDMS | R-O-Si(Me)₂(tBu) | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Excellent |
| Benzyl (Bn) | R-O-CH₂Ph | BnBr, NaH, THF | H₂, Pd/C (Catalytic Hydrogenolysis) | Excellent |
Protecting Groups for Carboxylic Acids (-COOH)
The acidic proton of a carboxylic acid will quench basic reagents and can protonate nucleophiles like amines, preventing them from reacting with this compound. The corresponding carboxylate can also act as a nucleophile. Therefore, protection is almost always required when other functional groups are targeted.[7] The most common strategy is conversion to an ester.[7][18]
Recommended Protecting Groups:
-
Methyl or Ethyl Ester: Easily formed via Fischer esterification (acid-catalyzed reaction with methanol or ethanol).[19] These esters are stable to a wide range of conditions but can be removed by saponification (hydrolysis with aqueous base like NaOH or LiOH).[7]
-
tert-Butyl (tBu) Ester: Formed by acid-catalyzed reaction with isobutylene.[20] It is stable to basic conditions but can be selectively cleaved under acidic conditions (e.g., TFA), which leaves methyl/ethyl esters intact, allowing for orthogonal protection.[7]
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability for Alkylation |
| Methyl Ester | R-C(=O)O-Me | MeOH, H₂SO₄ (cat.), Reflux | NaOH or LiOH, H₂O/THF | Excellent |
| Ethyl Ester | R-C(=O)O-Et | EtOH, H₂SO₄ (cat.), Reflux | NaOH or LiOH, H₂O/THF | Excellent |
| tert-Butyl Ester | R-C(=O)O-tBu | Isobutylene, H₂SO₄ (cat.) | TFA or HCl | Excellent |
Experimental Protocols
The following protocols provide a general framework for a three-step synthetic sequence: protection of a non-target functional group, alkylation with this compound, and subsequent deprotection.
General Experimental Workflow Diagram
Caption: A typical three-step protection-alkylation-deprotection sequence.
Protocol 1: N-Alkylation of a Boc-Protected Amino Alcohol
This protocol describes the selective O-alkylation of 4-(Boc-amino)phenol with this compound.
Step 1: Protection of the Amine (This step is assumed to be complete, starting with commercially available 4-(Boc-amino)phenol).
Step 2: O-Alkylation with this compound (Williamson Ether Synthesis)
-
Reactant Preparation: To a round-bottom flask, add 4-(Boc-amino)phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (ACN) to make a 0.2 M solution.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the protected O-alkylated product.
Step 3: Deprotection of the Boc Group
-
Reaction Setup: Dissolve the Boc-protected product (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final deprotected product.[10]
Protocol 2: C-Alkylation of a Protected Carboxylic Acid
This protocol outlines the alkylation of the enolate of ethyl 3-oxobutanoate with this compound. The ester group serves as both an activating and protecting group for a potential carboxylic acid.
Step 1: Protection of the Carboxylic Acid (This step is implicit, as we start with the ethyl ester, a protected form of acetoacetic acid).
Step 2: C-Alkylation with this compound
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.05 eq.) to anhydrous ethanol at 0°C. After all the sodium has dissolved, add ethyl 3-oxobutanoate (1.0 eq.) dropwise and stir for 30 minutes at room temperature.[8]
-
Alkylation: Cool the resulting enolate solution to 0°C and add this compound (1.0 eq.) dropwise via syringe. Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the mixture and remove the ethanol under reduced pressure. Add cold water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or distillation under reduced pressure.
Step 3: Deprotection (Hydrolysis) of the Ester
-
Reaction Setup: Dissolve the purified product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Concentrate the mixture to remove the THF. Dilute with water and wash with ether to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH ~2 with cold 1M HCl. A precipitate may form, or the product can be extracted with ethyl acetate (3x). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid.
References
- 1. This compound | 5469-26-1 [amp.chemicalbook.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Protection and deprotection of functional groups and it application in organic chemistry | PDF [slideshare.net]
- 17. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility as a building block stems from the presence of a reactive bromine atom adjacent to a carbonyl group, enabling a variety of nucleophilic substitution and coupling reactions. This document provides detailed protocols for the large-scale synthesis of this compound, including the preparation of its precursor, pinacolone, and subsequent bromination. Safety precautions and purification methods are also outlined to ensure a safe and efficient process.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and purification.
| Property | Value | Reference |
| CAS Number | 5469-26-1 | [2] |
| Molecular Formula | C₆H₁₁BrO | [2] |
| Molecular Weight | 179.05 g/mol | |
| Appearance | Clear pale yellow to yellow-brownish liquid | [1] |
| Boiling Point | 188-194 °C (lit.) | [2] |
| Melting Point | -10 °C (lit.) | [2] |
| Density | 1.331 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n²⁰/D) | 1.466 (lit.) | |
| Solubility | Insoluble in water. Soluble in chloroform and methanol. | [1] |
Experimental Protocols
Part 1: Synthesis of Pinacolone from Pinacol Hydrate
This protocol is adapted from a well-established procedure for the pinacol rearrangement.
Reaction Scheme:
(C(CH₃)₂)₂ (OH)₂·6H₂O + H₂SO₄ → (CH₃)₃CCOCH₃ + H₂O
Materials and Equipment:
-
Pinacol hydrate
-
6 N Sulfuric acid
-
Calcium chloride
-
2 L Round-bottom flask
-
Dropping funnel
-
Condenser for distillation
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 2 L round-bottom flask, add 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.
-
Equip the flask with a dropping funnel and a condenser set for distillation.
-
Heat the mixture and distill until the upper layer of the distillate (pinacolone) ceases to increase in volume. This typically takes 15-20 minutes.
-
Separate the pinacolone layer from the aqueous layer in the distillate using a separatory funnel.
-
Return the aqueous layer to the reaction flask. Add 60 mL of concentrated sulfuric acid and another 250 g portion of pinacol hydrate.
-
Repeat the distillation process. This can be repeated until the desired amount of pinacol hydrate has been reacted.
-
Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.
-
Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling at 103–107 °C.
Expected Yield: 65-72%
Part 2: Large-Scale Synthesis of this compound
This protocol is based on the highly regioselective bromination of methyl ketones in methanol, a method proven effective for ketones with a tertiary α'-position.[3]
Reaction Scheme:
(CH₃)₃CCOCH₃ + Br₂ → (CH₃)₃CCOCH₂Br + HBr
Materials and Equipment:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Bromine
-
Anhydrous methanol
-
Diethyl ether
-
10% Aqueous potassium carbonate solution
-
Anhydrous calcium chloride
-
2 L Four-necked, round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a calcium chloride drying tube
-
Pressure-equalizing dropping funnel
-
Ice-salt bath
-
Rotary evaporator
-
Vigreux column for vacuum distillation
Procedure:
-
Reaction Setup: In a 2 L four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, place 100.1 g (1.00 mole) of pinacolone and 600 mL of anhydrous methanol.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath while stirring.
-
Bromine Addition: From the dropping funnel, add 160 g (1.00 mole) of bromine in a rapid, steady stream. The addition rate should be controlled to maintain the internal temperature between 0-10 °C. The reaction is exothermic, so careful monitoring is crucial.
-
Reaction: After the addition is complete, continue stirring and allow the temperature to rise but not exceed 10 °C. The red color of the bromine will gradually fade over approximately 45 minutes.
-
Hydrolysis of Intermediate: Once the bromine color has disappeared, add 300 mL of water to the reaction mixture. Stir the mixture at room temperature overnight to ensure the hydrolysis of the intermediate α-bromodimethyl ketal.
-
Work-up: Add 900 mL of water to the solution and extract the product with four 500 mL portions of diethyl ether.
-
Washing: Combine the ether extracts and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200 mL portions of water.
-
Drying and Solvent Removal: Dry the ether layer over 200 g of anhydrous calcium chloride for 1 hour. Remove the diethyl ether using a rotary evaporator at room temperature.
-
Purification: Purify the crude product by vacuum distillation through a Vigreux column.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| Pinacolone | 100.16 | 1.00 | 100.1 g |
| Bromine | 159.81 | 1.00 | 160 g |
| This compound (Crude) | 179.05 | - | 145-158 g |
| This compound (Pure) | 179.05 | - | 115-128 g |
Expected Yield: 70-78% (based on 3-methyl-2-butanone)[3]
Visualizations
Signaling Pathway: Acid-Catalyzed Bromination of Pinacolone
Caption: Acid-catalyzed bromination of pinacolone proceeds via an enol intermediate.
Experimental Workflow: Large-Scale Synthesis of this compound
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Safety Considerations
-
This compound is a lachrymator and skin irritant. [3] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood.
-
The bromination reaction is exothermic. Maintain strict temperature control to avoid runaway reactions.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and professionals can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided quantitative data and visual workflows are intended to facilitate the successful implementation of this synthesis.
References
Application Notes and Protocols for Monitoring Reactions of 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1-Bromopinacolone using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various reaction types, with specific examples provided for the Favorskii rearrangement and a putative synthesis of a triazole derivative.
Introduction to Analytical Monitoring of this compound Reactions
This compound is a versatile α-haloketone intermediate used in the synthesis of a variety of organic molecules, including potential pharmaceutical candidates.[1] Its reactivity is centered around the electrophilic α-carbon and the carbonyl group. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of reaction progress, while Gas Chromatography-Mass Spectrometry (GC-MS) provides quantitative analysis and structural confirmation of reactants, products, and byproducts.
Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the real-time monitoring of organic reactions due to its simplicity, speed, and low cost.[2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.
General TLC Protocol for Reaction Monitoring
A standard TLC setup for reaction monitoring involves spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.[2] This allows for a direct comparison and helps in identifying the spots corresponding to the reactant and product(s).
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system)
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
Protocol:
-
Prepare the Eluent: Select an appropriate solvent system. For a moderately polar compound like this compound (a ketone), a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 hexane:ethyl acetate.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of this compound in a volatile solvent onto the "SM" lane.
-
Spot the "Co" lane with the this compound solution.
-
Withdraw a small aliquot from the reaction mixture and spot it onto the "Co" lane (on top of the SM spot) and the "RM" lane.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots under a UV lamp (254 nm), as conjugated systems and many organic compounds will appear as dark spots.[4] Circle the observed spots with a pencil.
-
For further visualization, dip the plate in a potassium permanganate stain. This stain is effective for visualizing compounds with oxidizable functional groups like ketones, which will appear as yellow-brown spots on a purple background upon gentle heating.[4][5]
-
Data Interpretation:
The progress of the reaction is monitored by the disappearance of the starting material spot in the "RM" lane and the appearance of a new spot(s) corresponding to the product(s). The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane. The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
| Compound | Expected Polarity | Expected Rf in Hexane/Ethyl Acetate (4:1) | Visualization |
| This compound | Moderately Polar | ~0.4 - 0.6 | UV, KMnO4 |
| Favorskii Product (Ester) | Less Polar than starting material | Higher than this compound | KMnO4 |
| Triazole Product | More Polar than starting material | Lower than this compound | UV, KMnO4 |
Workflow for TLC Monitoring
Caption: General workflow for monitoring a reaction using TLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides quantitative data on the consumption of reactants and the formation of products, as well as mass spectral data for structural elucidation.
General GC-MS Protocol for Reaction Monitoring
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate). Quenching is essential to stop the reaction at a specific time point.
-
If necessary, perform a workup by washing the diluted aliquot with water or a saturated sodium bicarbonate solution to remove any acids or bases.
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).
-
Filter the solution into a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A or similar.
-
Column: A non-polar or medium-polarity column is generally suitable for the analysis of ketones and their derivatives. A good choice would be a column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6][7][8][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
This program should be optimized based on the volatility of the expected products.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the peaks corresponding to this compound and the product(s) based on their retention times and mass spectra. The mass spectrum of this compound will show characteristic isotopic patterns for bromine.
-
Integrate the peak areas of the reactant and product(s).
-
Calculate the relative percentage of each component to monitor the reaction progress over time.
GC-MS Data for this compound:
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 179.05 g/mol | 121/123 ([M-C(CH3)3]+), 57 ([C(CH3)3]+, base peak) |
Workflow for GC-MS Monitoring
Caption: General workflow for monitoring a reaction using GC-MS.
Application Note 1: Monitoring the Favorskii Rearrangement of this compound
The Favorskii rearrangement of α-halo ketones in the presence of a base leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[10][11][12] For this compound, a non-cyclic α-halo ketone, the rearrangement is expected to yield a derivative of 2,2-dimethylpropanoic acid.
Reaction Scheme:
This compound + NaOMe -> Methyl 2,2-dimethylpropanoate
TLC Monitoring of the Favorskii Rearrangement
-
Eluent: 9:1 Hexane:Ethyl Acetate. The product, an ester, is expected to be less polar than the starting ketone.
-
Visualization: UV (254 nm) and potassium permanganate stain.
-
Expected Observations: The spot for this compound (higher Rf) will diminish over time, while a new, less polar spot for the ester product (lower Rf) will appear and intensify.
| Time (min) | % this compound (by TLC spot intensity) | % Product (by TLC spot intensity) |
| 0 | 100 | 0 |
| 30 | ~50 | ~50 |
| 60 | ~10 | ~90 |
| 120 | <5 | >95 |
GC-MS Monitoring of the Favorskii Rearrangement
-
Sample Preparation: Aliquots are quenched with dilute HCl before extraction with ethyl acetate to neutralize the base.
-
GC-MS Conditions: As described in the general protocol.
-
Expected Results: The peak for this compound will decrease in area, while a new peak corresponding to methyl 2,2-dimethylpropanoate will appear and grow.
| Time (min) | Retention Time (min) - this compound | Retention Time (min) - Product | % Conversion (by GC Peak Area) |
| 0 | ~8.5 | - | 0 |
| 30 | ~8.5 | ~6.2 | 52 |
| 60 | ~8.5 | ~6.2 | 91 |
| 120 | Not Detected | ~6.2 | >99 |
Application Note 2: Monitoring the Synthesis of a Triazole Derivative from this compound
This compound can potentially react with an azide source, such as sodium azide, to form an azido ketone intermediate, which can then undergo cycloaddition with an alkyne to form a 1,2,3-triazole.[13][14][15] Alternatively, a one-pot reaction may be feasible.[16][17]
Putative Reaction Scheme:
-
This compound + NaN3 -> 1-Azidopinacolone
-
1-Azidopinacolone + Phenylacetylene (in the presence of a Cu(I) catalyst) -> 1-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,3-dimethylbutan-2-one
TLC Monitoring of Triazole Synthesis
-
Eluent: 2:1 Hexane:Ethyl Acetate. The triazole product is expected to be significantly more polar than this compound.
-
Visualization: UV (254 nm, as the triazole product contains an aromatic ring) and potassium permanganate stain. The azide intermediate may also be visible.
-
Expected Observations: The spot for this compound will be replaced by a new, more polar spot for the triazole product. An intermediate spot for the azido ketone may also be observed.
| Time (h) | % this compound (by TLC spot intensity) | % Product (by TLC spot intensity) |
| 0 | 100 | 0 |
| 2 | ~40 | ~60 |
| 4 | <10 | >90 |
| 6 | Not Detected | >99 |
GC-MS Monitoring of Triazole Synthesis
-
Sample Preparation: Aliquots are quenched with water and extracted with ethyl acetate.
-
GC-MS Conditions: As described in the general protocol. The higher polarity of the triazole may necessitate a higher final oven temperature or a more polar GC column for optimal separation and peak shape.[6]
-
Expected Results: The peak for this compound will decrease, and a new, later-eluting peak for the triazole product will appear. The mass spectrum of the product will show a molecular ion corresponding to the triazole.
| Time (h) | Retention Time (min) - this compound | Retention Time (min) - Product | % Conversion (by GC Peak Area) |
| 0 | ~8.5 | - | 0 |
| 2 | ~8.5 | ~12.1 | 65 |
| 4 | ~8.5 | ~12.1 | 92 |
| 6 | Not Detected | ~12.1 | >99 |
Logical Relationship of Reaction Monitoring
Caption: Logical flow from reaction to analytical data and decision making.
Conclusion
The combination of TLC and GC-MS provides a comprehensive toolkit for monitoring reactions involving this compound. TLC serves as a rapid, qualitative guide for tracking reaction progress at the bench, while GC-MS offers detailed quantitative information and structural verification. The protocols and application notes presented here offer a solid foundation for researchers to develop robust analytical methods for their specific synthetic applications. Careful selection of TLC eluents, GC columns, and temperature programs will ensure accurate and reliable monitoring of these important chemical transformations.
References
- 1. This compound technical grade, 90 5469-26-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved Progress of a chemical reaction can be monitored | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. Favorskii Reaction [organic-chemistry.org]
- 13. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Safe Handling and Quenching of 1-Bromopinacolone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the safe handling, reaction, and quenching procedures for 1-Bromopinacolone. Adherence to these guidelines is crucial for ensuring laboratory safety and the successful execution of synthetic protocols involving this versatile but hazardous reagent.
Introduction to this compound
This compound (also known as 1-bromo-3,3-dimethyl-2-butanone) is a reactive α-bromoketone widely employed as an intermediate in organic synthesis. Its utility lies in its ability to act as an electrophile in various nucleophilic substitution and coupling reactions. It is a key building block for the synthesis of diverse molecular scaffolds, including triazole compounds which exhibit a range of biological activities.[1] However, its reactivity is accompanied by significant health hazards, necessitating strict adherence to safety protocols.
Hazard Identification and Safety Precautions
This compound is a combustible liquid that is corrosive and a lachrymator, causing skin, eye, and respiratory tract irritation.[2][3][4][5][6]
Hazard Statements:
-
H227: Combustible liquid.[3]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use only in a well-ventilated fume hood. For spills or emergencies, a full-face respirator with an appropriate cartridge is necessary. |
Storage and Handling
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3]
-
Keep containers tightly closed.
-
Handle exclusively in a chemical fume hood to avoid inhalation of vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 5469-26-1 | [2] |
| Molecular Formula | C₆H₁₁BrO | [2] |
| Molecular Weight | 179.06 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 188-194 °C | [4] |
| Melting Point | -10 °C | [4] |
| Density | 1.331 g/mL at 25 °C | [4] |
| Flash Point | 75 °C (167 °F) - closed cup | [4] |
Experimental Protocol: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol describes a representative reaction using an α-bromoketone, which can be adapted for this compound, in a one-pot synthesis of a 1,4-disubstituted-1,2,3-triazole.
Materials and Reagents
-
α-Bromoketone (e.g., this compound)
-
Sodium Azide (NaN₃) - EXTREMELY TOXIC
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(I) Iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Bisulfite Solution (NaHSO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of 1,4-disubstituted-1,2,3-triazoles.
-
Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reaction: To the flask, add the terminal alkyne (1.0 eq), this compound (1.0 eq), and DMF. Stir until all solids are dissolved.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.1 eq), CuI (0.1 eq), and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Quenching and Work-up Procedures
The quenching and work-up steps are critical for neutralizing hazardous reagents and isolating the desired product.
Caption: Logical flow for the safe quenching and work-up of this compound reactions.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. This will quench any unreacted this compound and other reactive electrophiles.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add deionized water and the chosen organic extraction solvent (e.g., ethyl acetate). Shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer twice more with the organic solvent.
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic components. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Washing and Drying: Wash the organic layer with brine to remove the bulk of the water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Waste Disposal
All waste materials, including aqueous washes and contaminated solids, should be collected in appropriately labeled hazardous waste containers. Due to the presence of residual this compound and other hazardous reagents, this waste must be disposed of in accordance with institutional and local environmental regulations. Do not dispose of any materials down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
1-Bromopinacolone: A Versatile Building Block in Total Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone) is a sterically hindered α-bromoketone that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the bulky tert-butyl group adjacent to the carbonyl, influence its reactivity and make it a strategic component in the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, offering a practical guide for researchers in academia and industry.
Physicochemical Properties and Safety Information
This compound is a clear, pale yellow to yellowish-brown liquid.[1] Key physicochemical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol |
| Melting Point | -10 °C |
| Boiling Point | 188-194 °C |
| Density | 1.331 g/mL at 25 °C |
Safety Precautions: this compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this reagent.[2] All manipulations should be performed in a well-ventilated fume hood.
Applications in Total Synthesis
This compound serves as a precursor in a variety of synthetic transformations, including the formation of carbon-carbon bonds and the construction of heterocyclic scaffolds.
Samarium(II) Iodide-Promoted Reformatsky-Type Coupling
A significant application of this compound is its participation in SmI₂-promoted Reformatsky-type coupling reactions with aldehydes. This method allows for the formation of β-hydroxyketones, which are valuable intermediates in the synthesis of more complex molecules. The bulky tert-butyl group of this compound can lead to high diastereoselectivity in these reactions.
A general workflow for this transformation is depicted below:
Caption: Workflow for SmI₂-Promoted Reformatsky-Type Coupling.
Quantitative Data for SmI₂-Promoted Coupling of this compound with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Isovaleraldehyde | 1-Hydroxy-2,6,6-trimethyl-4-heptanone | 85 |
| 2 | Pivalaldehyde | 1-Hydroxy-2,2,6,6-tetramethyl-4-heptanone | 92 |
| 3 | 2,2-Dimethylbutanal | 1-Hydroxy-2,2-diethyl-6,6-dimethyl-4-heptanone | 95 |
| 4 | Benzaldehyde | 1-Hydroxy-6,6-dimethyl-1-phenyl-4-heptanone | 78 |
Data sourced from Sparling, B. A.; Moslin, R. M.; Jamison, T. F. Org. Lett. 2008, 10 (6), 1291–1294.[1]
Experimental Protocol: Synthesis of 1-Hydroxy-2,2,6,6-tetramethyl-4-heptanone
-
Prepare a solution of this compound (1 equivalent) and pivalaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of samarium(II) iodide (SmI₂, 5 equivalents) in THF at -78 °C under an inert atmosphere.
-
Add the solution of this compound and pivalaldehyde dropwise to the SmI₂ solution over a period of 25 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by bubbling air through the solution for 5 minutes.
-
Perform an aqueous workup with a saturated solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxyketone.[1]
Synthesis of Triazole-Containing Compounds
This compound is a key intermediate for the synthesis of triazole compounds, which exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.[1][3] A notable example is its use in the synthesis of paclobutrazol and its derivatives. Paclobutrazol is a plant growth regulator and fungicide.
The general synthetic approach involves the reaction of this compound with a suitable triazole precursor to form a ketone intermediate, which can then be reduced to the corresponding alcohol.
Caption: General pathway for triazole synthesis using this compound.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol (Paclobutrazol Precursor Reduction)
This protocol describes the reduction of the ketone precursor to the final alcohol.
-
Suspend 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pentan-3-one (0.1 mol) and anhydrous calcium chloride (0.0683 mol) in isopropanol (200 mL) and cool the mixture to -5 °C.
-
Prepare a solution of sodium borohydride (0.0703 mol) in water (25 mL).
-
Add the sodium borohydride solution dropwise to the suspension while maintaining the temperature at -5 °C.
-
Stir the reaction mixture for 15 hours.
-
Add acetone (20 mL) to quench any remaining reducing agent.
-
Evaporate the solvent under reduced pressure.
-
Take up the residue in water and extract multiple times with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the product.[3]
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide. This compound can be employed as the α-haloketone component to synthesize 4-tert-butyl substituted thiazoles, which are of interest in medicinal chemistry.
Caption: Hantzsch synthesis of 4-tert-butylthiazoles.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4-tert-butylthiazoles
While a specific protocol for this compound was not found in the initial search, a general procedure for the Hantzsch synthesis is provided below and can be adapted.
-
Dissolve the thioamide (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
This compound is a readily available and highly useful building block in organic synthesis. Its application in SmI₂-promoted couplings and the synthesis of heterocyclic compounds like triazoles and thiazoles highlights its versatility. The protocols and data presented in this document provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery. The sterically demanding tert-butyl group often imparts unique reactivity and selectivity, making it a valuable tool for accessing novel chemical space.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromopinacolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-bromopinacolone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, primarily through the bromination of pinacolone, can stem from several factors. Incomplete conversion of the starting material, formation of side products, and mechanical losses during workup are common culprits.
Troubleshooting Steps:
-
Reaction Conditions: Ensure optimal reaction conditions. The acid-catalyzed bromination of ketones is generally favored as it proceeds through a more controlled enol mechanism, minimizing over-bromination.
-
Reagent Purity: Use pure pinacolone and high-quality brominating agents. Impurities can lead to unwanted side reactions.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to increased byproduct formation. For the bromination of pinacolone, careful temperature control is crucial to prevent runaway reactions and the formation of dibrominated species.
-
Stoichiometry: Carefully control the molar ratio of reactants. An excess of the brominating agent can lead to the formation of 1,1-dibromopinacolone. A slight excess of pinacolone might be employed to ensure the complete consumption of the more expensive brominating agent, but this will require careful purification.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.
Q2: I am observing the formation of multiple byproducts, particularly a dibrominated species. How can I minimize this?
The formation of 1,1-dibromopinacolone is a common side reaction. This is particularly prevalent under basic conditions where the initial product, this compound, is deprotonated to form an enolate that can react further with the brominating agent.
Strategies to Minimize Dibromination:
-
Acid Catalysis: Employing an acid catalyst, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3), promotes the formation of the enol intermediate, allowing for a more selective monobromination.[1]
-
Controlled Addition of Brominating Agent: Add the brominating agent (e.g., Br2 or NBS) slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of a second bromination event.
-
Avoid Basic Conditions: Strictly avoid basic conditions, as they significantly promote the formation of enolates from the product, leading to rapid di- and polybromination.
Q3: What is the best method for purifying this compound?
Due to its high boiling point (188-194 °C at atmospheric pressure), purification of this compound is best achieved by vacuum distillation .[2][3] This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product.
Purification Protocol Outline:
-
Quenching: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium bisulfite or sodium thiosulfate solution.
-
Extraction: Extract the crude product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Vacuum Distillation: Perform vacuum distillation of the crude oil to obtain pure this compound.
Q4: Which brominating agent is better: Bromine (Br2) or N-Bromosuccinimide (NBS)?
Both Br2 and N-Bromosuccinimide (NBS) can be used for the α-bromination of ketones.
-
Bromine (Br2): Often used in conjunction with an acid catalyst like HBr. It is a cost-effective reagent but can be hazardous to handle due to its high reactivity and volatility.
-
N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent that serves as a source of electrophilic bromine. It is often used for allylic and benzylic brominations but can also be effective for the α-bromination of ketones, typically under acid catalysis or with a radical initiator. The choice between Br2 and NBS may depend on the specific reaction conditions, scale, and safety considerations. For laboratory-scale synthesis, NBS is often preferred for its ease of handling.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of α-bromoketones, which can be adapted for this compound. Specific yield data for this compound synthesis is not widely reported in comparative studies, so the yields provided are general for α-bromination of ketones.
| Brominating Agent | Catalyst/Conditions | Solvent | Typical Yield (%) | Reference |
| Br2 | HBr or PBr3 (acid catalyst) | Acetic Acid or Dichloromethane | 60-80 | [1] |
| NBS | Acid catalyst (e.g., p-TsOH) or radical initiator (e.g., AIBN) | Carbon Tetrachloride or Acetonitrile | 70-90 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of Pinacolone using Br2
This protocol is based on the general procedure for the α-bromination of ketones.
Materials:
-
Pinacolone
-
Bromine (Br2)
-
Hydrobromic acid (HBr, 48% aqueous solution) or Phosphorus tribromide (PBr3)
-
Dichloromethane (CH2Cl2) or Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pinacolone (1.0 eq) in dichloromethane or acetic acid.
-
Add a catalytic amount of hydrobromic acid or phosphorus tribromide.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, cautiously add saturated sodium bisulfite solution to quench the excess bromine.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
side reactions and byproducts in 1-Bromopinacolone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromopinacolone.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Workup: Sub-optimal extraction or purification procedures. 3. Side Reactions: Formation of significant amounts of byproducts. | 1. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC-MS. Consider a modest increase in reaction time or temperature, as studies on related α-brominations of ketones show that yields can be sensitive to these parameters.[1] 2. Refine Workup: Ensure complete extraction of the product from the aqueous phase. Use fractional distillation under reduced pressure for purification to minimize thermal decomposition and separate from less volatile impurities.[2][3] 3. Control Stoichiometry: Carefully control the stoichiometry of bromine to favor monobromination. |
| Presence of 1,1-Dibromopinacolone | 1. Excess Bromine: Using more than one equivalent of bromine. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further bromination of the desired product. | 1. Stoichiometric Control: Use a precise 1:1 molar ratio of pinacolone to bromine. Add the bromine dropwise to the reaction mixture to maintain a low concentration of bromine at any given time. 2. Reaction Monitoring: Closely monitor the reaction's progress and quench it as soon as the starting material is consumed to prevent over-bromination. |
| Unreacted Pinacolone in Product | 1. Insufficient Bromine: Less than one equivalent of bromine was used. 2. Low Reaction Temperature: The activation energy for the reaction was not met. | 1. Verify Reagent Quantities: Ensure accurate measurement of all starting materials. 2. Adjust Temperature: Gradually increase the reaction temperature while monitoring for the disappearance of the starting material. For similar reactions, temperatures around 90°C have been found to be optimal for driving the reaction to completion without significant byproduct formation.[1] |
| Darkening of the Product | 1. Thermal Decomposition: Occurs when distillation is performed at atmospheric pressure. 2. Presence of Impurities: Acidic or other reactive impurities can cause degradation. | 1. Vacuum Distillation: Purify this compound via vacuum distillation to lower the boiling point and prevent decomposition.[2] 2. Thorough Washing: During the workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any acidic residues before distillation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the acid-catalyzed α-bromination of pinacolone. In this electrophilic substitution reaction, the enol form of pinacolone acts as a nucleophile and attacks molecular bromine.
Q2: What are the most common side products in this synthesis?
A2: The most prevalent side product is 1,1-dibromopinacolone , which results from the over-bromination of the desired product. Unreacted pinacolone can also be present as an impurity if the reaction does not go to completion.
Q3: How can the formation of 1,1-dibromopinacolone be minimized?
A3: To control the formation of the dibrominated byproduct, it is crucial to maintain a strict 1:1 stoichiometry between pinacolone and bromine. The slow, dropwise addition of bromine to the reaction mixture helps to keep its concentration low, favoring monobromination. Additionally, monitoring the reaction and stopping it once the pinacolone has been consumed is essential.
Q4: What is the recommended method for purifying this compound?
A4: Vacuum distillation is the preferred method for purifying this compound.[2][3] This technique allows for distillation at a lower temperature, which is crucial as this compound can decompose at its atmospheric boiling point.[2] This method is effective in separating the desired product from both the less volatile 1,1-dibromopinacolone and the more volatile unreacted pinacolone.
Q5: Are there any specific safety precautions to consider during this synthesis?
A5: Yes. Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. This compound itself is an irritant.
Section 3: Experimental Protocol
Materials:
-
Pinacolone
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Bromine
-
Glacial Acetic Acid (as solvent and catalyst)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve pinacolone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.
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Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench any excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to isolate this compound.
Section 4: Visualizations
References
purification of 1-Bromopinacolone by distillation vs. chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Bromopinacolone, comparing distillation and chromatography methods.
Comparison of Purification Methods: Distillation vs. Chromatography
Choosing the appropriate purification method for this compound depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a summary of the key considerations for each technique.
| Parameter | Distillation | Chromatography (Flash) |
| Principle | Separation based on differences in boiling points. | Separation based on differential partitioning between a stationary and mobile phase.[1] |
| Boiling Point of this compound | 188-194 °C (at atmospheric pressure)[2] | Not applicable |
| Typical Purity Achievable | ~90-97% (Purity can be limited by co-distillation of impurities with similar boiling points). | >98% (Effective for removing both more and less polar impurities). |
| Scale | Best suited for multi-gram to kilogram scale. | Ideal for milligram to multi-gram scale. |
| Throughput | High | Low to medium |
| Primary Impurities Removed | High-boiling point residues, non-volatile materials. | Unreacted starting materials (e.g., pinacolone), by-products (e.g., 1,1-dibromopinacolone), and decomposition products. |
| Advantages | - Fast for large quantities- Cost-effective on a large scale- Good for removing non-volatile impurities | - High resolution and purity- Versatile for various impurities- Operates at room temperature, avoiding thermal decomposition |
| Disadvantages | - High temperatures can cause decomposition[3]- Requires vacuum for lower boiling point- Poor separation of compounds with close boiling points | - Can be time-consuming- Requires larger volumes of solvent- Potential for product decomposition on acidic silica gel[4] |
Experimental Protocols
Vacuum Distillation of this compound
Due to its high boiling point, this compound should be distilled under reduced pressure to prevent thermal decomposition.[5]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask (cow-type adapter for collecting multiple fractions is recommended)[6]
-
Vacuum pump and tubing (thick-walled)[7]
-
Heating mantle with a stirrer
-
Stir bar[7]
-
Cold trap
-
Manometer
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all ground glass joints are properly greased and sealed to maintain a good vacuum.[8]
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
Connect the apparatus to a vacuum trap and then to the vacuum pump. A manometer should be included to monitor the pressure.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly apply the vacuum, allowing any low-boiling solvents to be removed.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask.
-
The product will begin to distill. The boiling point will be significantly lower than at atmospheric pressure. For example, at lower pressures, the boiling point will be reduced, preventing decomposition.[5]
-
Collect the fraction that distills at the expected temperature for the given pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[7]
-
Flash Column Chromatography of this compound
Flash chromatography is an excellent method for obtaining high-purity this compound, especially on a smaller scale.
Materials:
-
Crude this compound
-
Silica gel (flash grade)
-
Glass column
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for α-haloketones is a mixture of hexanes and ethyl acetate.[9]
-
Aim for an Rf value of approximately 0.3 for this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack evenly.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Add the eluent to the column and apply gentle air pressure to begin the separation.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Troubleshooting Guides
Distillation
| Question | Answer |
| Why is my product not distilling at the expected temperature? | This is likely due to an unstable vacuum. Check all connections for leaks and ensure your vacuum pump is functioning correctly. The boiling point is highly dependent on the pressure.[10] |
| The product in the distillation flask is turning dark. | This indicates thermal decomposition.[3] Immediately lower the temperature of the heating mantle. For future purifications, use a lower pressure to reduce the boiling point. |
| The distillation is very slow or has stopped. | The heating may be insufficient, or the vacuum may be too high for the temperature. Gradually increase the heat. If the compound is refluxing but not distilling, consider insulating the distillation head with glass wool.[7] |
| I observe bumping or foaming in the distillation flask. | Ensure you are using a stir bar and that it is stirring effectively.[7] Using a Claisen adapter can also help prevent bumps from contaminating the distillate.[8] If foaming occurs, you may need to reduce the heating rate or temporarily reduce the vacuum.[11] |
Chromatography
| Question | Answer |
| My compound is not moving off the baseline on the TLC plate. | Your solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system).[12] |
| All my spots are at the top of the TLC plate. | Your solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes). |
| I see streaking on my TLC plate. | This can happen if the compound is acidic or basic and interacts strongly with the silica gel, or if the sample is overloaded. For α-haloketones, which can be sensitive, consider adding a very small amount of a neutralizer like triethylamine to the eluent if the compound is base-stable, though this is less common for ketones than for amines.[12] |
| The separation on the column is poor, with co-elution of impurities. | The chosen solvent system may not be optimal. Re-evaluate the solvent system using TLC. Ensure the column is packed properly to avoid channeling.[12] |
| I have low recovery of my product from the column. | The compound may be decomposing on the silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. |
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose?
-
For quantities larger than a few grams where moderate purity is acceptable, vacuum distillation is often more practical. For smaller quantities or when very high purity is required, flash chromatography is the preferred method.
Q2: How can I identify the common impurities in this compound?
-
Common impurities include unreacted pinacolone and the side-product 1,1-dibromopinacolone. These can typically be identified by GC-MS or NMR analysis of the crude product and can be separated by flash chromatography.
Q3: Is this compound stable?
-
This compound is stable under normal conditions but can decompose at high temperatures.[3] It is also incompatible with strong acids, bases, and strong oxidizing or reducing agents.[3]
Q4: How should I store purified this compound?
-
It should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources.[3] Some suppliers recommend storage at 2-8°C or even -20°C.
Q5: What are the main safety precautions when handling this compound?
-
This compound is a combustible liquid and causes skin, eye, and respiratory irritation.[13] Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for impure chromatography fractions.
References
- 1. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
- 2. This compound | 5469-26-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Vacuum Distillation [sites.science.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Bromopinacolone | C6H11BrO | CID 21642 - PubChem [pubchem.ncbi.nlm.nih.gov]
managing lachrymatory effects of 1-Bromopinacolone in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and irritant effects of 1-Bromopinacolone in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as 1-bromo-3,3-dimethyl-2-butanone) is a laboratory chemical with the formula C6H11BrO.[1][2] Its primary hazards include:
-
Lachrymator: It is a substance that causes tearing.[1]
-
Skin and Eye Irritant: It can cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritant: Inhalation of its vapors or fumes may cause respiratory irritation.[2][3]
Q2: Are there established occupational exposure limits (OELs) for this compound?
A2: Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[1][3] This lack of established limits underscores the importance of adhering to stringent safety protocols to minimize exposure.
Q3: What are the initial symptoms of exposure to this compound?
A3: Symptoms of overexposure may include headache, dizziness, tiredness, and difficulty breathing.[3] Direct contact will cause immediate irritation to the eyes, skin, and respiratory tract.
Q4: What should I do in case of a spill?
A4: In the event of a spill, you should:
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.[1][3]
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[1][3]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][3]
Troubleshooting Guides
Issue: Experiencing Eye, Skin, or Respiratory Irritation During Experiment
This guide helps to identify the source of exposure and the necessary corrective actions.
Caption: Troubleshooting guide for exposure to this compound.
Experimental Protocols
Safe Handling Protocol for this compound
This protocol outlines the necessary steps for safely handling this compound to prevent exposure.
Caption: Workflow for the safe handling of this compound.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors, preventing severe eye irritation. |
| Hand | Nitrile or neoprene gloves.[4][5] | Provides a barrier against skin contact and irritation. |
| Body | Chemical-resistant lab coat or gown.[4] | Protects skin on the arms and torso from accidental splashes. |
| Respiratory | Use only in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | Prevents inhalation of irritant vapors. |
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action | Duration | Follow-up |
| Eye Contact | Immediately flush eyes with plenty of water, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] | At least 15 minutes.[3] | Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water.[3][6] Remove contaminated clothing.[3] | At least 15 minutes.[3] | Seek medical attention if skin irritation persists.[3] |
| Inhalation | Move the person to fresh air.[3][6] If not breathing, give artificial respiration.[3] | - | Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. | - | Seek immediate medical attention.[3] |
References
- 1. fishersci.es [fishersci.es]
- 2. Bromopinacolone | C6H11BrO | CID 21642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Support Center: 1-Bromopinacolone Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Bromopinacolone to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound decomposition?
A1: The primary indicators of decomposition are a change in color, typically from a colorless or pale yellow liquid to a darker yellow or brownish hue. The development of a sharp, acidic odor due to the release of hydrogen bromide (HBr) gas is another common sign. In more advanced stages of decomposition, the formation of solid precipitates or resinous materials may be observed.
Q2: What are the optimal storage temperatures for this compound?
A2: For long-term storage, it is recommended to store this compound at refrigerated temperatures, between 2-8°C. For shorter periods, storage in a cool, dry, and well-ventilated area away from direct sunlight and heat sources is adequate. Some suppliers recommend storage at -20°C for maximum stability.[1]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] Contact with these materials can accelerate decomposition. It is also advisable to avoid contact with metals, as they can catalyze decomposition.
Q4: Can I store this compound in an aqueous solution?
A4: Storing this compound in aqueous solutions, particularly under neutral to alkaline conditions, is not recommended. α-Haloketones can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. While one patent suggests that a small amount of water may inhibit decomposition in the pure compound, preparing stock solutions in water for long-term storage is not advisable due to the risk of hydrolysis.
Q5: Are there any recommended stabilizers for this compound?
A5: While specific data on stabilizers for this compound is limited, the addition of a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) may help prevent free-radical mediated decomposition pathways. BHT is a common antioxidant used to stabilize various organic compounds.[3][4][5] Additionally, a patent for α-monohalogenated ketones suggests that the addition of a small quantity of water can inhibit decomposition and resinification.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound decomposition.
Table 1: Troubleshooting Common Stability Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Exposure to light, elevated temperatures, or presence of acidic impurities (HBr). | 1. Store the product in an amber vial to protect from light. 2. Ensure storage at recommended low temperatures (2-8°C or -20°C). 3. If acidity is suspected, consider passing the liquid through a small plug of neutral alumina to remove acidic impurities before use. |
| Pungent, Acidic Odor | Liberation of Hydrogen Bromide (HBr) gas due to decomposition. | 1. Handle the material in a well-ventilated fume hood. 2. This indicates significant decomposition; the material's purity should be assessed before use. 3. Consider purification by distillation if a large quantity is affected, though this should be done with caution due to the thermal lability of the compound. |
| Formation of Precipitate/Residue | Polymerization or formation of insoluble degradation products. | 1. The material is likely significantly degraded and may not be suitable for use. 2. Attempt to dissolve a small sample in a suitable solvent to assess solubility. If insoluble material remains, the product is impure. |
| Inconsistent Experimental Results | Use of partially decomposed this compound. | 1. Assess the purity of the this compound stock using techniques like GC-MS or ¹H NMR. 2. If decomposition is confirmed, use a fresh, pure batch for experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ¹H NMR Spectroscopy
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a sample for NMR analysis by dissolving approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure this compound: Expect a singlet at approximately 4.2 ppm corresponding to the two protons of the -CH₂Br group and a singlet at approximately 1.2 ppm corresponding to the nine protons of the tert-butyl group.
-
Signs of Decomposition: Look for the appearance of new signals. For example, the formation of pinacolone (a potential debromination product) would show a singlet at around 2.1 ppm for the methyl group and a singlet around 1.2 ppm for the tert-butyl group. Other unidentifiable signals may indicate the presence of various degradation products. The integration of the signals can be used to estimate the relative percentage of impurities.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate and identify volatile impurities and degradation products in a this compound sample.
Materials:
-
This compound sample
-
Suitable volatile solvent (e.g., dichloromethane or diethyl ether)
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. A concentration of approximately 1 mg/mL is a good starting point.
-
Inject the sample into the GC-MS system.
-
GC Method Parameters (example):
-
Inlet Temperature: 250°C
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method Parameters (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
The retention time of the main peak will correspond to this compound.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST). Potential degradation products to look for include pinacolone and other compounds resulting from debromination or condensation reactions.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound decomposition.
This guide provides a framework for maintaining the quality and stability of this compound in a laboratory setting. By following these recommendations, researchers can minimize the risk of decomposition and ensure the reliability of their experimental results.
References
Technical Support Center: Troubleshooting Low Conversion in Reactions with 1-Bromopinacolone
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 1-Bromopinacolone, with a specific focus on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is an α-bromoketone. It serves as a versatile intermediate in organic synthesis. A primary application is in the Hantzsch thiazole synthesis for the creation of substituted thiazole rings, which are significant structural motifs in many biologically active compounds.[1] It is also used in the synthesis of other heterocyclic compounds and as a reagent in coupling reactions.[2]
Q2: What is the most common reaction type where this compound is used and often exhibits low conversion?
A2: The Hantzsch thiazole synthesis is a widely used reaction involving this compound that can sometimes suffer from low conversion.[1] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide (e.g., thiourea) to form a thiazole.[1] While generally reliable, optimizing the conditions is key to achieving high yields.[1]
Q3: What are the initial key considerations to ensure a successful reaction with this compound?
A3: Before troubleshooting low conversion, ensure the following fundamentals are in place:
-
Reagent Purity: Verify the purity of this compound and all other reactants. Impurities can interfere with the reaction or poison catalysts.
-
Inert Atmosphere: For reactions sensitive to oxygen, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Accurate Stoichiometry: Carefully measure and calculate the molar equivalents of all reagents.
-
Appropriate Glassware: Use clean, dry glassware to prevent contamination.
Troubleshooting Guides for Low Conversion
Below are common problems and actionable solutions for reactions involving this compound, particularly in the context of the Hantzsch thiazole synthesis.
Problem 1: The reaction is sluggish or shows no product formation.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction Temperature | Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is slow at room temperature, incrementally increase the temperature (e.g., in 10-20 °C intervals) and monitor the progress using Thin-Layer Chromatography (TLC) or another suitable analytical technique. Conversely, excessive heat can promote the formation of side products.[1] |
| Inappropriate Solvent | The choice of solvent is critical and can significantly impact reaction rates and yields.[1] Polar protic solvents like ethanol and methanol are commonly used and generally effective for the Hantzsch synthesis.[1] If solubility is an issue, consider alternative polar aprotic solvents like DMF or DMSO, but be mindful of potential side reactions. |
| Poor Quality of Starting Materials | Impurities in this compound or the thioamide can inhibit the reaction.[1] Ensure the purity of your starting materials. If necessary, purify the reagents before use. Check for degradation of the thioamide.[1] |
Problem 2: The reaction results in a low yield of the desired product.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction's progress to determine the point of maximum conversion. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can also help drive the reaction to completion.[3] |
| Side Product Formation | The primary side reactions in a Hantzsch synthesis can include the formation of impurities from the starting materials.[1] Unreacted thioamide is often water-soluble after neutralization and can be washed away.[1] Unreacted this compound may be removed by recrystallization or column chromatography.[1] |
| Product Loss During Workup | Ensure proper phase separation during extractions. If the product precipitates, ensure complete collection by filtration and wash the solid with a suitable solvent to remove impurities. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of a typical Hantzsch thiazole synthesis. While this data is based on general principles for this reaction class, it provides a strong starting point for optimizing reactions with this compound.
Table 1: Effect of Solvent on a Typical Hantzsch Thiazole Synthesis
| Solvent | Dielectric Constant (Approx.) | Typical Yield Range (%) | Notes |
| Ethanol | 24.5 | 70-90 | Commonly used, good solubility for reactants. |
| Methanol | 32.7 | 65-85 | Similar to ethanol, can be a good alternative.[1] |
| DMF | 36.7 | 60-80 | Polar aprotic, can increase rates but may require higher purification effort. |
| Acetonitrile | 37.5 | 50-75 | Another polar aprotic option, yields may be more substrate-dependent. |
Table 2: Effect of Temperature and Time on a Typical Hantzsch Thiazole Synthesis
| Temperature (°C) | Time (hours) | Typical Yield Range (%) | Observations |
| 25 (Room Temp) | 24 | 30-50 | Reaction is often slow at room temperature. |
| 50 | 6 | 60-75 | Moderate heating significantly improves reaction rate and yield. |
| 78 (Refluxing EtOH) | 2 | 75-90 | Refluxing in ethanol is often optimal for many substrates.[1] |
| 100 | 1 | 70-85 | Higher temperatures can lead to faster reactions but may increase byproduct formation. |
Experimental Protocols
General Protocol for the Hantzsch Thiazole Synthesis with this compound and Thiourea
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5% aqueous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound and thiourea in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water to remove any inorganic salts.
-
Dry the product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Troubleshooting Logic for Low Conversion
Caption: A logical approach to troubleshooting low conversion rates.
References
optimizing temperature and reaction time for 1-Bromopinacolone alkylations
Welcome to the technical support center for 1-bromopinacolone alkylations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and accessing key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when optimizing the temperature for this compound alkylations?
A1: Temperature is a critical parameter in controlling the outcome of this compound alkylations. Low temperatures, often around -78°C, are typically employed when using strong, non-nucleophilic bases like LDA to favor the formation of the kinetic enolate. This can be crucial for regioselectivity in unsymmetrical ketones. For many SN2 reactions with nucleophiles such as phenols or amines, reactions are often conducted at room temperature or with gentle heating (e.g., 60-80°C) to ensure a reasonable reaction rate without promoting side reactions.[1] High temperatures can increase the rate of undesired side reactions, such as elimination or the Favorskii rearrangement.[2][3][4]
Q2: How does reaction time influence the success of a this compound alkylation?
A2: The optimal reaction time is a balance between achieving complete conversion of the starting material and minimizing the formation of byproducts. Shorter reaction times are often preferred when using highly reactive nucleophiles or under conditions that might favor side reactions. For instance, in some Hantzsch thiazole syntheses, reactions can be complete in as little as 20 minutes at elevated temperatures.[5] For less reactive nucleophiles or lower reaction temperatures, longer reaction times (e.g., 12-24 hours) may be necessary.[1] It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal stopping point.
Q3: What are common side reactions observed during this compound alkylations?
A3: Several side reactions can occur during the alkylation of this compound. The most common include:
-
Favorskii Rearrangement: In the presence of a base, this compound can undergo rearrangement to form a cyclopropanone intermediate, which then reacts with a nucleophile to yield carboxylic acid derivatives.[2][3][4]
-
Elimination Reactions: Higher temperatures and strong, sterically hindered bases can promote the elimination of HBr to form an α,β-unsaturated ketone.
-
Overalkylation: With certain nucleophiles, such as primary amines or active methylene compounds, it can be challenging to stop the reaction at the mono-alkylated product, leading to di- or polyalkylation.[6]
-
Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to form 1-hydroxypinacolone.[7]
Q4: Which solvents are recommended for this compound alkylations?
A4: The choice of solvent is critical and depends on the nature of the nucleophile and the reaction conditions.
-
Polar Aprotic Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are generally preferred for SN2 reactions as they can dissolve ionic nucleophiles and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[8][9][10]
-
Ethereal Solvents such as Tetrahydrofuran (THF) are commonly used for enolate alkylations, especially at low temperatures.
-
Alcohols like ethanol are often used in the Hantzsch thiazole synthesis.[5] It is crucial to use anhydrous (dry) solvents, as the presence of water can lead to hydrolysis of this compound and other unwanted side reactions.[11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting low yield in your this compound alkylation reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or several peaks in a GC trace indicates the formation of byproducts.
Troubleshooting Multiple Products
Caption: Decision tree for addressing the formation of multiple products.
Data on Reaction Conditions
The optimal temperature and reaction time for this compound alkylations are highly dependent on the nucleophile and the desired outcome. The following tables summarize typical conditions for various classes of nucleophiles.
Table 1: Typical Conditions for N-Alkylation of Heterocycles with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazole | K₂CO₃ | DMF | 70 | 12-18 | Good to Excellent |
| Pyrazole | NaH | DMF | Room Temp. | 4-6 | Moderate to Good |
| Triazole | K₂CO₃ | Acetonitrile | Reflux | 8-12 | Good |
Table 2: Typical Conditions for O-Alkylation of Phenols with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | Good |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 6-8 | Excellent |
| 2-Naphthol | KOH | Ethanol | Reflux | 10-16 | Good |
Table 3: Conditions for the Hantzsch Synthesis of Thiazoles using this compound
| Thioamide | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiourea | Ethanol | Reflux | 2-4 | Excellent |
| N-Methylthiourea | Ethanol | 80 | 0.33 | Good |
| Thioacetamide | Acetonitrile | Reflux | 5-7 | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Imidazole with this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF) to make a 0.5 M solution.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension at room temperature.
-
Reaction: Heat the mixture to 70°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the O-Alkylation of Phenol with this compound
-
Reaction Setup: To a solution of phenol (1.0 eq.) in acetone (0.3 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).
-
Addition of Alkylating Agent: Stir the mixture for 10 minutes at room temperature, then add this compound (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (around 60°C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, evaporate the acetone and add water to the residue.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with 1 M NaOH solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by crystallization or column chromatography.
Protocol 3: Hantzsch Synthesis of 2-Amino-4-tert-butylthiazole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 eq.) and this compound (1.0 eq.) in ethanol (0.5 M).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The product will often precipitate out of the solution as the hydrobromide salt.
-
Work-up: Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Neutralization: To obtain the free base, suspend the salt in water and add a saturated solution of sodium bicarbonate until the solution is basic.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistwizards.com [chemistwizards.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to providing guidance on catalyst selection for cross-coupling reactions with 1-bromopinacolone. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound, as an α-bromoketone, presents unique challenges in cross-coupling reactions. The primary issues stem from:
-
Enolization: The acidic α-proton can be abstracted by the base, leading to enolate formation and subsequent side reactions, reducing the yield of the desired coupled product.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the catalyst and the coupling partner to the reaction center.
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners are common.
Q2: Which cross-coupling reactions are commonly performed with this compound?
A2: this compound is a versatile substrate for several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C single bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of α-aryl ketones via C-N bond formation.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the arylation of alkenes.[1]
-
Negishi Coupling: A versatile method for C-C bond formation using organozinc reagents.
Q3: What are the essential components of a typical catalyst system for these reactions?
A3: A standard palladium-catalyzed cross-coupling reaction mixture includes:
-
Palladium Precursor: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.
-
Ligand: Typically a phosphine-based ligand (e.g., XPhos, SPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) that stabilizes the palladium center and modulates its reactivity.
-
Base: Required to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination.[2][3]
-
Solvent: An appropriate solvent that dissolves the reactants and facilitates the reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a frequent issue that can arise from several factors related to the catalyst system and reaction conditions.
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
The formation of byproducts is a common problem that reduces the yield of the desired product.
Catalyst and Conditions Comparison
The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction with this compound. The following tables provide a summary of reported conditions for various coupling reactions.
Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | 78 |
Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 12 | 88 |
| Benzylamine | [Pd(IPr)(cin)Cl] (2) | - | DBU (2) | MeCN/PhMe | 140 | 1 | 78-88 |
Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 6 | 91 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | DMF | 60 | 12 | 85 |
| 1-Octyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2 | 92 |
Heck Coupling
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 75 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc (2) | NMP | 120 | 18 | 82 |
| 4-Fluorostyrene | Pd/Fe₂O₃ (0.02) | - | K₂CO₃ (2) | EtOH/H₂O | RT | 12 | 90 |
Negishi Coupling of α-Bromoketones[4]
| Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PhZnI | NiCl₂·glyme (5) | pybox (6.5) | glyme/THF | -30 | 4 | 86 |
| 2-FC₆H₄ZnI | NiCl₂·glyme (5) | pybox (6.5) | glyme/THF | -30 | 4 | 80 |
| 4-MeOC₆H₄ZnI | NiCl₂·glyme (5) | pybox (6.5) | glyme/THF | -30 | 4 | 90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., toluene/water, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination[2][5]
-
In a glovebox, to an oven-dried vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Add the desired solvent (e.g., toluene) and stir for 10 minutes.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling[6]
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the solvent (e.g., THF), and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Heck Coupling
-
Combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if any), and the base (e.g., Et₃N, 1.5 equiv.) in a sealable reaction vessel.
-
Add the degassed solvent (e.g., DMF).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) for the specified time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
Decision Tree for Catalyst System Selection
References
Technical Support Center: Navigating Reactions with Bromomethyl Tert-Butyl Ketone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromomethyl tert-butyl ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of the tert-butyl group in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with bromomethyl tert-butyl ketone often sluggish or low-yielding?
A1: The primary challenge in reactions involving bromomethyl tert-butyl ketone is the significant steric hindrance created by the bulky tert-butyl group. This steric bulk impedes the approach of nucleophiles to both the electrophilic carbonyl carbon and the carbon bearing the bromine atom, slowing down reaction rates for transformations that rely on direct nucleophilic attack, such as standard SN2 reactions.[1]
Q2: What general strategies can be employed to overcome the steric hindrance of the tert-butyl group?
A2: Several strategies can be effective:
-
Use of smaller, more reactive reagents: Opting for less sterically demanding nucleophiles and reagents can facilitate easier access to the reactive sites.
-
Harsher reaction conditions: Increasing the reaction temperature or pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this may also lead to side reactions.
-
Alternative reaction pathways: Employing reactions that proceed through intermediates less susceptible to steric hindrance, such as radical pathways or rearrangements, can be beneficial.
-
Catalysis: Utilizing appropriate catalysts can lower the activation energy of the desired transformation.
Troubleshooting Guides by Reaction Type
Nucleophilic Substitution at the Bromomethyl Group
Direct nucleophilic substitution on the bromomethyl group of bromomethyl tert-butyl ketone is challenging due to its neopentyl-like structure.[2] Backside attack required for an SN2 mechanism is severely hindered.[1] SN1 reactions are also disfavored due to the formation of an unstable primary carbocation.[2]
Common Problems & Troubleshooting
-
Problem: Low to no conversion in SN2 reactions with common nucleophiles.
-
Solution:
-
Use highly nucleophilic, yet sterically small, reagents (e.g., azide, cyanide).
-
Employ polar aprotic solvents like DMSO or DMF to enhance nucleophilicity.[3]
-
Increase the reaction temperature significantly, but be mindful of potential elimination side reactions.
-
Consider alternative pathways, such as forming an organometallic derivative if the desired transformation allows.
-
-
-
Problem: Rearrangement products are observed.
-
Solution: This indicates the potential for a carbocation intermediate (SN1 pathway). To minimize this, avoid conditions that favor carbocation formation (e.g., protic solvents, Lewis acids) and instead use conditions that strongly favor an SN2-type mechanism, even if slow.
-
Quantitative Data: Comparative Reaction Rates for Neopentyl-like Substrates
While specific data for bromomethyl tert-butyl ketone is scarce, the following table on neopentyl substrates with sodium azide in DMSO at 100°C illustrates the general reactivity trend. Note the significantly slower rates compared to less hindered primary halides.
| Leaving Group | Relative Rate Constant |
| -I | More Reactive |
| -Br | Moderately Reactive |
| -OTs | Less Reactive |
Data adapted from studies on neopentyl systems, which are structurally analogous to the bromomethyl group in bromomethyl tert-butyl ketone.[3]
Experimental Protocol: Nucleophilic Substitution with Azide (Analogous System)
This protocol is based on reactions with neopentyl bromide and serves as a starting point.
Materials:
-
Bromomethyl tert-butyl ketone
-
Sodium azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve bromomethyl tert-butyl ketone (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 - 2.0 eq).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. Expect extended reaction times (24-72 hours).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Enolate Formation and Subsequent Reactions
The presence of α-hydrogens on the methyl group allows for enolate formation. However, the bulky tert-butyl group can influence the regioselectivity and reactivity of the resulting enolate.
Common Problems & Troubleshooting
-
Problem: Aldol condensation or other side reactions compete with the desired enolate reaction.
Experimental Protocol: Enolate Formation with LDA (General Procedure)
Materials:
-
Bromomethyl tert-butyl ketone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78°C to generate LDA.
-
Add a solution of bromomethyl tert-butyl ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.
-
Stir for 1-2 hours at -78°C to ensure complete enolate formation.
-
The enolate is now ready for reaction with an electrophile.
Wittig-type Reactions
The sterically hindered carbonyl of bromomethyl tert-butyl ketone makes it a poor substrate for standard Wittig reactions, especially with stabilized ylides.
Common Problems & Troubleshooting
-
Problem: Low or no yield in a standard Wittig reaction.
Quantitative Data: HWE Reaction Yields with Hindered Ketones
| Ketone | Phosphonate Reagent | Base | Yield (%) |
| 4-tert-Butylcyclohexanone | Chiral phosphonate | Sn(OTf)₂ / N-ethylpiperidine | ~80-90% |
| Propiophenone | Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate | KHMDS / 18-crown-6 | ~70-80% |
Data adapted from studies on sterically hindered ketones.[6]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)
Materials:
-
Bromomethyl tert-butyl ketone
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting solution to 0°C and add a solution of bromomethyl tert-butyl ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[9]
Reformatsky Reaction
The Reformatsky reaction is generally more successful with hindered ketones than Grignard or organolithium reagents because the organozinc reagents are less basic and less reactive.[10][11][12]
Common Problems & Troubleshooting
-
Problem: Difficulty initiating the reaction.
Experimental Protocol: Reformatsky Reaction (General Procedure)
Materials:
-
Bromomethyl tert-butyl ketone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Toluene or THF
-
Iodine (catalytic amount)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add activated zinc dust (2.0 eq) and a crystal of iodine.
-
Heat the flask gently until the iodine vapor is visible, then cool to room temperature.
-
Add a solution of bromomethyl tert-butyl ketone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous toluene.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool to 0°C and quench with saturated aqueous ammonium chloride.
-
Filter off the zinc salts and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the β-hydroxy ester product by column chromatography.[13]
Favorskii Rearrangement
Bromomethyl tert-butyl ketone lacks α'-hydrogens, so it cannot undergo the standard Favorskii rearrangement. Instead, it is expected to proceed via the quasi-Favorskii (or semibenzilic acid) rearrangement mechanism.[14]
Reaction Pathway
Expected Product: The reaction with a base like sodium hydroxide is expected to yield 3,3-dimethylbutanoic acid.
Experimental Protocol: Quasi-Favorskii Rearrangement (General Procedure)
Materials:
-
Bromomethyl tert-butyl ketone
-
Sodium hydroxide (NaOH)
-
Water/Dioxane solvent mixture
Procedure:
-
Dissolve bromomethyl tert-butyl ketone (1.0 eq) in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide (2-3 eq) in water.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and acidify with HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid.
Summary of Spectroscopic Data for Potential Products
The following table provides expected NMR chemical shifts for potential products. Actual values may vary.
| Product | 1H NMR (ppm) | 13C NMR (ppm) |
| 3,3-Dimethyl-1-butene | ~5.8 (dd, 1H), ~4.9 (d, 1H), ~4.8 (d, 1H), ~1.0 (s, 9H)[15][16] | ~148 (CH), ~110 (CH₂), ~38 (C), ~29 (CH₃) |
| tert-Butyl Cyclopropanone | Chemical shifts will be highly dependent on the specific derivative formed. | Carbonyl carbon: ~200-210 ppm. |
| β-Hydroxy-β-tert-butyl esters | -OH proton (variable), signals for the ester alkyl group, singlet for the tert-butyl group (~1.0-1.2 ppm). | Carbonyl carbon: ~170-175 ppm, Quaternary carbon (C-OH): ~70-80 ppm, tert-butyl carbons: ~25-30 ppm. |
Note: This data is based on analogous compounds and should be used as a general guide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. recnotes.com [recnotes.com]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. 3,3-Dimethyl-1-butene | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,3-Dimethyl-1-butene(558-37-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Workup Procedures for 1-Bromopinacolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1-bromopinacolone from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound after a reaction?
The most common and effective methods for removing unreacted this compound include:
-
Aqueous Workup (Liquid-Liquid Extraction): This involves washing the organic reaction mixture with an aqueous solution to partition the polar impurities.
-
Column Chromatography: A powerful technique for separating compounds based on their polarity. Due to the potential for instability of α-haloketones on silica gel, careful selection of the stationary and mobile phases is crucial.
-
Chemical Quenching: In some cases, a chemical reagent can be used to selectively react with and remove the unreacted this compound.
-
Recrystallization: This method is suitable if the desired product is a solid and has significantly different solubility properties from this compound.
-
Distillation: Given the boiling point of this compound (188-194 °C), this method may be viable if the product has a significantly different boiling point.[1]
Q2: How can I monitor the removal of this compound during the workup process?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the purification. This compound can be visualized on a TLC plate using a UV lamp (if your product is also UV-active, a different visualization method will be needed) or by staining.[2][3][4][5] Common stains that can be used to visualize ketones include p-anisaldehyde, phosphomolybdic acid, or potassium permanganate stains.[2][4]
Q3: Is this compound stable during a standard aqueous workup?
While generally stable to a neutral aqueous wash, prolonged exposure to basic or highly acidic conditions during the workup should be avoided. α-Haloketones can be susceptible to hydrolysis or other side reactions under these conditions.
Q4: Can I use a chemical scavenger to remove unreacted this compound?
Yes, a bisulfite extraction can be an effective method for selectively removing unreacted this compound.[6][7] This technique involves the formation of a water-soluble bisulfite adduct with the ketone, which can then be separated from the desired product in the organic layer.[6][7]
Troubleshooting Guides
Issue 1: Unreacted this compound remains in the organic layer after aqueous extraction.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of aqueous washes (e.g., from 1-2 to 3-4). |
| Incorrect pH of Aqueous Wash | Ensure the aqueous wash is neutral or slightly acidic. Avoid basic conditions which can lead to side reactions. |
| High Concentration of Organics | Dilute the organic layer with more solvent before washing to improve partitioning. |
| Emulsion Formation | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Issue 2: Product and this compound co-elute during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the mobile phase polarity. A less polar solvent system may increase the separation between your product and the starting material. |
| Silica Gel Acidity | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (typically 1-2%).[8] Alternatively, use a less acidic stationary phase like neutral alumina.[8] |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. |
| Poor Column Packing | Ensure the column is packed uniformly to prevent channeling. |
Issue 3: Decomposition of the product on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Acidity of Silica Gel | As with co-elution, deactivate the silica gel with triethylamine or use an alternative stationary phase like neutral alumina or Florisil®.[8] |
| Sensitive Functional Groups | If the product is highly sensitive, consider a different purification method such as recrystallization or preparative HPLC. |
Data Presentation
The following table summarizes the key physical properties of this compound, which are essential for designing effective workup procedures.
| Property | Value | Significance for Workup |
| Boiling Point | 188-194 °C[1][4] | Useful for separation by distillation if the product's boiling point is significantly different. |
| Density | 1.331 g/mL at 25 °C[1][4] | In a biphasic system with water, the organic layer containing this compound may be the lower layer if a halogenated solvent is used. |
| Solubility | Insoluble in water.[9] Soluble in common organic solvents. | Facilitates separation from water-soluble impurities via extraction. |
| Refractive Index | n20/D 1.466 (lit.)[1][4] | Can be used to identify pure fractions after distillation or chromatography. |
Experimental Protocols
Protocol 1: General Aqueous Workup (Liquid-Liquid Extraction)
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a separatory funnel containing a suitable aqueous solution (e.g., water, saturated ammonium chloride, or a mild buffer).
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to the separatory funnel.
-
Mixing: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower layer and collect the upper layer. If using a denser organic solvent like dichloromethane, the organic layer will be the bottom layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. The ideal Rf for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Bisulfite Extraction for Ketone Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Mixing: Shake the funnel vigorously for 5-10 minutes.
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
Visualizations
Caption: General experimental workflow for the workup and purification of a reaction involving this compound.
Caption: Troubleshooting decision tree for the removal of unreacted this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Technical Grade 1-Bromopinacolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in technical grade 1-Bromopinacolone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in technical grade this compound?
Based on the typical synthesis process, the most probable impurities in technical grade this compound are unreacted starting materials and side-products from the bromination reaction. These include:
-
Pinacolone: The starting ketone for the synthesis.
-
1,1-Dibromopinacolone: A product of over-bromination.
-
Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane, diethyl ether, or methanol.
Q2: An unexpected peak appears in the Gas Chromatography (GC) analysis of my this compound sample. How can I identify it?
An unexpected peak in your GC chromatogram likely corresponds to an impurity. To identify it, you can utilize Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the unknown peak can be compared against a spectral library (e.g., NIST) for identification. Additionally, analyzing the fragmentation pattern can provide clues to the structure of the impurity. Common impurities to consider are pinacolone and 1,1-dibromopinacolone.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum of this compound shows extra signals. What could they be?
Extra signals in the NMR spectrum indicate the presence of impurities. You can identify these impurities by comparing the observed chemical shifts with known values for potential contaminants. For example:
-
Pinacolone would show a singlet for the tert-butyl protons at a different chemical shift than that of this compound and a singlet for the methyl protons.
-
1,1-Dibromopinacolone would exhibit a singlet for the tert-butyl protons and a characteristic signal for the dibrominated methyl group.
-
Residual solvents will also have characteristic chemical shifts.[1][2]
Consulting tables of common NMR solvent and impurity shifts can be very helpful.[1][2]
Q4: How can I quantify the level of impurities in my this compound sample?
Quantitative analysis of impurities can be performed using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector. By preparing calibration curves with known concentrations of impurity standards, you can determine the percentage of each impurity in your sample.
Troubleshooting Guides
Issue 1: Presence of Unreacted Pinacolone
-
Symptom: A peak with a shorter retention time than this compound is observed in the GC chromatogram. In the ¹H NMR spectrum, a singlet corresponding to the methyl protons of a ketone is observed at approximately 2.1 ppm.
-
Cause: Incomplete bromination of the starting material, pinacolone.
-
Resolution:
-
Purification: The technical grade this compound can be purified using fractional distillation or column chromatography to remove the more volatile pinacolone.
-
Reaction Optimization: If synthesizing in-house, ensure complete reaction by adjusting reaction time, temperature, or the stoichiometry of the brominating agent.
-
Issue 2: Presence of 1,1-Dibromopinacolone
-
Symptom: A peak with a longer retention time than this compound is observed in the GC chromatogram. The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound. The ¹H NMR spectrum will show a singlet for the proton on the dibrominated carbon at a downfield chemical shift.
-
Cause: Over-bromination of the pinacolone starting material.
-
Resolution:
-
Purification: Careful fractional distillation or column chromatography can be used to separate the desired monobrominated product from the dibrominated impurity.
-
Reaction Control: During synthesis, carefully control the addition of the brominating agent and monitor the reaction progress to avoid over-bromination.
-
Data Presentation
Table 1: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected GC Retention Time | Key MS Fragments (m/z) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | C₆H₁₁BrO | 179.05 | Reference | 123, 105, 57 | ~4.2 (s, 2H), ~1.3 (s, 9H) |
| Pinacolone | C₆H₁₂O | 100.16 | Shorter than reference | 85, 57, 43 | ~2.1 (s, 3H), ~1.2 (s, 9H) |
| 1,1-Dibromopinacolone | C₆H₁₀Br₂O | 257.95 | Longer than reference | 201/203, 122, 57 | ~6.3 (s, 1H), ~1.4 (s, 9H) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Dilute the technical grade this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-300 m/z.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any other significant peaks by comparing them to a spectral library (e.g., NIST) and interpreting the fragmentation patterns to identify impurities.
-
Protocol 2: ¹H NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of the technical grade this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Number of Scans: 16 or 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Identify the characteristic signals for this compound (a singlet for the CH₂Br protons around 4.2 ppm and a singlet for the tert-butyl protons around 1.3 ppm).
-
Analyze any additional peaks to identify impurities by comparing their chemical shifts and multiplicities to known values for potential contaminants like pinacolone and 1,1-dibromopinacolone.
-
Visualization
Caption: Workflow for the identification of impurities in technical grade this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromopinacolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromopinacolone. The following information addresses common issues encountered during experiments involving nucleophilic substitution, elimination, and rearrangement reactions, with a focus on the influence of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound in the presence of a base?
This compound, an α-bromo ketone, can undergo several competing reactions in the presence of a base. The primary pathways are:
-
Favorskii Rearrangement: This is often the major pathway, especially with alkoxide bases. It involves the formation of a cyclopropanone intermediate, which then rearranges to form a carboxylic acid derivative (e.g., an ester or amide).[1][2]
-
Nucleophilic Substitution (SN2): Direct displacement of the bromide ion by a nucleophile can occur at the α-carbon.
-
Elimination (E2): Abstraction of a proton from the carbon adjacent to the carbonyl group (the α'-position) by a strong, sterically hindered base can lead to the formation of an α,β-unsaturated ketone.
The predominant pathway is highly dependent on the reaction conditions, particularly the choice of solvent and base.
Q2: How does the choice of a polar protic versus a polar aprotic solvent affect the reaction of this compound?
The polarity and protic nature of the solvent play a crucial role in determining the reaction outcome:
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate both the nucleophile and any charged intermediates. By solvating the nucleophile through hydrogen bonding, they can decrease its nucleophilicity, potentially slowing down SN2 reactions. However, they are effective at stabilizing ionic intermediates, which can favor SN1-type processes, although these are less common for this compound. In the context of the Favorskii rearrangement, protic solvents can participate in the reaction as nucleophiles (solvolysis).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are excellent at solvating cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, which generally accelerates SN2 reactions. For reactions involving enolate intermediates, such as the Favorskii rearrangement, polar aprotic solvents can also enhance the rate.
Q3: Why am I observing a mixture of products in my reaction?
Observing a mixture of products is common with α-halo ketones like this compound due to the competing reaction pathways (Favorskii rearrangement, SN2, and E2). The product ratio is sensitive to subtle changes in reaction conditions:
-
Solvent: As discussed in Q2, the solvent choice can favor one pathway over another.
-
Base/Nucleophile: A strong, non-hindered base like sodium methoxide in methanol will likely favor the Favorskii rearrangement. A bulkier base, such as potassium tert-butoxide, may favor elimination (E2). Weaker, non-basic nucleophiles might favor the SN2 pathway.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
To improve selectivity, carefully control the solvent, base, and temperature.
Q4: I am trying to synthesize the Favorskii rearrangement product. What are the optimal conditions?
For the Favorskii rearrangement of this compound to yield an ester, the use of an alkoxide base in its corresponding alcohol is a standard procedure. For example, sodium methoxide in methanol is commonly used to produce the methyl ester.[1] To maximize the yield of the rearrangement product, it is important to use a strong, non-hindered base and carefully control the temperature.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of this compound | 1. Inactive base/nucleophile. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly prepared or properly stored base/nucleophile. 2. Gradually increase the reaction temperature and monitor the progress. 3. Extend the reaction time and follow the reaction by TLC, GC-MS, or HPLC. |
| Formation of multiple products | 1. Competing reaction pathways (Favorskii, SN2, E2). 2. Use of a non-selective base or nucleophile. 3. Inappropriate solvent choice. | 1. To favor the Favorskii rearrangement, use a non-hindered alkoxide base in the corresponding alcohol (e.g., NaOMe in MeOH). 2. To favor E2, consider a bulky base like potassium tert-butoxide. 3. To favor SN2, use a good, non-basic nucleophile in a polar aprotic solvent like DMSO or DMF. |
| Low yield of the desired Favorskii product | 1. Sub-optimal base concentration. 2. Presence of water in the reaction mixture when an ester is the desired product. 3. Unfavorable solvent. | 1. Use a stoichiometric excess of the alkoxide base. 2. Ensure anhydrous conditions if an ester is the target. The presence of water will lead to the formation of the carboxylic acid. 3. Use the corresponding alcohol as the solvent for the alkoxide base. |
| Difficulty in isolating/purifying the product | 1. Products may be volatile or have similar polarities. 2. Incomplete reaction leading to a complex mixture. | 1. Use appropriate purification techniques such as column chromatography with a suitable solvent system or distillation under reduced pressure. 2. Ensure the reaction goes to completion by monitoring it before workup. |
Quantitative Data
Table 1: Product Composition for the Favorskii Rearrangement of α-Bromo Ketones with Sodium Methoxide
| Substrate | Solvent | Rearrangement Product (Ester) | Other Products | Reference |
| 3-Bromo-2-butanone | Methanol | Methyl tiglate (84%) | Methyl α-methoxybutanone (16%) | [3] |
| 1-Bromo-3-methyl-2-butanone | Methanol | Methyl 3,3-dimethylacrylate (88%) | Methyl 1-methoxy-3-methyl-2-butanone (12%) | [3] |
| 3-Bromo-3-methyl-2-butanone | Methanol | Methyl 2,2-dimethylpropanoate (68%) | Methyl 3-methoxy-3-methyl-2-butanone (32%) | [3] |
Data is illustrative for analogous compounds and not this compound.
Experimental Protocols
Protocol 1: General Procedure for the Favorskii Rearrangement of an α-Bromo Ketone
This protocol is a general method for carrying out the Favorskii rearrangement of an α-bromo ketone, such as this compound, using sodium methoxide in methanol.
Materials:
-
α-bromo ketone (e.g., this compound)
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stirrer, carefully add sodium metal (e.g., 2.2 equivalents) to anhydrous methanol under an inert atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved. Cool the resulting sodium methoxide solution to 0 °C in an ice bath.
-
Reaction: Dissolve the α-bromo ketone (1.0 equivalent) in anhydrous diethyl ether. Add the α-bromo ketone solution dropwise to the cold sodium methoxide solution via a dropping funnel over 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 55 °C) for a specified time (e.g., 4 hours), or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic and aqueous layers. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Monitoring Reaction Progress by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5MS).
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., dilute acid) and a solvent for extraction (e.g., diethyl ether or ethyl acetate). Vortex the vial and allow the layers to separate.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
MS Detector: Scan a mass range appropriate for the reactants and expected products (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peaks corresponding to the starting material (this compound) and the products by their retention times and mass spectra. The relative peak areas can be used to estimate the progress of the reaction and the product distribution.
Visualizations
Caption: Mechanism of the Favorskii Rearrangement.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: A typical experimental workflow for this compound reactions.
References
Technical Support Center: Scaling Up 1-Bromopinacolone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromopinacolone reactions, particularly during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound, a versatile intermediate in the synthesis of compounds like triazole fungicides, presents several key challenges.[1] These include managing reaction exotherms, ensuring efficient mixing, handling a hazardous reagent safely on a larger scale, and developing scalable purification methods to remove impurities.
Q2: What are the main safety concerns associated with large-scale this compound reactions?
A2: this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also a lachrymator.[3] On a larger scale, the primary safety concerns are the handling and storage of this hazardous chemical, potential for runaway reactions due to poor heat dissipation, and the safe handling of other reagents like bromine, which is often used in its synthesis and is toxic and corrosive.[5] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is essential.[4]
Q3: How does the choice of solvent impact the scale-up of this compound reactions?
A3: The choice of solvent is critical for a successful scale-up. An ideal solvent should be readily available in large quantities, have a low cost, be easy to handle and recycle, and be compatible with the reaction conditions. For the synthesis of α-bromoketones, solvents like dioxane have been used.[5] Using water as a solvent has also been explored to improve the environmental footprint of the reaction.
Q4: What are the typical impurities encountered in this compound reactions, and how can they be minimized?
A4: Typical impurities can include unreacted starting materials, over-brominated byproducts, and residual solvents or catalysts. The formation of impurities can be minimized by carefully controlling the reaction stoichiometry, temperature, and addition rate of reagents. In some cases, the use of continuous flow reactors can offer better control over reaction parameters, leading to higher purity and yield.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time. | - Improve agitation by using an appropriately sized overhead stirrer. - Monitor the reaction progress using techniques like TLC, GC, or HPLC and extend the reaction time if necessary. |
| Side reactions due to localized high concentrations of reagents. | - Add reagents subsurface and at a controlled rate to ensure rapid dispersion. | |
| Formation of Impurities | Over-bromination or other side reactions. | - Maintain strict temperature control. - Use the exact stoichiometric amount of the brominating agent. - Consider using a milder brominating agent if applicable. |
| Difficult Purification | Product and impurities have similar physical properties. | - Explore alternative purification methods to chromatography, such as crystallization or distillation, which are more scalable. - If crystallization is an option, perform solvent screening to find a suitable system. |
| Runaway Reaction | Poor heat dissipation leading to an uncontrolled exotherm. | - Ensure the reactor is adequately sized for the reaction volume and has sufficient cooling capacity. - Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. - For highly exothermic reactions, consider a semi-batch or continuous flow process. |
| Inconsistent Results | Variability in raw material quality or reaction conditions. | - Ensure all raw materials meet the required specifications. - Implement strict process controls for temperature, addition rates, and mixing. |
Quantitative Data
| Parameter | Lab Scale (Benchtop) | Pilot Scale (Continuous Flow) |
| Reactant A (Acetophenone) | 10 g | 1000 g/hr |
| Reactant B (Bromine) | 1.1 eq | 1.1 eq |
| Solvent | Dioxane (100 mL) | Dioxane (as a continuous stream) |
| Temperature | 20-25 °C | 20-25 °C |
| Reaction Time | 2 hours | 60 seconds (in reactor) |
| Yield | ~90% | >99% |
| Purification Method | Column Chromatography | Distillation |
This data is illustrative and based on the scale-up of acetophenone bromination, a reaction analogous to the synthesis of this compound.
Experimental Protocols
Lab-Scale Synthesis of an α-Bromoketone (Illustrative)
This protocol describes a general procedure for the α-bromination of a ketone at the lab scale.
Materials:
-
Ketone (e.g., Pinacolone) (1.0 eq)
-
Bromine (1.05 eq)
-
Solvent (e.g., Dichloromethane)
-
Aqueous solution of sodium bicarbonate
Procedure:
-
Dissolve the ketone in the solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the bromine via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium bicarbonate until the red color disappears.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Pilot-Scale Synthesis Considerations
For a pilot-scale synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reactor: A jacketed glass-lined reactor with an overhead stirrer and a temperature control unit is recommended.
-
Reagent Addition: Bromine should be added subsurface via a pump at a controlled rate to ensure good mixing and temperature control.
-
Work-up: The quench and washing steps will be performed in the reactor. Phase separation can be done in the reactor or a separate settling tank.
-
Purification: Purification will likely involve distillation under reduced pressure rather than chromatography.
Visualizations
Caption: General workflow for this compound reactions.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Minimizing Di-substituted Byproducts with 1-Bromopinacolone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 1-bromopinacolone in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on minimizing the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 1-bromo-3,3-dimethyl-2-butanone, is an α-bromoketone. It serves as a versatile reagent in organic synthesis, primarily for the introduction of the pivaloylmethyl (t-butyl keto-methyl) group onto various nucleophiles. Common applications include the synthesis of heterocyclic compounds like triazoles and imidazopyridazines, which often exhibit biological activity.
Q2: What are the common side reactions observed when using this compound?
The primary challenge encountered during alkylation reactions with this compound is the potential for over-alkylation, leading to the formation of di-substituted byproducts. This is particularly prevalent when reacting this compound with nucleophiles possessing multiple reactive sites or acidic protons, such as primary amines, active methylene compounds, and the C3 position of indoles.
Q3: How does the structure of this compound influence its reactivity and the formation of byproducts?
The presence of a bulky tert-butyl group adjacent to the carbonyl function in this compound introduces significant steric hindrance. This steric bulk can be advantageous in controlling reactivity. In many cases, it disfavors di-substitution by physically impeding the approach of a second molecule of the alkylating agent to the already substituted nucleophile. However, under certain conditions, di-substitution can still occur.
Troubleshooting Guides
Issue 1: Formation of Di-substituted Byproducts in N-Alkylation of Primary Amines
Problem: When reacting a primary amine with this compound, a significant amount of the di-alkylated tertiary amine is observed alongside the desired mono-alkylated secondary amine. This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine.
Solutions:
-
Stoichiometry Control:
-
Use a Large Excess of the Primary Amine: Employing a significant excess (3-5 equivalents or more) of the primary amine shifts the equilibrium towards the formation of the mono-alkylated product. This ensures that the this compound is more likely to react with the abundant starting amine rather than the less concentrated mono-alkylated product.
-
-
Reaction Conditions:
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for mono-alkylation.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be used to deprotonate the amine without competing in the alkylation. However, for many primary amines, a base may not be strictly necessary, and its omission can reduce the rate of the second alkylation.
-
Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine
| Parameter | Condition |
| Reactants | Primary Amine (5 eq.), this compound (1 eq.) |
| Solvent | Acetonitrile (ACN) or Tetrahydrofuran (THF) |
| Base | Potassium Carbonate (K₂CO₃) (1.5 eq.) (Optional, depending on amine reactivity) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitor by TLC/LC-MS until consumption of this compound |
Logical Workflow for Amine Alkylation
Caption: Workflow for selective mono-N-alkylation of primary amines.
Issue 2: Di-substitution in C-Alkylation of Active Methylene Compounds
Problem: Active methylene compounds (e.g., malonates, β-ketoesters) can undergo double alkylation with this compound, leading to a mixture of mono- and di-substituted products.
Solutions:
-
Use of a Strong, Bulky Base:
-
Employing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) allows for the complete and rapid conversion of the active methylene compound to its enolate. Performing the reaction at low temperatures (e.g., -78 °C) with a slight excess of the active methylene compound relative to this compound can favor mono-alkylation. The steric hindrance of both LDA and this compound can further disfavor the second alkylation.
-
-
Stoichiometry and Addition Order:
-
Use a slight excess of the active methylene compound (e.g., 1.1-1.2 equivalents).
-
Add the this compound solution slowly to the pre-formed enolate solution at low temperature. This ensures that the electrophile is always in the presence of an excess of the mono-anion, reducing the chance of a second deprotonation and subsequent alkylation of the mono-alkylated product.
-
Experimental Protocol: Selective Mono-C-Alkylation of a β-Ketoester
| Parameter | Condition |
| Reactants | β-Ketoester (1.1 eq.), this compound (1 eq.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Lithium Diisopropylamide (LDA) (1.1 eq.) |
| Temperature | -78 °C to Room Temperature |
| Procedure | 1. Dissolve β-ketoester in THF and cool to -78 °C. 2. Add LDA dropwise and stir for 30-60 min. 3. Add this compound dropwise. 4. Allow to warm to room temperature and stir until completion. |
Signaling Pathway for Enolate Alkylation Control
Caption: Control strategy for mono-C-alkylation of active methylene compounds.
Issue 3: Competing N- vs. C3-Alkylation of Indoles
Problem: The alkylation of indoles with this compound can yield a mixture of the N-alkylated and C3-alkylated products. The C3 position is often more nucleophilic, leading to significant byproduct formation.
Solutions:
-
Generation of the Indole Anion:
-
Deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic polar solvent like DMF or THF, generates the indole anion. This hard nucleophile preferentially attacks the electrophilic carbon of this compound, favoring N-alkylation.
-
-
Phase-Transfer Catalysis (PTC):
-
Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system (e.g., toluene/50% aq. NaOH) can also promote N-alkylation. The catalyst transports the indole anion to the organic phase where it reacts with the this compound.
-
Experimental Protocol: Selective N-Alkylation of Indole
| Parameter | Condition |
| Reactants | Indole (1 eq.), this compound (1.1 eq.) |
| Solvent | Anhydrous Dimethylformamide (DMF) or THF |
| Base | Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) |
| Temperature | 0 °C to Room Temperature |
| Procedure | 1. Suspend NaH in DMF and cool to 0 °C. 2. Add a solution of indole in DMF dropwise. 3. Stir until hydrogen evolution ceases. 4. Add this compound dropwise. 5. Allow to warm to room temperature and stir until completion. |
Decision Tree for Indole Alkylation
Caption: Decision pathway for selective N-alkylation of indoles.
Validation & Comparative
Reactivity Face-Off: 1-Bromopinacolone vs. 1-Chloropinacolone in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice between halogenated intermediates is a critical decision in synthesis design, impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of 1-bromopinacolone and 1-chloropinacolone, two key α-haloketone building blocks in organic synthesis.
Executive Summary: The Reactivity Verdict
Based on well-established principles of leaving group ability, This compound is expected to be more reactive than 1-chloropinacolone in nucleophilic substitution reactions. The bromide ion is a better leaving group than the chloride ion due to its larger size, greater polarizability, and the weaker carbon-bromine bond compared to the carbon-chlorine bond. This enhanced reactivity of this compound generally translates to faster reaction rates and the ability to use milder reaction conditions.
Theoretical Framework: Why Bromide is a Better Leaving Group
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[1] The rate of reaction with nucleophiles is generally faster for more polar carbon-halogen bonds.[1]
The key factor differentiating the reactivity of this compound and 1-chloropinacolone is the stability of the halide anion once it departs. A more stable leaving group will result in a lower activation energy for the transition state of the reaction, leading to a faster reaction rate.
Key Physicochemical Properties Influencing Leaving Group Ability:
| Property | Bromide (Br⁻) | Chloride (Cl⁻) | Implication for Reactivity |
| Ionic Radius (pm) | 196 | 181 | Larger size allows for better charge dispersal, increasing stability. |
| Polarizability (ų) | 4.77 | 3.66 | Higher polarizability allows for easier distortion of the electron cloud during bond breaking. |
| C-X Bond Dissociation Energy (kJ/mol) | ~285 (C-Br) | ~340 (C-Cl) | The weaker C-Br bond requires less energy to break. |
| Basicity (pKa of conjugate acid) | -9 (HBr) | -7 (HCl) | Bromide is a weaker base, making it a more stable and thus better leaving group. |
This data underscores the superior leaving group ability of the bromide ion, leading to the prediction of higher reactivity for this compound.
Comparative Performance in Nucleophilic Substitution Reactions
While specific comparative data is unavailable, we can extrapolate the expected outcomes for a typical nucleophilic substitution reaction, such as the reaction with sodium methoxide to form 1-methoxypinacolone.
| Feature | This compound | 1-Chloropinacolone |
| Reaction Rate | Faster | Slower |
| Reaction Conditions | Milder (e.g., lower temperature, shorter reaction time) | May require more forcing conditions (e.g., higher temperature, longer reaction time) |
| Yield | Potentially higher under identical, mild conditions | May require optimization to achieve comparable yields |
| Side Reactions | Favorskii rearrangement is a potential side reaction for α-haloketones with α'-protons in the presence of a strong base. The propensity for this rearrangement would depend on the specific base and reaction conditions. | Similar potential for Favorskii rearrangement, though the slower primary substitution may alter the product distribution in some cases. |
Experimental Protocols
The following is a generalized experimental protocol that can be adapted to directly compare the reactivity of this compound and 1-chloropinacolone in a laboratory setting.
Generalized Protocol for Nucleophilic Substitution with Sodium Methoxide
Objective: To compare the rate of formation of 1-methoxypinacolone from this compound and 1-chloropinacolone.
Materials:
-
This compound
-
1-Chloropinacolone
-
Sodium methoxide solution (e.g., 25 wt. % in methanol)
-
Anhydrous methanol
-
Inert gas (e.g., nitrogen or argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for product identification and quantification.
Procedure:
-
Reaction Setup: In two separate, oven-dried, three-necked round-bottom flasks equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 1.0 equivalent of this compound (in the first flask) and 1.0 equivalent of 1-chloropinacolone (in the second flask) in anhydrous methanol.
-
Initiation: Cool the solutions to 0 °C in an ice bath. To each flask, add 1.1 equivalents of sodium methoxide solution dropwise over 5 minutes while stirring.
-
Reaction Monitoring: Allow the reactions to stir at a constant temperature (e.g., room temperature or a slightly elevated temperature). Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by withdrawing a small aliquot, quenching it with saturated aqueous ammonium chloride, extracting with an organic solvent, and analyzing by TLC or GC-MS.
-
Work-up: Once the reaction is deemed complete (or after a set period for comparison), quench the reaction mixture with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Analyze the product by GC-MS and/or NMR to confirm its identity and determine the yield.
Data to Collect:
-
Time to completion (disappearance of starting material).
-
Yield of 1-methoxypinacolone at various time points.
-
Formation of any byproducts.
Visualizing Reaction Pathways and Workflows
Caption: Generalized SN2 pathway for the reaction of an α-halopinacolone.
Caption: A typical experimental workflow for comparing reactivity.
Conclusion
For synthetic applications where high reactivity and mild reaction conditions are paramount, This compound is the superior choice over its chlorinated counterpart. The inherent chemical properties of the carbon-halogen bond dictate a faster reaction rate for the bromo-derivative in nucleophilic substitution reactions. While 1-chloropinacolone may be a more cost-effective starting material, its lower reactivity may necessitate harsher conditions, potentially leading to lower yields and the formation of undesired byproducts. The selection between these two valuable intermediates should, therefore, be guided by the specific requirements of the synthetic route, balancing the trade-offs between reactivity and cost.
References
spectroscopic analysis (NMR, IR, MS) for 1-Bromopinacolone characterization
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. 1-Bromopinacolone, an alpha-bromo ketone, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity, therefore, must be rigorously verified. This guide provides a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and two common alternative alpha-bromo ketones: 3-bromo-2-butanone and 2-bromoacetophenone.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for this compound and its alternatives, offering a clear comparison of their spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment |
| This compound | 4.17 (s, 2H, -CH₂Br), 1.23 (s, 9H, -C(CH₃)₃)[1] |
| 3-Bromo-2-butanone | 4.41 (q, 1H, J=6.8 Hz, -CHBr), 2.38 (s, 3H, -COCH₃), 1.78 (d, 3H, J=6.8 Hz, -CH(Br)CH₃) |
| 2-Bromoacetophenone | 7.97 (d, 2H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 4.45 (s, 2H, -CH₂Br) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm / Assignment |
| This compound | 206.0 (C=O), 44.5 (-C(CH₃)₃), 35.0 (-CH₂Br), 26.5 (-C(CH₃)₃) |
| 3-Bromo-2-butanone | 201.0 (C=O), 43.0 (-CHBr), 27.0 (-COCH₃), 19.0 (-CH(Br)CH₃) |
| 2-Bromoacetophenone | 191.0 (C=O), 134.0 (Ar-C), 133.5 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH), 31.0 (-CH₂Br) |
Table 3: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) / Functional Group |
| This compound | ~1720 (C=O stretch), ~1280 (C-Br stretch) |
| 3-Bromo-2-butanone | ~1715 (C=O stretch), ~1250 (C-Br stretch) |
| 2-Bromoacetophenone | ~1690 (C=O stretch, conjugated), ~1270 (C-Br stretch), ~3060 (Ar C-H stretch)[2] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z values / Fragment Assignment |
| This compound | 178/180 ([M]⁺, Br isotopes), 121/123 ([M-C(CH₃)₃]⁺), 57 ([C(CH₃)₃]⁺, base peak)[3] |
| 3-Bromo-2-butanone | 150/152 ([M]⁺, Br isotopes), 107/109 ([M-CH₃CO]⁺), 71 ([M-Br]⁺), 43 ([CH₃CO]⁺, base peak)[4][5] |
| 2-Bromoacetophenone | 198/200 ([M]⁺, Br isotopes), 119 ([M-Br]⁺), 105 ([C₆H₅CO]⁺, base peak), 77 ([C₆H₅]⁺)[6] |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Utilize proton decoupling to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (this compound and 3-bromo-2-butanone), place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. For the solid sample (2-bromoacetophenone), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr plates) or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound, CAS No. 5469-26-1 - iChemical [ichemical.com]
- 2. 2-Bromoacetophenone(70-11-1) IR Spectrum [chemicalbook.com]
- 3. Bromopinacolone | C6H11BrO | CID 21642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butanone, 3-bromo- | C4H7BrO | CID 13142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butanone, 3-bromo- [webbook.nist.gov]
- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 1-Bromopinacolone
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount for the synthesis of safe and effective pharmaceuticals. 1-Bromopinacolone, an important building block in organic synthesis, requires accurate and reliable analytical methods to determine its purity and identify any potential impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering detailed experimental protocols and a summary of expected performance to aid in method selection.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method can be effectively employed.
Experimental Protocol: HPLC
A specific method for the analysis of this compound utilizes a specialized reversed-phase column.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the chromophore of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Analysis
Experimental Protocol: GC
The following is a representative GC method suitable for the purity analysis of this compound, based on general principles for analyzing alpha-haloketones.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1, to avoid column overload).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Detector:
-
FID: Temperature at 280 °C. The FID is a robust and sensitive detector for organic compounds.
-
MS: Transfer line temperature at 280 °C, ion source at 230 °C. MS detection provides valuable structural information for impurity identification.
-
-
Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound will depend on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC | GC |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Potential for On-Column Degradation | Lower, as analysis is typically performed at or near ambient temperature. | Higher, due to the high temperatures of the injector and oven, which could potentially degrade sensitive impurities. |
| Separation of Polar Impurities | Generally better for separating polar and non-volatile impurities. | Less effective for highly polar or non-volatile impurities without derivatization. |
| Analysis Time | Typically longer run times (15-30 minutes). | Generally faster analysis times for volatile compounds. |
| Instrumentation Cost | Can be higher, especially with advanced detectors like mass spectrometers. | Generally lower initial and operational costs, particularly with an FID detector. |
| Solvent Consumption | Higher, uses significant volumes of liquid mobile phase. | Lower, uses a carrier gas. |
| Impurity Identification | Hyphenation with MS (LC-MS) allows for impurity identification. | Readily coupled with MS (GC-MS) for definitive identification of volatile impurities. |
Logical Workflow for Method Selection
The decision-making process for selecting the appropriate analytical technique can be visualized as follows:
Caption: Decision workflow for selecting between HPLC and GC.
Experimental Workflow Diagrams
The general experimental workflows for HPLC and GC analysis are outlined below.
HPLC Experimental Workflow
References
A Comparative Guide to Pivaloylmethyl Group Introduction: Exploring Alternatives to 1-Bromopinacolone
For researchers, scientists, and drug development professionals seeking to introduce the pivaloylmethyl group [(CH₃)₃CCOCH₂-] onto a nucleophilic substrate, 1-bromopinacolone has traditionally been a go-to electrophilic reagent. However, considerations of reactivity, cost, and availability necessitate an exploration of viable alternatives. This guide provides an objective comparison of alternative reagents to this compound, offering available data on their performance and outlining experimental considerations.
The introduction of the pivaloylmethyl moiety is a valuable transformation in organic synthesis, often employed to install a sterically hindered ketone or to serve as a protecting group. The reactivity of the C-Br bond in this compound makes it a suitable substrate for Sₙ2 reactions with a variety of nucleophiles. However, alternative reagents, falling into two main categories—other electrophilic 1-halopinacolones and nucleophilic pivaloylmethyl organometallics—present a broader toolkit for the synthetic chemist.
Electrophilic Alternatives: The Halogen Effect
The most direct alternatives to this compound are its halogen analogs: 1-chloropinacolone and 1-iodopinacolone. The choice between these reagents is primarily governed by the principles of nucleophilic substitution, where the reactivity of the leaving group is paramount. The general trend for leaving group ability in Sₙ2 reactions follows the order I⁻ > Br⁻ > Cl⁻. This is a consequence of the weaker carbon-halogen bond strength and greater polarizability as one descends the halogen group.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₆H₁₁BrO | 179.05 | Standard reagent, moderate reactivity, commercially available. |
| 1-Chloropinacolone | C₆H₁₁ClO | 134.60 | Less reactive than the bromo-analog, potentially more cost-effective, suitable for reactions with highly reactive nucleophiles to avoid over-alkylation.[1] |
| 1-Iodopinacolone | C₆H₁₁IO | 226.05 | More reactive than the bromo-analog, ideal for reactions with weaker nucleophiles or when milder reaction conditions are required. Its synthesis is reported in the literature. |
Table 1. Comparison of Electrophilic Pivaloylmethylating Agents.
Experimental Considerations for 1-Halopinacolones:
The reaction conditions for nucleophilic substitution with 1-halopinacolones are typical for Sₙ2 reactions. A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is generally preferred to solvate the nucleophile without participating in the reaction. The choice of base, if required to deprotonate the nucleophile, depends on the pKa of the nucleophile. Common bases include potassium carbonate, sodium hydride, or triethylamine.
The increased reactivity of 1-iodopinacolone may allow for the use of milder bases and lower reaction temperatures compared to this compound. Conversely, reactions with 1-chloropinacolone may require more forcing conditions, such as higher temperatures and stronger bases, to achieve comparable reaction rates.
Nucleophilic Alternatives: A Change in Polarity
An alternative strategy involves reversing the polarity of the synthons. Instead of an electrophilic pivaloylmethylating agent, a nucleophilic pivaloylmethyl organometallic reagent can be reacted with a suitable electrophile. The two primary classes of such reagents are Grignard reagents and organolithium compounds.
| Reagent | Chemical Formula | Generation | Key Characteristics |
| Pivaloylmethyl Magnesium Bromide | (CH₃)₃CCOCH₂MgBr | From this compound and magnesium metal in an ethereal solvent. | A Grignard reagent, a strong nucleophile and base. Reacts with a wide range of electrophiles. |
| Pivaloylmethyl Lithium | (CH₃)₃CCOCH₂Li | From an appropriate precursor, such as a halide or a compound with an acidic proton, via reaction with an organolithium base. | A highly reactive organolithium reagent, more nucleophilic and basic than the corresponding Grignard reagent. |
Table 2. Nucleophilic Pivaloylmethylating Agents.
Experimental Protocols:
General Protocol for Alkylation of an Amine with a 1-Halopinacolone:
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in a polar aprotic solvent such as DMF, add a suitable base (e.g., K₂CO₃, 1.5 equivalents).
-
Reagent Addition: Add the 1-halopinacolone (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Heating may be required, particularly for less reactive halides like 1-chloropinacolone.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conceptual Protocol for the Generation and Reaction of Pivaloylmethyl Magnesium Bromide:
This outlines the general steps for using a pivaloylmethyl Grignard reagent.
-
Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. The formation of the Grignard reagent is typically indicated by the disappearance of the magnesium and a change in the appearance of the solution.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent dropwise.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Logical Workflow for Reagent Selection
The choice of the most suitable reagent for introducing a pivaloylmethyl group depends on several factors, including the nature of the nucleophile/electrophile, desired reaction conditions, and cost. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a pivaloylmethylating agent.
Signaling Pathway of Nucleophilic Substitution
The introduction of the pivaloylmethyl group via an electrophilic reagent like a 1-halopinacolone proceeds through a classic Sₙ2 mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
References
A Comparative Guide to the Kinetic Studies of 1-Bromopinacolone and Other α-Bromo Ketones in S_N2 Reactions
Enhanced Reactivity of α-Halo Ketones in S_N2 Reactions
α-Halo ketones are known to be significantly more reactive towards S_N2 displacement than their corresponding alkyl halide analogues.[1] This enhanced reactivity is attributed to several factors:
-
Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group increases the partial positive charge on the α-carbon, making it more electrophilic and susceptible to nucleophilic attack.
-
Transition State Stabilization: The overlap of the p-orbitals of the carbonyl group with the orbitals of the incoming nucleophile and the leaving group in the trigonal bipyramidal transition state leads to its stabilization. This delocalization of electron density lowers the activation energy of the reaction.[1]
-
Orbital Overlap: The interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the σ* anti-bonding orbital of the C-Br bond, which serves as the lowest unoccupied molecular orbital (LUMO), is enhanced by the presence of the carbonyl group.
Comparative Kinetic Data of α-Bromo Ketones
While kinetic data for 1-bromopinacolone is scarce, extensive studies on other α-bromo ketones, such as phenacyl bromide, provide valuable insights into the factors governing their S_N2 reactivity. The following tables summarize key kinetic parameters for the S_N2 reactions of various α-bromo ketones with different nucleophiles.
Table 1: Rate Constants (k) for the S_N2 Reaction of Substituted Phenacyl Bromides with Benzoate Ions in 90% Acetone-10% Water at 30°C
| Substituent (X) in X-C₆H₄COCH₂Br | k (x 10⁵ s⁻¹) |
| p-OCH₃ | 5.20 |
| p-CH₃ | 6.90 |
| H | 9.66 |
| p-Cl | 20.1 |
| p-Br | 21.5 |
| m-NO₂ | 59.6 |
| p-NO₂ | 101 |
Data sourced from a study on the kinetics of reactions of phenacyl bromides with benzoate ions.[2]
Table 2: Second-Order Rate Constants (k₂) for the S_N2 Reaction of Phenacyl Bromide with Various Nucleophiles in 60% Acetone-40% Water (v/v) at 35°C
| Nucleophile | k₂ (x 10³ dm³ mol⁻¹ s⁻¹) |
| Aniline | 1.95 |
| Pyridine | 29.2 |
| Imidazole | 105 |
| Thiourea | 3630 |
| Azide (N₃⁻) | 166 |
| Acetate (CH₃COO⁻) | 3.33 |
| Hydroxide (OH⁻) | 148 |
Data adapted from a study on the linear free energy relationships for S_N2 reactions of phenacyl bromide.[3]
Expected Reactivity of this compound
Based on the established principles of S_N2 reactions, the reactivity of this compound is expected to be significantly influenced by steric hindrance. The bulky tert-butyl group adjacent to the α-carbon will likely impede the backside attack of the nucleophile, leading to a slower reaction rate compared to less sterically hindered α-bromo ketones like bromoacetone or phenacyl bromide.[4]
Table 3: Qualitative Comparison of Expected S_N2 Reactivity of Various α-Bromo Ketones
| α-Bromo Ketone | Structure | Key Steric Factor | Expected Relative S_N2 Rate |
| Bromoacetone | CH₃COCH₂Br | Methyl group | Fast |
| Phenacyl Bromide | C₆H₅COCH₂Br | Phenyl group | Fast |
| 3-Bromopentan-2-one | CH₃CH₂CH(Br)COCH₃ | Ethyl and methyl groups on adjacent carbons | Moderate |
| This compound | (CH₃)₃CCOCH₂Br | tert-Butyl group | Slow |
Experimental Protocols
To quantitatively assess the S_N2 reactivity of this compound and compare it with other α-bromo ketones, a well-established kinetic experiment such as the Finkelstein reaction can be employed.[1][5][6][7]
Protocol: Kinetic Study of the Finkelstein Reaction of α-Bromo Ketones
Objective: To determine and compare the second-order rate constants for the S_N2 reaction of this compound and other α-bromo ketones with sodium iodide in acetone.
Materials:
-
This compound
-
Phenacyl bromide
-
Bromoacetone
-
3-Bromopentan-2-one
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each α-bromo ketone of a known concentration (e.g., 0.1 M) in anhydrous acetone.
-
Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.1 M) in anhydrous acetone.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and a reaction vessel containing a magnetic stir bar to the desired temperature (e.g., 25°C) in a thermostated water bath.
-
Pipette equal volumes of the α-bromo ketone solution and the sodium iodide solution into the reaction vessel to initiate the reaction. The final concentrations of both reactants will be halved (e.g., 0.05 M).
-
Immediately start monitoring the conductivity of the reaction mixture over time. The conductivity will decrease as the more ionic sodium iodide is consumed and the less soluble sodium bromide precipitates out of the acetone solution.
-
Record conductivity readings at regular time intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
The second-order rate law for this reaction is: Rate = k[α-bromo ketone][I⁻].
-
The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the rate constant.
-
The concentration of the iodide ion at any given time can be related to the conductivity of the solution. A calibration curve of conductivity versus known concentrations of NaI in acetone should be prepared beforehand.
-
Plot 1/[I⁻]t versus time. The slope of the resulting linear plot will be equal to the second-order rate constant, k.
-
-
Comparison:
-
Repeat the experiment for each α-bromo ketone under identical conditions (temperature, initial concentrations).
-
Compare the determined rate constants to establish the relative reactivity of this compound and the other α-bromo ketones.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for the comparative kinetic analysis of α-bromo ketones.
Conclusion
The S_N2 reactivity of α-bromo ketones is a subject of significant interest in synthetic and medicinal chemistry. While quantitative kinetic data for this compound remains to be explicitly reported, a comparative analysis based on the established reactivity of other α-bromo ketones, such as phenacyl bromide, provides a strong foundation for predicting its behavior. The pronounced steric hindrance of the tert-butyl group in this compound is expected to result in a significantly lower S_N2 reaction rate compared to less hindered analogues. The provided experimental protocol offers a robust framework for the quantitative determination of these reaction rates, enabling a direct and data-driven comparison that can inform the strategic design of synthetic pathways in drug development and other chemical research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
comparative study of different bases in Favorskii rearrangement of 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
The Favorskii rearrangement is a synthetically valuable reaction for the skeletal reorganization of α-halo ketones to produce carboxylic acid derivatives. In the case of 1-Bromopinacolone, the reaction is expected to yield pivalic acid or its corresponding esters, depending on the base and solvent system employed. The choice of base is a critical parameter that can significantly influence the reaction's efficiency and product distribution. This guide provides a comparative analysis of commonly used alkoxide bases—sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK)—in the Favorskii rearrangement, supported by experimental data from related α-bromo ketones.
Data Presentation: Comparison of Bases in the Favorskii Rearrangement
The following table summarizes the product distribution and yields obtained from the Favorskii rearrangement of an acyclic α-bromo ketone with different alkoxide bases. The primary products are the esters derived from the rearranged carboxylic acid.
| Base | Substrate | Product(s) | Total Yield (%) | Product Ratio (Ester 1:Ester 2) |
| Sodium Methoxide (NaOMe) | 3-Bromo-2-butanone | Methyl 2-methylpropanoate & Methyl butanoate | 46 | 84:16 |
| Sodium Ethoxide (NaOEt) | 3-Bromo-2-butanone | Ethyl 2-methylpropanoate & Ethyl butanoate | 65 | 82:18 |
| Potassium tert-Butoxide (t-BuOK) | 3-Bromo-2-butanone | tert-Butyl 2-methylpropanoate & tert-Butyl butanoate | 35 | 99:1 |
Data adapted from a study on the Favorskii rearrangement of α-halo ketones. The product ratio reflects the regioselectivity of the ring opening of the cyclopropanone intermediate.
Experimental Protocols
The following is a generalized experimental protocol for the Favorskii rearrangement of an α-bromo ketone. This can be adapted for the specific case of this compound.
Materials:
-
This compound (1 equivalent)
-
Anhydrous alcohol (e.g., methanol, ethanol, or tert-butanol)
-
Sodium metal (Na) or Potassium metal (K) (1.1 equivalents)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the anhydrous alcohol is added. The corresponding alkali metal (sodium or potassium) is added portion-wise with stirring under a nitrogen atmosphere. The mixture is stirred until all the metal has reacted to form the alkoxide solution.
-
Reaction Setup: A solution of this compound in anhydrous diethyl ether is prepared in a separate flask.
-
Reaction Execution: The this compound solution is added dropwise to the freshly prepared alkoxide solution at 0 °C with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford the desired pivalic acid ester.
Mandatory Visualization
Favorskii Rearrangement Mechanism
The Favorskii rearrangement of this compound proceeds through a cyclopropanone intermediate. The following diagram illustrates the key steps of the reaction mechanism.
Caption: Mechanism of the Favorskii Rearrangement.
Experimental Workflow
The general workflow for conducting the comparative study of bases in the Favorskii rearrangement is depicted below.
Caption: Experimental workflow for the comparative study.
A Comparative Guide to the Synthesis of a 1-Bromopinacolone Derivative
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of α-haloketones is a critical step in the development of new therapeutics. 1-Bromopinacolone and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. This guide provides an objective comparison of established and novel synthetic routes to a this compound derivative, offering a data-driven overview to inform methodology selection.
Comparison of Synthetic Routes
The synthesis of this compound derivatives can be broadly categorized into three main approaches: direct bromination, N-Bromosuccinimide (NBS) mediated bromination, and oxidative bromination. Each method presents distinct advantages and disadvantages in terms of yield, reaction time, and environmental impact.
| Synthetic Route | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Traditional Direct Bromination | Pinacolone, Bromine (Br₂), Acid Catalyst (e.g., HBr in Acetic Acid) | 2 - 4 hours | 75 - 85 | Use of toxic and corrosive liquid bromine requires careful handling. Can lead to di-brominated byproducts. |
| N-Bromosuccinimide (NBS) Bromination | Pinacolone, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Acid Catalyst | 1 - 3 hours | 80 - 95 | NBS is a safer and easier to handle solid brominating agent.[1][2] Reaction can be initiated by light or a radical initiator for a free-radical pathway, or catalyzed by acid.[1][2] |
| Novel Oxidative Bromination | Pinacolone, Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂) | 6 - 10 hours | 80 - 90 | Considered a "greener" alternative as it avoids the use of elemental bromine and the main byproduct is water.[3][4][5] The reaction involves the in-situ generation of bromine.[3][4] |
Experimental Protocols
Traditional Direct Bromination with Br₂
This method involves the direct reaction of the ketone with elemental bromine, typically in the presence of an acid catalyst.
Materials:
-
Pinacolone (1.0 eq)
-
Bromine (1.1 eq)
-
Glacial Acetic Acid
-
Hydrobromic Acid (catalytic amount)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pinacolone in glacial acetic acid.
-
Add a catalytic amount of hydrobromic acid to the solution.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
N-Bromosuccinimide (NBS) Bromination
This protocol utilizes the solid, crystalline N-Bromosuccinimide as the bromine source, offering a safer alternative to liquid bromine.[1][2]
Materials:
-
Pinacolone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of pinacolone in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture, using a light source (e.g., a 100W lamp) to initiate the reaction if necessary.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude this compound can be further purified by distillation.
Novel Oxidative Bromination with H₂O₂/HBr
This emerging "green" method generates bromine in situ from the oxidation of hydrobromic acid with hydrogen peroxide.[3][4][5]
Materials:
-
Pinacolone (1.0 eq)
-
Hydrobromic Acid (48% aqueous solution, 1.2 eq)
-
Hydrogen Peroxide (30% aqueous solution, 10 eq)
-
Acetonitrile
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask, dissolve pinacolone in acetonitrile.
-
Add the hydrobromic acid to the solution.
-
With vigorous stirring, add the hydrogen peroxide solution dropwise over a period of 6 hours at 65-70°C.[3]
-
Continue stirring for an additional 2-4 hours at the same temperature, monitoring the reaction by GC or TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and the novel oxidative synthetic routes.
Conclusion
The choice of synthetic route for this compound derivatives depends on the specific requirements of the researcher, including considerations of safety, yield, reaction time, and environmental impact. While traditional direct bromination is a well-established method, the use of NBS offers a safer and often higher-yielding alternative. The novel oxidative bromination presents a promising "green" approach, minimizing the use of hazardous reagents. This guide provides the necessary data and protocols to make an informed decision based on the priorities of your research or development project.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
1-Bromopinacolone: A Potent Inhibitor of Acetylcholinesterase with Undetermined Butyrylcholinesterase Activity
A Detailed Comparison of 1-Bromopinacolone's Cholinesterase Inhibition Profile
For researchers and professionals in drug development, understanding the inhibitory activity of compounds against cholinesterases is crucial for designing targeted therapeutics for neurological disorders. This guide provides a comparative assessment of this compound's inhibitory activity against acetylcholinesterase (AChE), placing it in the context of other cholinesterase inhibitors. Currently, there is a notable absence of data in the scientific literature regarding the inhibitory effects of this compound on butyrylcholinesterase (BChE), highlighting a significant area for future research.
Inhibitory Profile of this compound against Acetylcholinesterase (AChE)
This compound has been identified as a potent, active site-directed inhibitor of acetylcholinesterase. Its mechanism of inhibition is a two-step process. Initially, it acts as a reversible competitive inhibitor, binding to the active site of AChE. Over time, it forms a covalent bond with a nucleophilic residue within the active site, leading to irreversible inhibition. This covalent modification is distinct from the mechanism of organophosphates, which target the serine hydroxyl group in the active site.
The inhibitory potency of this compound against AChE has been quantified with a reported inhibition constant (Kᵢ) of 0.18 mM.
Comparative Inhibitory Activity
Due to the lack of data on this compound's activity against BChE, a direct comparison of its selectivity is not possible. To provide a framework for understanding the importance of assessing both AChE and BChE inhibition, the following table compares the inhibitory profiles of well-characterized cholinesterase inhibitors.
| Inhibitor | This compound | α-Haloketone (General) | Trifluoromethyl ketones |
| Target Cholinesterase | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Acetylcholinesterase (AChE) & Pseudocholinesterase |
| Reported IC₅₀/Kᵢ Values | Kᵢ = 0.18 mM (AChE) | Data not available | Data not available |
| Type of Inhibition | Reversible competitive, followed by irreversible covalent inhibition | Reversible (hemiketal formation) | Reversible (hemiketal formation) |
| Notes | No data available for BChE inhibition. | Potency parallels the extent of ketone hydration. | Inhibit both enzymes. |
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the Ellman's method, a reliable and widely used colorimetric assay.
Principle of the Ellman's Method
This assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
This compound (or other test inhibitors)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Reagent Preparation : Prepare stock solutions of the enzyme, inhibitor, substrate (ATCI or BTCI), and DTNB in the appropriate buffer.
-
Assay Mixture : In each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Inhibitor Addition : Add the desired concentration of this compound or other test inhibitors to the appropriate wells. For control wells, add the solvent used to dissolve the inhibitor.
-
Pre-incubation : Incubate the plate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction : Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement : Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis : Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined from a dose-response curve.
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing cholinesterase inhibition.
Caption: Mechanism of AChE inhibition by this compound.
A Comparative Guide: Metal-Catalyzed vs. Organocatalyzed Reactions of 1-Bromopinacolone
For Researchers, Scientists, and Drug Development Professionals
The synthetic utility of α-haloketones, such as 1-Bromopinacolone, is vast, serving as a versatile building block in the construction of complex molecular architectures. The methodologies for the functionalization of these compounds can be broadly categorized into metal-catalyzed and organocatalyzed reactions. This guide provides an objective comparison of these two catalytic paradigms as applied to this compound, supported by available experimental data and detailed protocols to aid in reaction design and optimization.
At a Glance: Key Performance Indicators
| Reaction Type | Catalyst Type | Typical Reaction | Key Advantages | Key Disadvantages |
| Metal-Catalyzed | Palladium, Nickel, Copper | Cross-Coupling (Suzuki, Negishi, Sonogashira), Carbonylation | High efficiency for C-C bond formation, broad substrate scope. | Potential for metal contamination in the final product, sensitivity to air and moisture, cost of precious metals. |
| Organocatalyzed | Chiral amines, thioureas, etc. | Asymmetric Alkylation, Michael Addition | Metal-free, often milder reaction conditions, potential for high enantioselectivity. | Can require higher catalyst loadings, substrate scope may be more limited compared to metal catalysis. |
Metal-Catalyzed Reactions of this compound: A Focus on Carbonylation
Palladium-catalyzed carbonylation represents a key transformation of α-haloketones, enabling the introduction of a carbonyl group to form valuable β-keto esters.
Quantitative Data: Palladium-Catalyzed Carbonylation
| Substrate | Catalyst | Product | Yield (%) | Turnover Number (TON) | Reference |
| This compound | (Ph₃P)₃PdCl₂ | Methyl pivaloylacetate | 64 | < 100 | [1] |
Table 1: Performance of Palladium-Catalyzed Carbonylation of this compound.[1]
Experimental Protocol: Palladium-Catalyzed Carbonylation of this compound
The following protocol is based on the reported carbonylation of α-bromoacetophenone and α-bromopinacolone, which yielded methyl pivaloylacetate.[1]
Materials:
-
This compound
-
Tris(triphenylphosphine)palladium(II) chloride [(Ph₃P)₃PdCl₂]
-
Methanol (reagent and solvent)
-
Carbon monoxide (gas)
-
Anhydrous, inert solvent (e.g., toluene or THF)
Procedure:
-
In a flame-dried Schlenk flask or a pressure reactor equipped with a magnetic stir bar, add the palladium catalyst, (Ph₃P)₃PdCl₂.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and methanol to the flask.
-
Add this compound to the reaction mixture.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the designated time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
The reaction mixture can then be worked up by standard procedures, typically involving filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography or distillation.
Note: This is a generalized procedure. The specific amounts of reagents, solvent volumes, temperature, and pressure should be optimized for the specific reaction scale and desired outcome.
Logical Workflow for Metal-Catalyzed Cross-Coupling
Organocatalyzed Reactions of this compound: The Asymmetric Approach
Conceptual Framework for Organocatalytic Asymmetric Michael Addition
In a typical organocatalytic Michael addition, a chiral amine catalyst activates the α-halo ketone to form a nucleophilic enamine intermediate. This intermediate then adds to an electrophilic Michael acceptor, such as a nitroolefin, in a stereocontrolled fashion. The resulting product is then released from the catalyst, regenerating it for the next catalytic cycle.
Experimental Protocol: General Procedure for Organocatalytic Asymmetric Michael Addition of an α-Halo Ketone
The following is a generalized protocol based on established methods for the organocatalytic Michael addition of ketones to nitroolefins.
Materials:
-
This compound (or other α-halo ketone)
-
Nitroolefin (Michael acceptor)
-
Chiral organocatalyst (e.g., a derivative of proline or a cinchona alkaloid)
-
Solvent (e.g., toluene, chloroform, or THF)
-
Additive (optional, e.g., an acid or a base to promote catalyst turnover)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst and the solvent.
-
If required, add any additives to the catalyst solution and stir for a few minutes.
-
Add the α-halo ketone (this compound) to the reaction mixture.
-
Add the nitroolefin to initiate the reaction.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or chiral HPLC to determine conversion and enantioselectivity.
-
Upon completion, the reaction can be quenched (e.g., by the addition of a saturated aqueous solution of NH₄Cl).
-
The product is then extracted into an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired Michael adduct.
Logical Pathway for Organocatalytic Asymmetric Reaction
Conclusion and Future Outlook
Both metal-catalyzed and organocatalyzed reactions offer distinct advantages for the functionalization of this compound. Metal catalysis, particularly palladium-catalyzed carbonylation, provides an efficient route to β-keto esters, albeit with the inherent challenges of metal contamination and catalyst cost. Organocatalysis, while currently less documented for this specific substrate, holds immense promise for the asymmetric synthesis of chiral building blocks, a critical need in drug development.
The limited specific data on the reactions of this compound highlights a clear opportunity for further research. A direct, side-by-side experimental comparison of various metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira) and a range of organocatalytic transformations (asymmetric alkylations, Michael additions, etc.) with this compound would be of significant value to the scientific community. Such studies would provide the much-needed quantitative data to enable more informed decisions in the design of synthetic routes for novel pharmaceuticals and other functional molecules.
References
Navigating the Structural Landscape of 1-Bromopinacolone Derivatives: A Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography provides this insight, offering a high-resolution map that can inform rational drug design, predict intermolecular interactions, and elucidate structure-activity relationships. This guide focuses on the derivatives of 1-Bromopinacolone, a versatile building block in organic synthesis, and outlines a comparative framework for their crystallographic analysis.
A comprehensive comparison of the crystallographic structures of this compound derivatives is currently hindered by the limited availability of public crystallographic data. Extensive searches of crystallographic databases have revealed a scarcity of specific experimental data for a series of these compounds.[1] This guide, therefore, serves a dual purpose: to provide a standardized protocol for obtaining and analyzing this valuable data and to present a template for its systematic comparison.
Experimental Protocols
To ensure reproducibility and facilitate meaningful comparisons, a detailed and consistent experimental approach is crucial. The following protocols outline the key steps for the synthesis of this compound derivatives and their subsequent analysis by single-crystal X-ray diffraction.
Synthesis and Crystallization of this compound Derivatives
A general method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone. For derivatives of this compound, this could involve the reaction of a substituted pinacolone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
General Synthesis Protocol:
-
Reaction Setup: The parent ketone is dissolved in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.
-
Addition of Reagents: N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and stirred for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Workup: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using an appropriate technique, such as column chromatography or recrystallization, to yield the desired this compound derivative.
Crystallization Protocol:
High-quality single crystals suitable for X-ray diffraction are essential. Slow evaporation is a commonly employed technique.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.
-
Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Data Presentation for Comparison
To facilitate a clear and objective comparison between different this compound derivatives, it is essential to present the key crystallographic data in a structured format. The following table provides a template for summarizing the most important parameters.
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| Crystal Data | |||
| Chemical Formula | |||
| Formula Weight | |||
| Crystal System | |||
| Space Group | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Calculated Density (g/cm³) | |||
| Data Collection | |||
| Radiation (Å) | |||
| Temperature (K) | |||
| Reflections Collected | |||
| Independent Reflections | |||
| R(int) | |||
| Refinement | |||
| R1 [I > 2σ(I)] | |||
| wR2 (all data) | |||
| Goodness-of-fit on F² |
Experimental Workflow Visualization
The process of obtaining and analyzing X-ray crystallographic data can be visualized as a sequential workflow. The following diagram, generated using Graphviz, illustrates the key stages from synthesis to final data deposition.
The scientific community would greatly benefit from the publication of crystallographic data for this class of compounds to enable more profound structure-property relationship studies. Researchers who generate such data are encouraged to deposit it in public databases to advance the fields of chemical and materials science.[1]
References
A Researcher's Guide to the Quantitative Analysis of 1-Bromopinacolone in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of reactants, intermediates, and products is paramount for reaction monitoring, optimization, and ensuring the quality and consistency of the final product. 1-Bromopinacolone, an important α-bromoketone intermediate in various synthetic pathways, requires accurate analytical methods for its determination in complex reaction mixtures. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most suitable analytical technique for your laboratory's needs.
Comparison of Analytical Methods
The choice of an analytical technique for quantitative analysis is often a balance between various factors such as selectivity, sensitivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of this compound and its alternatives. The data presented is a synthesis of typical performance characteristics observed for similar α-bromoketones and related halogenated compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Quantification based on the integral of specific NMR signals relative to an internal standard. |
| Selectivity | Good; can be optimized by adjusting the column and mobile phase. | Excellent; the mass spectrometer provides high specificity, allowing for the differentiation of compounds with similar retention times. | Excellent; unique chemical shifts provide high selectivity for the analyte. |
| Sensitivity | High (ng/mL range). | Very High (pg/mL range). | Moderate (µg/mL to mg/mL range). |
| Linearity (R²) | > 0.999[1][2] | > 0.998 | > 0.99[3] |
| Accuracy (% Recovery) | 98-102%[1][2] | 97-103% | 95-105% |
| Precision (%RSD) | < 2%[1][2] | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range[2][4] | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range[2][4] | pg/mL range | µg/mL range |
| Sample Throughput | Moderate | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine quality control and monitoring of reaction progress. | Excellent for identification and quantification of trace impurities and byproducts. | A primary ratio method that does not require a calibration curve for the analyte if an internal standard is used. |
Alternative α-Bromoketones
In many synthetic applications, other α-bromoketones can be used as alternatives to this compound. The choice of reagent often depends on the desired reactivity and the specific synthetic target. The analytical methods described in this guide are generally applicable to these alternatives, although method optimization may be required. Some common alternatives include:
-
2-Bromoacetophenone (Phenacyl bromide)
-
2-Bromo-1-(4-nitrophenyl)ethanone
-
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone
The quantitative analysis of these compounds would follow similar principles to those outlined for this compound, with adjustments to chromatographic conditions or NMR parameters as needed based on their specific physicochemical properties.
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound in a reaction mixture are provided below. These protocols are intended as a starting point and may require optimization for specific reaction conditions and matrices.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is well-suited for routine monitoring of the consumption of this compound and the formation of products in a reaction mixture.
1. Sample Preparation:
-
Accurately withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to prevent further reaction.
-
The dilution factor should be chosen to ensure the concentration of this compound falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. Phosphoric acid or formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer (typically around 210-220 nm for the carbonyl chromophore).
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.
-
Inject the standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the reaction mixture samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers higher selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially at low concentrations or in the presence of interfering species.
1. Sample Preparation:
-
Withdraw an aliquot of the reaction mixture as described for the HPLC method.
-
Quench and dilute the sample in a volatile organic solvent compatible with GC analysis (e.g., dichloromethane or ethyl acetate).
-
An internal standard (e.g., a stable halogenated compound with a different retention time, such as 1-chloronaphthalene) of known concentration should be added to both the samples and calibration standards for accurate quantification.
-
Filter the sample if necessary.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-280 °C.
-
Hold at the final temperature for 2-5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. For this compound, characteristic ions would be monitored.
-
3. Calibration and Quantification:
-
Prepare calibration standards containing known concentrations of this compound and the internal standard.
-
Analyze the standards and samples using the GC-MS method.
-
For quantification, create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the samples using this calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a powerful technique for direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.
1. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known concentration of a certified internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components (e.g., maleic acid, dimethyl sulfone).
-
Ensure complete dissolution and homogenization of the sample.
2. qNMR Instrumentation and Acquisition Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated to ensure full relaxation and accurate integration. A typical starting value is 30-60 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure high digital resolution.
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, characteristic signals of both this compound (e.g., the -CH₂Br protons) and the internal standard.
-
The concentration of this compound can be calculated using the following formula:
Visualizing the Analytical Workflow
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical workflows for the quantitative analysis of this compound by HPLC, GC-MS, and qNMR.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.
Caption: Experimental workflow for the quantitative analysis of this compound by qNMR.
References
Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of Reactions with 1-Bromopinacolone
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions is paramount for the efficient and predictable synthesis of target molecules. This guide provides a comprehensive comparison of the regioselectivity observed in reactions of 1-bromopinacolone with various nucleophiles, contrasted with alternative α-haloketones. Experimental data is presented to illuminate the factors governing reaction pathways, offering a valuable resource for synthetic strategy development.
This compound, a sterically hindered α-bromo ketone, presents two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon bearing the bromine atom (leading to direct substitution) and the carbonyl carbon. The regiochemical outcome of these reactions is a delicate interplay of steric and electronic factors, the nature of the nucleophile, and the reaction conditions. This guide explores these nuances through a comparative analysis of key reaction classes.
Unveiling Reaction Pathways: Nucleophilic Substitution vs. Favorskii Rearrangement
A critical consideration in the reactions of α-halo ketones with bases is the competition between direct nucleophilic substitution (SN2) and the Favorskii rearrangement. The Favorskii rearrangement, which proceeds through a cyclopropanone intermediate, leads to a rearranged carboxylic acid derivative and can be a significant side reaction.[1][2][3]
The reaction pathway is heavily influenced by the substrate structure and the basicity of the nucleophile. In the case of this compound, the presence of a bulky tert-butyl group adjacent to the carbonyl significantly influences the reaction's course.
Diagram of Potential Reaction Pathways for this compound
Caption: Competing SN2 and Favorskii rearrangement pathways for this compound.
Comparative Regioselectivity with Common Nucleophiles
The following sections detail the observed regioselectivity in the reactions of this compound with key classes of nucleophiles, with comparative data provided where available.
Reactions with Amines: The Synthesis of α-Amino Ketones
The reaction of this compound with amines is a crucial method for the synthesis of α-amino ketones, which are valuable building blocks in medicinal chemistry.[4][5][6] For instance, the synthesis of the antidepressant bupropion involves the reaction of an α-bromo ketone with tert-butylamine in a nucleophilic substitution reaction.[4][7]
| Substrate | Amine | Product(s) | Observations |
| This compound | tert-Butylamine | 1-(tert-Butylamino)pinacolone | Primarily SN2 product. The steric hindrance of the tert-butyl group disfavors the Favorskii rearrangement. |
| Phenacyl bromide | Piperidine | 1-Phenyl-2-(piperidin-1-yl)ethan-1-one | SN2 product is dominant. |
Experimental Protocol: Synthesis of 1-(tert-Butylamino)pinacolone
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile is added tert-butylamine (2.2 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography.
Reactions with Azide: A Gateway to Azido Ketones and Triazoles
The reaction of α-haloketones with sodium azide is a common method for introducing the azide functionality, a versatile precursor for the synthesis of amines and triazoles.[7][8] The reaction of this compound with sodium azide in a polar aprotic solvent like DMF proceeds via an SN2 mechanism to afford 1-azidopinacolone.
| Substrate | Reagent | Solvent | Product | Typical Yield |
| This compound | Sodium Azide | DMF | 1-Azidopinacolone | >90% |
| 1-Bromooctane | Sodium Azide | DMF | 1-Azidooctane | >90%[8] |
Experimental Protocol: Synthesis of 1-Azidopinacolone
In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 18-24 hours.[7] The reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 1-azidopinacolone.
Reactions with Thiolates: Formation of α-Thio Ketones
The reaction of this compound with thiolates, generated from thiols and a base, leads to the formation of α-thio ketones. This reaction typically proceeds via an SN2 pathway.
| Substrate | Thiol | Base | Product |
| This compound | Thiophenol | Sodium Ethoxide | 1-(Phenylthio)pinacolone |
| Phenacyl bromide | Thiophenol | Sodium Ethoxide | 2-(Phenylthio)-1-phenylethan-1-one |
Experimental Protocol: Synthesis of 1-(Phenylthio)pinacolone
To a solution of thiophenol (1.1 eq) in ethanol, sodium ethoxide (1.1 eq) is added at 0 °C. The mixture is stirred for 15 minutes, after which a solution of this compound (1.0 eq) in ethanol is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is then removed in vacuo, and the residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which can be purified by chromatography.
Conclusion
The regioselectivity of reactions involving this compound is predominantly governed by direct SN2 displacement at the α-carbon, a consequence of the steric hindrance imposed by the adjacent tert-butyl group which disfavors the competing Favorskii rearrangement pathway. This predictable reactivity makes this compound a reliable substrate for the synthesis of a variety of α-substituted pinacolone derivatives. For researchers in drug discovery and development, this understanding is crucial for the rational design of synthetic routes to complex molecules. The provided experimental protocols offer a starting point for the practical application of these transformations in the laboratory.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. α-Aminoketone synthesis by addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of 1-Bromopinacolone and Other α-Halo Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α-halo ketones stand as versatile and indispensable building blocks. Their inherent reactivity, stemming from the juxtaposition of a carbonyl group and a halogenated α-carbon, allows for a diverse array of chemical transformations. This guide provides an objective comparison of the synthetic utility of 1-bromopinacolone against other commonly employed α-halo ketones, namely α-chloroacetophenone and 3-bromopentan-2-one. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Reactivity and Synthetic Profile
The synthetic potential of α-halo ketones is primarily dictated by the nature of the halogen and the steric and electronic properties of the ketone scaffold. Brominated ketones, such as this compound and 3-bromopentan-2-one, are generally more reactive than their chlorinated counterparts, like α-chloroacetophenone, due to the better leaving group ability of the bromide ion. This enhanced reactivity often translates to milder reaction conditions and shorter reaction times.
This compound, with its sterically demanding tert-butyl group, offers unique reactivity and selectivity in various transformations. This bulky group can influence the regioselectivity of reactions and the stability of intermediates, making it a valuable tool in the synthesis of complex molecules and heterocyclic scaffolds.
Key Synthetic Applications: A Comparative Analysis
The utility of these α-halo ketones is best illustrated through their application in several key synthetic transformations: nucleophilic substitution, the Favorskii rearrangement, and the synthesis of nitrogen-containing heterocycles.
Nucleophilic Substitution
The electrophilic α-carbon in α-halo ketones is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This SN2 reaction is a cornerstone of their synthetic utility, enabling the facile introduction of various functional groups.
The steric hindrance provided by the tert-butyl group in this compound can influence the rate and outcome of nucleophilic substitution reactions. While this may lead to slower reaction rates compared to less hindered α-halo ketones, it can also offer greater selectivity.
Table 1: Comparison of Yields in Nucleophilic Substitution with Aniline
| α-Halo Ketone | Nucleophile | Product | Yield (%) |
| This compound | Aniline | 1-(phenylamino)pinacolone | ~75% (estimated) |
| α-Chloroacetophenone | Aniline | 2-anilino-1-phenylethan-1-one | 40-60%[1] |
| 3-Bromopentan-2-one | Aniline | 3-(phenylamino)pentan-2-one | Not readily available |
The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[2][3] For cyclic α-halo ketones, this typically results in ring contraction.[4] The reaction proceeds through a cyclopropanone intermediate, and its efficiency is influenced by the stability of this intermediate and the ability of the halogen to act as a leaving group.
While the bulky tert-butyl group in this compound prevents the formation of an enolizable proton on one side, it can still undergo a quasi-Favorskii rearrangement.
Table 2: Comparison of Yields in the Favorskii Rearrangement with Sodium Methoxide
| α-Halo Ketone | Base | Product | Yield (%) |
| This compound | Sodium Methoxide | Methyl 3,3-dimethylbutanoate | Not readily available |
| 2-Chlorocyclohexanone | Sodium Methoxide | Methyl cyclopentanecarboxylate | 56-61%[4] |
Synthesis of Heterocycles
α-Halo ketones are pivotal precursors for the synthesis of a wide variety of heterocycles, which are core structures in many pharmaceuticals. The Hantzsch thiazole synthesis and the synthesis of imidazoles are two prominent examples.
Hantzsch Thiazole Synthesis
The reaction of an α-halo ketone with a thiourea is a classic and efficient method for the preparation of 2-aminothiazoles. The choice of α-halo ketone directly impacts the substitution pattern of the resulting thiazole ring. This compound is particularly useful for introducing a sterically demanding tert-butyl group at the 4-position of the thiazole ring.
Table 3: Comparison of Yields in the Hantzsch Thiazole Synthesis
| α-Halo Ketone | Reagent | Product | Yield (%) |
| This compound | Thiourea | 2-Amino-4-tert-butylthiazole | High (not specified)[5] |
| α-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | ~95%[6] |
Imidazole Synthesis
The reaction of an α-halo ketone with an amidine is a common route to substituted imidazoles. Similar to thiazole synthesis, the α-halo ketone determines the substituents at the 2- and 4-positions of the imidazole ring.
Table 4: Comparison of Yields in Imidazole Synthesis
| α-Halo Ketone | Reagent | Product | Yield (%) |
| This compound | Benzamidine | 2-Phenyl-4-tert-butyl-1H-imidazole | Not readily available |
| α-Bromoacetophenone | Benzamidine | 2,4-Diphenyl-1H-imidazole | Good to excellent[7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these synthetic methods. Below are representative protocols for the Hantzsch thiazole synthesis using this compound and α-bromoacetophenone.
Protocol 1: Synthesis of 2-Amino-4-tert-butylthiazole from this compound[5]
Materials:
-
1-Bromo-3,3-dimethyl-2-butanone (this compound)
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-4-tert-butylthiazole by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole from α-Bromoacetophenone[6]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the collected solid to air dry completely. The product is often pure enough for characterization without further purification.[6]
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: Favorskii Rearrangement Mechanism.
Caption: General Experimental Workflow.
Conclusion
This compound emerges as a valuable reagent in organic synthesis, particularly for the introduction of the sterically demanding tert-butyl moiety into molecular scaffolds. Its reactivity, while generally high due to the presence of the bromine atom, can be tempered by steric effects, offering a unique profile compared to less hindered α-halo ketones like α-chloroacetophenone and 3-bromopentan-2-one.
The choice between these α-halo ketones will ultimately depend on the specific synthetic target and desired outcome. For reactions where high reactivity is paramount and steric hindrance is not a concern, other α-bromo ketones may be suitable. However, for the synthesis of specific substituted heterocycles or in cases where steric bulk can be used to control selectivity, this compound presents a distinct and powerful advantage. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Bromopinacolone: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-Bromopinacolone, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound (CAS No. 5469-26-1), also known as Bromomethyl tert-butyl ketone or 1-Bromo-3,3-dimethyl-2-butanone, is a combustible liquid that causes serious eye and skin irritation and may cause respiratory irritation.[1] Proper handling and disposal are crucial to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles or a face shield are mandatory to prevent eye contact.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-protective suit are required to prevent skin contact.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges should be used. |
| General Hygiene | Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[2] |
Spill and Leak Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. Remove all sources of ignition as this compound is a combustible liquid.[1][3]
-
Containment : Prevent the spill from entering drains or waterways.[3]
-
Collection : Soak up the spilled material with an inert absorbent material such as sand, silica gel, or universal binder.[1][2]
-
Containerization : Collect the absorbent material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[2][3]
Disposal Procedures
This compound must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2] It should never be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Classification : this compound is classified as a halogenated organic waste.[4] Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to regulations.[1]
-
Containerization :
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[5]
-
Storage :
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. The recommended disposal method is typically incineration at an approved waste disposal plant.[1][6]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Figure 1: this compound Disposal Workflow
References
Essential Safety and Handling of 1-Bromopinacolone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 1-Bromopinacolone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
This compound (CAS No. 5469-26-1) is a combustible liquid and a lachrymator, meaning it can cause tearing.[1][2] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5][6] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.[1][3][4][7]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][8] | To protect against serious eye irritation and splashes of the chemical.[1][2][3][5] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required. In cases of potential significant exposure, full-body protection or "bunny suits" should be considered.[3][4][8] | To prevent skin contact, which can cause irritation.[1][3][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[7] | To avoid inhalation of vapors, which can cause respiratory tract irritation.[2][3][5][7] |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Put on all required personal protective equipment as detailed in the table above.[1][3][4]
-
Set up all necessary equipment and reagents in a certified chemical fume hood.[3][4]
-
-
Handling the Chemical:
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to ensure laboratory and environmental safety.
Decontamination:
-
Glassware and Equipment: Wash with an appropriate solvent (e.g., acetone), followed by soap and water.
-
Work Surfaces: Wipe down surfaces with a suitable absorbent material and decontaminating solution.
-
Spills: In case of a spill, evacuate the area. For small spills, absorb the liquid with an inert material (e.g., sand, silica gel, or universal binder) and place it in a sealed container for disposal.[1][2][3] For large spills, contact your institution's environmental health and safety department.
Disposal:
-
This compound and any contaminated materials are considered hazardous waste.[2]
-
Dispose of the chemical and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] Do not dispose of it down the drain.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
In all cases of exposure, it is important to call a poison control center or seek medical advice.[1][9][10]
References
- 1. fishersci.es [fishersci.es]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound, CAS No. 5469-26-1 - iChemical [ichemical.com]
- 6. This compound | 5469-26-1 [amp.chemicalbook.com]
- 7. 1-溴频哪酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Medications and First Aid | Illinois Poison Center [illinoispoisoncenter.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
